molecular formula C3H8BrN3 B1607486 Imidazolidin-2-imine hydrobromide CAS No. 30879-89-1

Imidazolidin-2-imine hydrobromide

Katalognummer: B1607486
CAS-Nummer: 30879-89-1
Molekulargewicht: 166.02 g/mol
InChI-Schlüssel: WKRLLZZGRLNCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazolidin-2-imine hydrobromide is a useful research compound. Its molecular formula is C3H8BrN3 and its molecular weight is 166.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLLZZGRLNCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30879-89-1
Record name NSC43631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name imidazolidin-2-imine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazolidin-2-imine Hydrobromide from Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This whitepaper provides a comprehensive technical overview for the synthesis of Imidazolidin-2-imine hydrobromide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide details a robust protocol starting from the reaction of ethylenediamine with cyanogen bromide, grounded in established chemical principles. Emphasis is placed on understanding the reaction mechanism, ensuring procedural safety, and validating the final product through rigorous analytical characterization. This document is intended for an audience of trained researchers, scientists, and professionals in drug development with experience in synthetic organic chemistry.

Strategic Overview & Mechanistic Rationale

The synthesis of this compound is achieved through a direct and efficient substitution-cyclization reaction between ethylenediamine and cyanogen bromide[1]. The core of this transformation lies in the nucleophilic character of the primary amine groups in ethylenediamine and the electrophilic nature of the carbon atom in cyanogen bromide[2][3].

The reaction is proposed to proceed via a two-step mechanism:

  • Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a linear N-cyano-ethylenediamine intermediate.

  • Intramolecular Cyclization: The second, pendant amine group of the intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon. This 5-exo-trig cyclization is sterically and electronically favored, leading to the formation of the five-membered imidazolidine ring. The resulting 2-iminoimidazolidine is protonated by the hydrobromic acid generated in situ, yielding the stable hydrobromide salt.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism EDA Ethylenediamine Intermediate N-Cyano-ethylenediamine Intermediate EDA->Intermediate + Cyanogen Bromide (Nucleophilic Attack) CNBr Cyanogen Bromide Product Imidazolidin-2-imine Hydrobromide Intermediate->Product Intramolecular Cyclization

Caption: Figure 1: Proposed Reaction Mechanism

Paramount Importance of Safety: Handling Cyanogen Bromide

Cyanogen bromide is a highly toxic and corrosive solid that requires stringent safety protocols.[4][5][6] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] A critical hazard is its reaction with moisture, water, or acids, which rapidly decomposes the compound to release highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6][7]

All operations involving cyanogen bromide must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[5][8]

  • Skin Protection: A lab coat, long pants, and closed-toed shoes are essential.[6] Wear double-layered nitrile rubber gloves, ensuring the outer glove is tucked over the sleeve of the lab coat.[6][8]

  • Respiratory Protection: In addition to a fume hood, a properly fitted respirator with cartridges appropriate for cyanides may be necessary depending on the scale and specific workplace conditions.[6]

Emergency Preparedness:

  • An emergency shower and eyewash station must be immediately accessible.[5]

  • A cyanide antidote kit should be available, and personnel must be trained in its use.[6]

  • Spill kits containing absorbent materials suitable for cyanogen bromide (e.g., dry sand or earth) must be on hand. Do NOT use water to clean up spills. [5][7]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
EthylenediamineC₂H₈N₂60.106.01 g (0.10 mol)Anhydrous, freshly distilled
Cyanogen BromideCBrN105.9210.59 g (0.10 mol)Handle with extreme caution[3]
Ethanol (200 Proof)C₂H₅OH46.07250 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12100 mLAnhydrous, for washing
Step-by-Step Synthesis Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Preparation Dissolve ethylenediamine in anhydrous ethanol under N₂. B 2. Cooling Cool the solution to 0-5 °C in an ice-water bath. A->B C 3. Reagent Addition Slowly add a solution of cyanogen bromide in ethanol dropwise. B->C D 4. Reaction Stir at 0-5 °C for 2 hours, then warm to room temperature and stir overnight. C->D E 5. Product Isolation Filter the resulting white precipitate. D->E F 6. Purification Wash the solid with cold ethanol and then anhydrous diethyl ether. E->F G 7. Drying & Characterization Dry the product under vacuum. Analyze via NMR, IR, and MP. F->G

Sources

An In-depth Technical Guide to the Physicochemical Properties of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-2-imine hydrobromide, a cyclic guanidine derivative, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As the hydrobromide salt of 2-amino-2-imidazoline, its structure features a highly basic guanidinium moiety constrained within a five-membered ring. This structural motif is found in various biologically active compounds, making a thorough understanding of its fundamental physicochemical properties essential for its effective use in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for its handling, formulation, and application. The narrative moves beyond a simple recitation of data, delving into the causality behind these properties and providing validated experimental protocols for their determination.

Chemical and Physical Identity

A clear identification of a compound is the foundation of any scientific investigation. This compound is cataloged under several identifiers, which are crucial for accurate documentation and information retrieval.

PropertyValueSource
IUPAC Name 4,5-dihydro-1H-imidazol-2-amine;hydrobromide[PubChem][1]
Synonyms 2-Amino-2-imidazoline hydrobromide, 2-Iminoimidazolidine HBr[PubChem][1]
CAS Number 30879-89-1[PubChem][1]
Molecular Formula C₃H₈BrN₃[PubChem][1]
Molecular Weight 166.02 g/mol [PubChem][1]
Canonical SMILES C1CN=C(N1)N.Br[PubChem][1]
InChIKey WKRLLZZGRLNCQP-UHFFFAOYSA-N[PubChem][1]

Structure:

AcidBaseEquilibrium Protonated Imidazolidin-2-iminium (Cation) Predominant at pH < pKa Neutral Imidazolidin-2-imine (Neutral Base) Predominant at pH > pKa Protonated->Neutral + H+ Neutral->Protonated - H+

Caption: Acid-Base Equilibrium of Imidazolidin-2-imine.

Chemical Stability

The chemical stability of a compound determines its shelf-life and its compatibility with different formulation excipients and physiological conditions. For this compound, the primary potential degradation pathway is the hydrolysis of the imine (C=N) bond.

Studies on related 4-imino-imidazolidin-2-ones have shown that this hydrolysis is acid-catalyzed. [2]The imine is protonated under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. However, the guanidinium group itself is generally stable, though sterically hindered guanidines have shown greater resistance to hydrolysis under process conditions. [3] Self-Validating System: A robust stability-indicating analytical method, typically HPLC, is essential. In such a method, the appearance of degradation products is monitored over time under stressed conditions (e.g., elevated temperature, varying pH, exposure to light). The method is considered self-validating if it can resolve the parent compound from all potential degradants, ensuring that a decrease in the parent peak area corresponds to an increase in the degradant peak areas.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the core physicochemical properties discussed. These protocols are based on standard, widely accepted laboratory practices.

Protocol for Melting Point Determination (Capillary Method)

This method relies on visually observing the temperature at which a small sample of solid in a capillary tube transitions to a liquid. [4][5][6] Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary melting point tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm. [5]2. Apparatus Setup: Place the capillary tube into the sample holder of a melting point apparatus.

  • Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range.

  • Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

  • Observation: Once the temperature is within the 15-20 °C range, reduce the heating rate to 1-2 °C/min.

  • Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound. [7][8][9][10]

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of solvent (e.g., water, buffer) A->B C Seal vial and place in a shaking incubator B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solution to settle D->E F Withdraw supernatant and filter through a 0.45 µm filter E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or µM) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved solid.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.

  • Calculation: The determined concentration of the saturated filtrate represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds that contain a chromophore near the ionization site, which results in a pH-dependent UV-Vis spectrum. [11][12][13][14] Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to pH 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, fixed volume of the compound's stock solution to each well, ensuring the final organic solvent concentration is low (e.g., <1% v/v) to minimize its effect on the pH and pKa.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

  • Data Analysis: a. Identify one or more wavelengths where the absorbance changes significantly with pH. b. Plot absorbance at these chosen wavelengths versus pH. c. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal. d. Alternatively, use specialized software to fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Conclusion

This compound is a crystalline solid characterized by a highly basic guanidinium core. Its physicochemical profile is dominated by its nature as an organic salt, predicting high thermal stability and significant aqueous solubility. The pKa of its conjugate acid is expected to be in the range of a strong organic base, ensuring it is predominantly in its cationic form under physiological conditions. While susceptible to acid-catalyzed hydrolysis at the imine bond, the core structure is generally robust. The standardized protocols provided herein offer a reliable framework for the experimental determination of its key properties, ensuring data integrity and reproducibility. A comprehensive understanding of these physicochemical attributes is indispensable for any researcher aiming to leverage this compound in synthetic chemistry or drug discovery endeavors.

References

  • Amino acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 22, 2026, from [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 22, 2026, from [Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 22, 2026, from [Link]

  • pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 22, 2026, from [Link]

  • How to Prepare a Melting Point Capillary Tube. (2014, July 28). YouTube. Retrieved January 22, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 22, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 22, 2026, from [Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 2-Imidazoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved January 22, 2026, from [Link]

  • Imidazolidine | CAS#:504-74-5. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2-Imidazoline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • 2-Bromoethylamine hydrobromide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 4,5-Dihydro-2-thiazolamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazolidin-2-imine Core

The imidazolidine ring is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activities.[1] The presence of the exocyclic imine and the potential for protonation to form a guanidinium-like cation makes imidazolidin-2-imine a versatile building block in drug design.[2] Guanidinium groups are known for their ability to form strong hydrogen bonds and interact with biological targets such as enzymes and nucleic acids.[2][3]

The hydrobromide salt of imidazolidin-2-imine (Figure 1) is expected to exist as the 2-amino-4,5-dihydro-1H-imidazolium bromide salt, where the guanidinium moiety is protonated. The precise solid-state arrangement of this ion pair, governed by hydrogen bonding and packing forces, dictates key properties like solubility, stability, and bioavailability. Therefore, a detailed crystallographic analysis is indispensable for its rational development as a pharmaceutical agent.

Figure 1. Chemical structure of Imidazolidin-2-imine Hydrobromide.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common route to this compound involves the reaction of ethylenediamine with cyanogen bromide. This reaction should be performed under controlled temperature and pH to avoid the formation of byproducts.

Experimental Protocol:

  • Dissolve ethylenediamine in a suitable solvent such as ethanol.

  • Slowly add a solution of cyanogen bromide in the same solvent, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for several hours at room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity material.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. For a small, polar molecule like this compound, several crystallization techniques should be explored.

Crystallization TechniqueDescriptionSuitability for Imidazolidin-2-imine HBr
Slow Evaporation A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.High, due to the compound's expected solubility in polar solvents like water and short-chain alcohols.
Vapor Diffusion A solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.High. A solution in water or methanol with an anti-solvent like isopropanol or acetone could be effective.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Moderate. The temperature-solubility profile would need to be determined.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers equipped with sensitive detectors collect the diffraction pattern as the crystal is rotated.

Typical Data Collection Parameters:

ParameterValueRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally preferred for small molecules for better resolution.
Temperature 100 KLow temperature minimizes thermal vibrations of atoms, leading to a more precise structure.
Detector CCD or CMOSStandard detectors for modern diffractometers.
Data Collection Strategy Omega and phi scansTo collect a complete and redundant dataset.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for Structure Solution and Refinement:

workflow DataCollection Diffraction Data Collection DataProcessing Data Processing & Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing SpaceGroup Space Group Determination DataProcessing->SpaceGroup StructureSolution Structure Solution (Direct Methods / Patterson) SpaceGroup->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CheckCIF) StructureRefinement->Validation FinalModel Final Crystallographic Model (CIF File) Validation->FinalModel

Diagram of the single-crystal X-ray diffraction workflow.

Analysis of the Crystal Structure: Insights into Bonding and Interactions

Although a specific structure is not publicly available, we can predict the key structural features of this compound based on related compounds.

The Imidazolidinium Cation

The protonated imidazolidin-2-imine, or 2-amino-4,5-dihydro-1H-imidazolium, is expected to have a planar or near-planar five-membered ring.[4] The C-N bonds within the guanidinium moiety will exhibit partial double bond character due to resonance, resulting in bond lengths intermediate between single and double bonds.

Predicted Bond Lengths and Angles:

Bond/AnglePredicted ValueJustification
C-N (endocyclic) ~1.33 - 1.36 ÅPartial double bond character in the guanidinium group.
C-N (exocyclic) ~1.31 - 1.34 ÅPartial double bond character.
N-C-N (endocyclic) ~108 - 110°Consistent with a five-membered ring.
N-C-N (angles involving exocyclic N) ~125 - 127°Approaching sp2 hybridization.
Hydrogen Bonding Network

The primary intermolecular interaction governing the crystal packing will be hydrogen bonding. The imidazolidinium cation has multiple hydrogen bond donors (the N-H groups), and the bromide anion is a good hydrogen bond acceptor. A complex and robust three-dimensional hydrogen-bonding network is anticipated.

Potential Hydrogen Bonding Motifs:

H_bonding cation Imidazolidinium Cation (N-H Donors) anion Bromide Anion (Acceptor) cation->anion N-H···Br

Sources

An In-depth Technical Guide to the Solubility of Imidazolidin-2-imine Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing synthesis, purification, formulation, and bioavailability. Imidazolidin-2-imine hydrobromide, a cyclic guanidinium salt, presents a unique solubility profile critical for its handling and application. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide provides a foundational framework for researchers. It integrates theoretical principles, predictive analysis based on analogous structures, and a detailed, field-proven experimental protocol for determining its solubility. This document is designed to empower researchers and drug development professionals to establish a robust solubility profile for this compound, ensuring scientific integrity and accelerating development timelines.

Introduction: The Critical Role of Solubility

This compound belongs to the class of cyclic guanidines, compounds of significant interest in medicinal chemistry due to the guanidinium group's ability to form strong ionic and hydrogen bonding interactions.[1] Its structure, a five-membered ring with a protonated imine group and a bromide counter-ion, defines it as a polar, ionic salt.

Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorph with high purity.

  • Process Chemistry: Solvent choice impacts reaction kinetics, yield, and impurity profiles during synthesis.

  • Formulation Development: Solubility in various excipients and solvent systems is fundamental to developing stable and effective dosage forms, from oral solids to parenteral solutions.

This guide will first establish the theoretical underpinnings of its expected solubility, then leverage data from a close structural analog to make informed predictions, and finally, provide a comprehensive, actionable protocol for experimental determination.

Physicochemical Properties & Theoretical Solubility Framework

To predict how this compound will behave in various solvents, we must first understand its inherent chemical nature.

Core Molecular Features:

  • Molecular Formula: C₃H₈BrN₃

  • Molecular Weight: 166.02 g/mol

  • Structure: A protonated cyclic guanidinium cation paired with a bromide anion.

  • Key Characteristics: High polarity, strong hydrogen bond donating (N-H groups) and accepting (N atoms) capabilities, and an ionic nature.

The "Like Dissolves Like" Principle in Action

The dissolution of an ionic salt is an energy-dependent process governed by the competition between two primary forces:

  • Lattice Energy: The strong electrostatic forces holding the guanidinium cations and bromide anions together in the crystal lattice.

  • Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions.[2]

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. This leads to the fundamental principle of "like dissolves like": polar, ionic solutes dissolve best in polar solvents.[3]

Solvent properties that favor the dissolution of this compound include:

  • High Dielectric Constant (Polarity): Solvents with a high dielectric constant can effectively shield the positive and negative ions from each other, weakening the crystal lattice.

  • Hydrogen Bonding Capability:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can donate hydrogen bonds to the bromide anion and accept hydrogen bonds from the N-H groups of the cation.

    • Polar Aprotic Solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and possess large dipole moments, allowing them to effectively solvate the guanidinium cation.

Predictive Solubility Analysis: Insights from Guanidine Hydrochloride

A study by Zhang et al. provides extensive solubility data for GuHCl in various organic solvents.[5] The trends observed offer a predictive roadmap for this compound.

Table 1: Experimental Solubility of Guanidine Hydrochloride (GuHCl) in Various Organic Solvents at 298.15 K (25 °C) [5]

SolventSolvent TypeMole Fraction Solubility (x₁) of GuHClPredicted Solubility for Imidazolidin-2-imine HBr
N,N-Dimethylformamide (DMF)Polar Aprotic0.4017High
N,N-Dimethylacetamide (DMAC)Polar Aprotic0.3400High
2-MethoxyethanolPolar Protic0.3330High to Moderate
MethanolPolar Protic0.2017Moderate
N-Methylpyrrolidone (NMP)Polar Aprotic0.1704Moderate
EthanolPolar Protic0.1174Moderate to Low
IsopropanolPolar Protic0.0886Low
n-PropanolPolar Protic0.0660Low

Data sourced from Zhang et al. (2022).[5]

Interpretation and Extrapolation:

  • High Solubility Predicted: In highly polar aprotic solvents like DMF, DMAC, and DMSO. These solvents excel at solvating the cation.

  • Moderate Solubility Predicted: In small, polar protic solvents like methanol and ethanol. Their ability to form hydrogen bonds is crucial, but their polarity is lower than the aprotic solvents listed above.

  • Low to Negligible Solubility Predicted: In solvents of lower polarity such as longer-chain alcohols (propanol, butanol), ketones (acetone), esters (ethyl acetate), and especially in non-polar solvents like toluene, hexane, and diethyl ether.[6]

This predictive framework is visualized in the workflow diagram below.

G cluster_input Compound Properties cluster_solvents Solvent Classes cluster_prediction Predicted Outcome Compound Imidazolidin-2-imine HBr (Polar, Ionic Salt) PolarAprotic Polar Aprotic (DMF, DMSO, DMAC) Compound->PolarAprotic 'Like Dissolves Like' Principle PolarProtic Polar Protic (Methanol, Ethanol) Compound->PolarProtic 'Like Dissolves Like' Principle NonPolar Non-Polar (Toluene, Hexane) Compound->NonPolar 'Like Dissolves Like' Principle HighSol High Solubility PolarAprotic->HighSol Strong Dipole Moment Cation Solvation ModSol Moderate Solubility PolarProtic->ModSol H-Bonding Anion/Cation Solvation LowSol Low / Insoluble NonPolar->LowSol Weak Intermolecular Forces

Caption: Predictive workflow for solvent selection based on physicochemical properties.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7][8][9] This method ensures that the solution reaches true equilibrium with the solid phase, providing a reliable and reproducible value.

Rationale and Self-Validation

This protocol is designed as a self-validating system. By measuring the concentration at multiple time points, the experimenter confirms that the system has reached a plateau, which is the definition of equilibrium.[10][11] The analysis of the remaining solid by methods like DSC or XRD confirms that the compound has not undergone a phase or polymorphic transformation during the experiment, ensuring the measured solubility corresponds to the initial solid form.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)

  • Volumetric flasks and pipettes

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • (Optional) DSC, XRD for solid-phase analysis

Step-by-Step Methodology
  • Preparation:

    • Set the temperature-controlled shaker to the desired temperature (e.g., 25 °C).

    • For each solvent to be tested, add a precisely known volume (e.g., 5.0 mL) to a vial. Prepare at least three replicates per solvent.

  • Addition of Solute:

    • Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A 2-4 fold excess over the expected solubility is a good starting point.[12]

    • Causality: Adding a clear excess ensures that the solution becomes saturated and that the final concentration is independent of the initial amount of solid added.

  • Equilibration:

    • Seal the vials tightly and place them in the orbital shaker.

    • Agitate the suspensions at a constant rate.

    • Allow the system to equilibrate. A typical starting point is 24-48 hours. The exact time required must be determined experimentally.[7][10]

  • Sampling and Phase Separation:

    • At predetermined time points (e.g., 8, 24, 48, and 72 hours), cease agitation and allow the solid to settle for approximately 30 minutes.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial.

    • Causality: Filtration is a critical step to separate the dissolved solute from the undissolved solid particles.[11] Failure to do so will result in an erroneously high solubility measurement.

  • Dilution and Quantification:

    • Immediately perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or other suitable method to determine the concentration.

  • Confirmation of Equilibrium:

    • Plot the measured concentration against time for each solvent. Equilibrium is confirmed when the concentration values plateau (e.g., vary by <5% between the last two time points).[10] The value at this plateau is the equilibrium solubility.

  • Analysis of Residual Solid (Optional but Recommended):

    • After the final time point, recover the remaining solid from the vials.

    • Dry the solid and analyze it using techniques like XRD or DSC to confirm that the solid form has not changed during the experiment.[7]

Data Analysis and Reporting

Solubility should be reported in standard units such as mg/mL , g/100 g solvent , or mol/L . It is crucial to report the temperature at which the measurement was made, as solubility is temperature-dependent.[13]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_confirm 4. Confirmation A Add known volume of solvent to vial B Add excess Imidazolidin-2-imine HBr A->B C Agitate at constant temperature (e.g., 25°C) B->C D Sample supernatant at time points (8, 24, 48, 72h) C->D J Analyze residual solid (Optional - XRD, DSC) C->J After final timepoint E Filter sample (0.22 µm syringe filter) D->E F Dilute filtrate immediately E->F G Quantify concentration (e.g., HPLC-UV) F->G H Plot Concentration vs. Time G->H I Confirm Plateau (Equilibrium Reached) H->I

Caption: Step-by-step workflow for the isothermal shake-flask solubility protocol.

Conclusion

While direct published data on the solubility of this compound in organic solvents is limited, a robust scientific approach allows for strong predictions and reliable experimental determination. As a polar, ionic salt, it is expected to exhibit the highest solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in lower alcohols like methanol, and poor solubility in non-polar media. This guide provides both the theoretical foundation for making informed solvent choices and a detailed, validated experimental protocol for researchers to generate the precise, high-quality solubility data essential for advancing drug development projects involving this compound.

References

  • Zhang, J., et al. (2022). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 357, 119113. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride. Available at: [Link]

  • ResearchGate. (2025). Factors Affecting the Solubility of Ionic Compounds. Available at: [Link]

  • Quora. (2018). On which factors solubility of ionic compounds depends? Available at: [Link]

  • CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. Available at: [Link]

  • Saal, C., & Serajuddin, A. T. M. (2020). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 109(9), 2647-2657. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Available at: [Link]

  • PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Available at: [Link]

  • Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Syntheses of Cyclic Guanidine-Containing Natural Products. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

Sources

A Theoretical Treatise on Imidazolidin-2-imine Hydrobromide: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazolidin-2-imine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The hydrobromide salt of this scaffold is of particular interest due to its potential for improved stability and bioavailability. This in-depth technical guide provides a comprehensive theoretical framework for the study of Imidazolidin-2-imine hydrobromide, leveraging established computational chemistry methodologies. While direct theoretical literature on this specific salt is nascent, this whitepaper synthesizes insights from studies on analogous cyclic guanidine systems to propose a robust workflow for its characterization. We will explore its structural properties, tautomeric landscapes, reactivity, and potential as a pharmacophore through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and optimization of novel therapeutics based on the imidazolidine-2-imine scaffold.

Introduction: The Significance of the Imidazolidin-2-imine Scaffold

The imidazolidine core is a prevalent motif in a wide array of bioactive molecules and FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2][3] The 2-imino substitution introduces a guanidine-like functionality, which is crucial for molecular recognition and biological activity. The hydrobromide salt form can enhance the compound's solubility and stability, making it a more viable candidate for pharmaceutical development.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern drug discovery.[4] They provide a microscopic understanding of molecular structure, stability, and reactivity, which is often challenging to obtain through experimental methods alone. For this compound, computational analysis can elucidate key features such as its three-dimensional structure, electrostatic potential, and the intricate balance of its tautomeric forms, all of which are critical for its interaction with biological targets.

Molecular Structure and Properties of this compound

This compound (C₃H₈BrN₃) is the hydrobromide salt of 4,5-dihydro-1H-imidazol-2-amine.[5] The core structure consists of a five-membered imidazolidine ring with an exocyclic imine group at the 2-position. The hydrobromide salt formation involves the protonation of one of the nitrogen atoms, most likely the exocyclic imino nitrogen, leading to a guanidinium-like cation paired with a bromide anion.

Computed Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values, obtained from publicly available databases, provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₃H₈BrN₃PubChem[5]
Molecular Weight 166.02 g/mol PubChem[5]
Monoisotopic Mass 164.99016 DaPubChem[5]
IUPAC Name 4,5-dihydro-1H-imidazol-2-amine;hydrobromidePubChem[5]
CAS Number 30879-89-1PubChem[5]

The Crucial Role of Tautomerism in Biological Activity

The biological activity of imidazolidine-2-imine derivatives is intrinsically linked to their tautomeric state. The molecule can exist in both amino and imino forms, and the equilibrium between these tautomers can be influenced by factors such as substitution, solvent, and pH.

Tautomeric Landscape

DFT calculations on related systems have shown that the imino tautomer is generally more stable than the amino tautomer in the gas phase.[6] This preference can be attributed to the delocalization of the π-electrons within the guanidine-like moiety. The presence of the hydrobromide salt is expected to further stabilize the imino form through protonation at the exocyclic nitrogen.

A proposed theoretical workflow to investigate the tautomerism of this compound is depicted below:

Tautomerism_Workflow cluster_input Input Structures cluster_protonation Protonation Sites cluster_dft DFT Calculations cluster_analysis Analysis start Imidazolidin-2-imine (neutral) protonated_exo Exocyclic N Protonation (Imino Tautomer) start->protonated_exo protonated_endo Endocyclic N Protonation (Amino Tautomer) start->protonated_endo bromide HBr bromide->protonated_exo bromide->protonated_endo geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) protonated_exo->geom_opt protonated_endo->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Model (e.g., SCRF) freq_calc->solvation rel_energies Relative Energies & Gibbs Free Energies solvation->rel_energies nmr_pred NMR Spectra Prediction solvation->nmr_pred comparison Comparison with Experimental Data rel_energies->comparison nmr_pred->comparison

Caption: Proposed workflow for the theoretical investigation of this compound tautomerism.

Theoretical Methodologies for In-Depth Analysis

To gain a comprehensive understanding of this compound, a multi-faceted computational approach is recommended. This section outlines a detailed protocol for such an investigation, drawing upon methodologies successfully applied to similar cyclic guanidine systems.[6][7]

Quantum Chemical Calculations: A Step-by-Step Protocol
  • Model Building: Construct the 3D structures of the different possible tautomers and conformers of protonated Imidazolidin-2-imine.

  • Geometry Optimization: Perform geometry optimizations for all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[8]

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Solvation Effects: To model the behavior of the molecule in a biological environment, incorporate a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF) method, to account for the effects of a solvent like water. Solvation can significantly influence tautomeric preferences.[8]

  • Spectroscopic Properties: Predict spectroscopic properties such as NMR chemical shifts. These predictions can be invaluable for interpreting experimental data and confirming the dominant tautomeric form in solution.

  • Reactivity Descriptors: Calculate reactivity descriptors such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps to predict the molecule's reactivity and potential interaction sites with biological targets.

Reactivity and Potential for Drug Development

The reactivity of this compound is governed by the electronic distribution within the guanidinium-like cation. DFT studies on related guanidinium salts have provided insights into their reactivity in reactions like aza-Michael additions and intramolecular cyclizations.[7] These studies indicate that the initial nucleophilic addition is often the most energetically demanding step.

Frontier Molecular Orbitals and Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map visually represents the charge distribution and can identify regions prone to electrophilic or nucleophilic attack.

Reactivity_Analysis cluster_input Optimized Structure cluster_calculations Quantum Chemical Calculations cluster_interpretation Interpretation & Prediction optimized_geom Optimized Geometry of Imidazolidin-2-imine Cation homo_lumo HOMO/LUMO Calculation optimized_geom->homo_lumo esp Electrostatic Potential (ESP) Mapping optimized_geom->esp nucleophilic_sites Identification of Nucleophilic Sites (HOMO) homo_lumo->nucleophilic_sites drug_receptor Prediction of Drug-Receptor Interactions nucleophilic_sites->drug_receptor electrophilic_sites Identification of Electrophilic Sites (LUMO & ESP) electrophilic_sites->drug_receptor lumo_esp->electrophilic_sites

Caption: Workflow for analyzing the reactivity of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies, researchers can gain profound insights into its structural, electronic, and reactive properties. The proposed workflow, encompassing DFT calculations for geometry optimization, tautomer analysis, and reactivity prediction, provides a roadmap for the rational design of novel therapeutics based on this important scaffold.

Future theoretical work should focus on validating these computational models with experimental data, such as crystal structures and spectroscopic analyses. Furthermore, molecular docking and dynamics simulations can be employed to study the interaction of this compound with specific biological targets, thereby guiding the development of more potent and selective drug candidates.

References

  • Glasovac, Z., Barešić, L., & Margetić, D. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2218. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 458635, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 458635, this compound. [Link]

  • Yathirajan, H. S., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 19(34), 5093-5102. [Link]

  • Bakhtina, M. Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4438. [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2794-2802. [Link]

  • González-Vera, J. A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(21), 7339. [Link]

  • ResearchGate. (n.d.). Mesomeric forms of imidazolidin-2-iminato ligands. [Link]

  • De, S., & Parameswaran, P. (2012). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Journal of Molecular Modeling, 18(10), 4541-4548. [Link]

  • ResearchGate. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

  • Remko, M., & Rode, B. M. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Chemical Physics Letters, 341(1-2), 143-149. [Link]

  • ResearchGate. (n.d.). E and Z isomers of 2-imino-2-oxazolidine and 2-imino-2-thiazolidine. [Link]

  • González-Vera, J. A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(21), 7339. [Link]

  • Tavakol, H. (2012). DFT, AIM, and NBO analyses of 1-methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine. Journal of Structural Chemistry, 53(4), 632-640. [Link]

  • D'Elia, V., & Gessner, V. H. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 604. [Link]

  • Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3223-3228. [Link]

  • ResearchGate. (n.d.). Literature references for the synthesis of the examined imines and spectroscopic data for the corresponding amines. [Link]

  • Rinschen, M. M., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6164-6211. [Link]

Sources

Imidazolidin-2-imine Hydrobromide: A Technical Guide to a Versatile Cyclic Guanidine Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The guanidinium group is a cornerstone pharmacophore in medicinal chemistry, prized for its ability to engage in multifaceted, high-energy interactions with biological targets. When incorporated into a cyclic scaffold, its properties can be fine-tuned, offering researchers a powerful tool for molecular design. Imidazolidin-2-imine, a fundamental five-membered cyclic guanidine, represents a highly versatile and synthetically accessible building block. This guide provides a comprehensive technical overview of its hydrobromide salt, covering its physicochemical properties, synthesis, biological relevance, and detailed analytical protocols. It is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling them to leverage this scaffold in the rational design of novel therapeutics.

Core Concepts: Physicochemical and Structural Properties

The utility of imidazolidin-2-imine hydrobromide as a research tool stems directly from its distinct structural and chemical nature. Understanding these foundational properties is critical for its effective application.

Chemical Identity and Properties

Imidazolidin-2-imine is the parent compound of a class of five-membered cyclic guanidines.[1] It is most commonly handled as its hydrobromide salt to improve stability and handling characteristics.

PropertyValueSource
IUPAC Name imidazolidin-2-imine;hydrobromide[2]
CAS Number 30879-89-1
Molecular Formula C₃H₈BrN₃[2]
Molecular Weight 166.02 g/mol [2]
Parent Compound 4,5-Dihydro-1H-imidazol-2-amine (CID: 134784)[2]
Structural Analysis: The Power of the Cyclic Guanidinium Cation

The key to the functionality of imidazolidin-2-imine lies in the electronic properties of its protonated form. The guanidine group is one of the strongest organic bases in biology, a consequence of the exceptional stability of its conjugate acid, the guanidinium cation.[3] This stability arises from the delocalization of the positive charge across the central carbon and all three nitrogen atoms, a phenomenon often referred to as "Y-delocalization".[4][5]

Incorporating this group into the imidazolidine ring system imparts conformational rigidity compared to acyclic analogs like arginine. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Caption: General workflow for the synthesis of the core scaffold.

Strategies for Derivatization

The imidazolidin-2-imine scaffold is an excellent starting point for building chemical libraries for structure-activity relationship (SAR) studies. Derivatization can be pursued at several positions:

  • N1 and N3 Positions: Alkylation or acylation of the ring nitrogens can be achieved, although this requires careful selection of protecting group strategies to avoid reaction at the more nucleophilic exocyclic nitrogen.

  • Exocyclic Imine: The exocyclic nitrogen can be functionalized, transforming the core into a more complex substituted guanidine.

  • C4 and C5 Positions: Starting with substituted 1,2-diamines instead of ethylenediamine allows for the introduction of substituents on the carbon backbone of the ring.

These approaches have been used to develop potent and selective modulators of various biological targets. [6][7]

The Guanidine Moiety in a Biological Context

The guanidinium group is a "privileged" pharmacophore because it mimics the side chain of arginine, enabling it to participate in a rich network of non-covalent interactions.

Mechanism of Molecular Recognition

At physiological pH, the guanidinium group is protonated and can engage with biological targets through several key interaction modes:

  • Salt Bridges & Hydrogen Bonding: It acts as a potent hydrogen bond donor, forming highly stable, bidentate salt bridges with the carboxylate groups of aspartate and glutamate residues. [8]* Phosphate Binding: The delocalized positive charge allows for strong electrostatic interactions with the phosphate backbone of DNA/RNA or phosphorylated residues.

  • Cation-π Stacking: The planar guanidinium ion can stack favorably with the electron-rich faces of aromatic residues like tryptophan, tyrosine, and phenylalanine. [8]

G cluster_interactions Guanidinium-Target Interaction Modes Guanidinium Cyclic Guanidinium Cation (e.g., from Imidazolidin-2-imine) Asp_Glu Aspartate / Glutamate (Carboxylate) Guanidinium->Asp_Glu Salt Bridge (H-Bonding) Phosphate Phosphate Group (DNA, RNA, p-Tyr) Guanidinium->Phosphate Electrostatic Interaction Aromatic Aromatic Residue (Trp, Tyr, Phe) Guanidinium->Aromatic Cation-π Stacking

Caption: Key molecular interactions of the guanidinium group.

Precedent in Drug Discovery

The cyclic guanidine motif is present in numerous natural products and approved drugs, highlighting its therapeutic relevance. [8][9]Research into synthetic analogs has yielded compounds with a wide range of activities.

Biological ActivityTarget Class ExampleReference
Antidiabetic Glucagon Receptor Antagonists[6]
Anticancer LMTK3 Kinase Inhibitors[7]
Antimicrobial Bacterial Cell Wall/Membrane[8][9]
Neuromodulatory Adrenergic & Imidazoline Receptors[10][11]
Antiviral Viral Entry/Replication Proteins[8][9]

Experimental Protocols & Analytical Characterization

Rigorous synthesis and characterization are paramount for reproducible results. The following section provides validated starting points for laboratory work.

Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for cyclic guanidine synthesis. [12][13] Materials:

  • Ethylenediamine

  • Cyanogen bromide (Caution: Highly Toxic)

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve ethylenediamine (1.0 eq) in absolute ethanol.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.0 eq) in ethanol dropwise. EXTREME CAUTION: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield this compound.

Quality Control and Characterization

Self-Validation: The identity and purity of the synthesized material must be confirmed before use. A combination of chromatographic and spectroscopic methods provides a self-validating system.

A. HPLC Analysis (Adapted from)[14]

  • Rationale: Due to the high polarity and basicity of the compound, a standard reversed-phase method may be inadequate. Hydrophilic Interaction Chromatography (HILIC) is often a better choice. An alternative simple UV method is also described.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å [14]* Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid [14]* Flow Rate: 1.0 mL/min [14]* Detection: UV at 195 nm [14]* Expected Result: A sharp, symmetrical peak for the main compound, with minimal impurities.

B. LC-MS/MS Analysis

  • Rationale: For sensitive quantification or identification in complex matrices, LC-MS/MS is the gold standard. Derivatization can improve chromatographic behavior and sensitivity. [15]* Derivatization (Optional): Use benzoin to form a fluorescent and readily ionizable derivative. [15]* Instrumentation: Couple a suitable HPLC system (as described above) to a triple-quadrupole mass spectrometer.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode, tracking the transition from the parent ion [M+H]⁺ to a specific fragment ion to ensure selectivity and sensitivity.

C. NMR Spectroscopy

  • Rationale: NMR provides unambiguous structural confirmation.

  • Solvent: D₂O or DMSO-d₆

  • ¹H NMR: Expect a singlet for the four equivalent methylene protons (-CH₂-CH₂-) of the imidazolidine ring due to rapid conformational averaging. Signals for the N-H protons will also be present, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: Expect a signal for the equivalent methylene carbons and a distinct signal for the C2 guanidinium carbon in the characteristic downfield region (~160-170 ppm).

Safety and Handling

This compound and its synthetic precursors require careful handling.

  • GHS Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [16][17]* Handling: Handle in a well-ventilated area or a chemical fume hood, especially during synthesis and when working with the solid to avoid dust inhalation. [16]* Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a foundational building block for sophisticated molecular design. Its combination of a rigid cyclic backbone and the potent interaction capabilities of the guanidinium group makes it an invaluable tool for medicinal chemists. By providing a robust framework for SAR exploration, it enables the development of selective and high-affinity ligands. Future applications will likely see this scaffold utilized in the construction of diverse chemical libraries for high-throughput screening, as a key fragment in fragment-based drug discovery campaigns, and as a starting point for novel organocatalysts.

References

  • Title: Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis Source: NIH URL: [Link]

  • Title: HPLC Methods for analysis of Guanidine Source: HELIX Chromatography URL: [Link]

  • Title: this compound | C3H8BrN3 | CID 458635 Source: PubChem - NIH URL: [Link]

  • Title: Syntheses of Cyclic Guanidine-Containing Natural Products Source: PubMed Central - NIH URL: [Link]

  • Title: Guanidine Analyzed with HPLC- AppNote Source: MicroSolv URL: [Link]

  • Title: Guanidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1-hydroxy-2-(o-tolylimino)imidazolidine hydrobromide Source: PrepChem.com URL: [Link]

  • Title: GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES Source: ResearchGate URL: [Link]

  • Title: Discovery of cyclic guanidines as potent, orally active, human glucagon receptor antagonists Source: PubMed URL: [Link]

  • Title: GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES Source: INEOS OPEN URL: [Link]

  • Title: Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines Source: PubMed Central - NIH URL: [Link]

  • Title: Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing URL: [Link]

  • Title: Guanidine, trimethylenemethane, and "Y-delocalization." Can acyclic compounds have "aromatic" stability? Source: ACS Publications URL: [Link]

  • Title: Applications of Guanidine in Pharmaceutical Field Source: JOCPR URL: [Link]

  • Title: Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase Source: PubMed URL: [Link]

  • Title: 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities Source: PubMed URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PubMed Central - NIH URL: [Link]

  • Title: 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities Source: ResearchGate URL: [Link]

  • Title: Imidazolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A fast route for the synthesis of cyclic guanidine derivatives Source: ResearchGate URL: [Link]

Sources

A Technical Guide to Investigating the Biological Targets of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Approach

Imidazolidin-2-imine hydrobromide belongs to the family of cyclic guanidines, a chemical scaffold of significant pharmacological interest. The guanidinium group, characterized by its planarity, high basicity (pKa ≈ 13.6), and ability to form multiple hydrogen bonds, is a key recognition motif for a diverse range of biological macromolecules.[1][2] While direct studies on this compound are sparse, its core structure is shared by numerous well-characterized bioactive molecules, including natural products and synthetic drugs.[1][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential biological targets.

Our approach is rooted in structural analogy, prioritizing target classes that are known to interact with guanidine, imidazoline, and 2-aminoimidazoline moieties.[4] For each potential target class, we will discuss the scientific rationale, propose robust experimental protocols for validation, and provide the necessary tools for data interpretation and visualization. This document is designed not as a rigid set of instructions, but as a strategic blueprint for discovery.

Part 1: Adrenergic Receptors - The Canonical Target Family

Expertise & Experience: The 2-iminoimidazolidine substructure is a classic pharmacophore found in potent α2-adrenergic receptor agonists like clonidine and guanfacine, as well as the related guanidinium compound guanabenz.[5][6][7] These drugs exert centrally-mediated antihypertensive effects by mimicking norepinephrine at presynaptic α2-autoreceptors.[7] The positively charged guanidinium group fits well within the orthosteric binding pocket of these receptors.[8] Therefore, α-adrenergic receptors represent a primary and high-probability target class for Imidazolidin-2-imine. It is crucial to assess activity not only at the α2 subtype but also at α1 and β subtypes to build a comprehensive selectivity profile.[7][9]

Experimental Validation: Receptor Binding and Functional Assays

A two-tiered approach is essential: first, determine the compound's binding affinity (Ki) through competitive radioligand displacement assays; second, characterize its functional effect (agonist, antagonist, or inverse agonist) using a cell-based functional assay.

Protocol 1: Radioligand Binding Affinity Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing human α1A, α2A, and β2 adrenergic receptor subtypes.

    • Harvest cells, homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (10-50 µg protein/well).

      • A fixed concentration of a selective radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

      • A range of concentrations of this compound (e.g., 10 pM to 100 µM).

    • To determine non-specific binding, include wells with an excess of a known, non-labeled competitor (e.g., 10 µM phentolamine).

    • Incubate at room temperature for 60-90 minutes.

  • Detection & Analysis:

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the data and use non-linear regression (one-site fit) to determine the IC50 value, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Seed HEK293 cells expressing the receptor of interest (e.g., α2A, which is Gi-coupled) in a 96-well plate.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • To test for agonist activity , add varying concentrations of this compound along with forskolin (an adenylyl cyclase activator). An α2 agonist will inhibit forskolin-stimulated cAMP production.

    • To test for antagonist activity , pre-incubate cells with varying concentrations of this compound, then stimulate with a known α2 agonist (e.g., UK 14,304). An antagonist will block the agonist-induced decrease in cAMP.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

Target ReceptorRadioligandKi (nM) of Test CompoundFunctional AssayEC50/IC50 (nM)Activity Profile
α1A-Adrenergic[3H]prazosinExperimental ValueCalcium FluxExperimental ValueAgonist/Antagonist
α2A-Adrenergic[3H]rauwolscineExperimental ValuecAMP InhibitionExperimental ValueAgonist/Antagonist
β2-Adrenergic[125I]cyanopindololExperimental ValuecAMP StimulationExperimental ValueAgonist/Antagonist
Table 1: Hypothetical data summary for adrenergic receptor profiling.

Visualization of Experimental Workflow:

G cluster_0 Binding Assay cluster_1 Functional Assay (cAMP) Culture Culture Cells Expressing Target Receptor Membrane Prepare Cell Membranes Culture->Membrane Incubate Incubate Membranes + Radioligand + Test Compound Membrane->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki Count->Ki Culture2 Culture Cells Expressing Target Receptor Treat Treat Cells + Forskolin + Test Compound Culture2->Treat Lyse Lyse Cells Treat->Lyse Detect Detect cAMP (e.g., HTRF) Lyse->Detect EC50 Calculate EC50/IC50 Detect->EC50 Start Start Target Validation Start->Culture Start->Culture2

Caption: Workflow for Adrenergic Receptor Target Validation.

Part 2: Imidazoline Receptors - A Structurally-Informed Hypothesis

Expertise & Experience: The discovery of imidazoline binding sites (IBS) arose from the observation that drugs like clonidine interacted with non-adrenergic sites.[4][10] These receptors are now classified into at least three subtypes (I1, I2, I3) and are considered distinct protein entities from adrenergic receptors.[11][12] The imidazoline ring of the test compound makes IBS a compelling potential target. The endogenous ligand agmatine, a decarboxylated arginine, is also a guanidinium compound, further strengthening this hypothesis.[10] I1 receptors are implicated in blood pressure control, while I2 sites are located on mitochondria and are allosterically coupled to monoamine oxidase (MAO).[10][11]

Experimental Validation: Selective Binding Assays

Characterization requires competitive binding assays using radioligands that can differentiate between imidazoline subtypes and α2-adrenergic receptors.

Protocol 3: Imidazoline Receptor Binding

  • Tissue/Cell Preparation:

    • I1 Receptors: Use membranes from PC12 cells or bovine adrenal chromaffin cells.

    • I2 Receptors: Use membranes from rabbit or human kidney cortex, or rat liver.[12]

  • Selective Binding Assay:

    • The core protocol is similar to Protocol 1. The key is the choice of radioligand and masking agents.

    • For I1 sites: Use [3H]clonidine or [3H]moxonidine as the radioligand. To prevent binding to α2-receptors, perform the assay in the presence of a high concentration of an α2-selective antagonist that has low affinity for I1 sites (e.g., 10 µM rauwolscine or yohimbine).

    • For I2 sites: Use [3H]idazoxan as the radioligand. To mask α2-receptors, include a high concentration of an α2-selective agonist (e.g., 10 µM norepinephrine) and GTPγS to keep the α2-receptor in a low-affinity state.

    • Non-specific binding is determined using a high concentration of a suitable non-labeled imidazoline ligand (e.g., 10 µM cirazoline).

  • Analysis: Calculate Ki values as described in Protocol 1. High affinity (low Ki) in these selective assays would confirm interaction with imidazoline receptors.

Visualization of Imidazoline vs. Adrenergic Selectivity:

G cluster_0 Compound Imidazolidin-2-imine Adrenergic Adrenergic Receptors α1 α2 β Compound->Adrenergic:f2 High Probability (Clonidine-like) Imidazoline Imidazoline Receptors I1 I2 I3 Compound->Imidazoline:f1 High Probability (Imidazoline Moiety) Compound->Imidazoline:f2 High Probability (Guanidinium Moiety) G L_Arg L-Arginine (Guanidino Substrate) NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arg->NOS Binds to Active Site NO Nitric Oxide (NO) NOS->NO L_Cit L-Citrulline NOS->L_Cit Test_Cmpd Imidazolidin-2-imine (Potential Inhibitor) Test_Cmpd->NOS Potential Inhibition

Caption: Inhibition of the NOS pathway by guanidino compounds.

Part 4: Voltage-Gated Ion Channels - A Classic Guanidinium Target

Expertise & Experience: The guanidinium group is the pharmacophore of potent, naturally-occurring ion channel blockers like tetrodotoxin (TTX) and saxitoxin (STX), which physically occlude the pore of voltage-gated sodium channels. [13][14]Synthetic guanidine derivatives have also been shown to inhibit voltage-gated potassium (Kv) and calcium (CaV) channels. [15][16]This interaction is often "use-dependent," meaning the block is more pronounced when the channels are actively opening and closing. [16]Given this strong precedent, screening Imidazolidin-2-imine against a panel of key ion channels is a critical step.

Experimental Validation: Electrophysiology

Patch-clamp electrophysiology is the gold standard for assessing ion channel function, providing high-resolution data on channel gating and block.

Protocol 5: Whole-Cell Patch-Clamp Assay

  • Cell Preparation: Use cell lines stably expressing the human channel subtype of interest (e.g., NaV1.7, KV1.3, CaV1.2) plated on glass coverslips.

  • Electrophysiology Rig: A standard patch-clamp setup is required, including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Recording Procedure:

    • Establish a whole-cell patch configuration on a single cell.

    • Apply a specific voltage protocol to elicit ionic currents characteristic of the channel being studied (e.g., a series of depolarizing steps from a holding potential).

    • Obtain a stable baseline recording of the current in the extracellular bath solution.

    • Perfuse the bath with a solution containing a known concentration of this compound and repeat the voltage protocol.

    • Wash out the compound to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after compound application.

    • Calculate the percentage of current inhibition at various compound concentrations to generate a dose-response curve and determine the IC50.

    • Analyze changes in channel gating properties (e.g., shifts in the voltage-dependence of activation or inactivation) to understand the mechanism of block.

Data Presentation:

Target Ion ChannelIC50 (µM)Mechanism of BlockUse-Dependence
NaV1.7 (Sodium)Experimental ValuePore Block / Gating ModifierYes/No
KV1.3 (Potassium)Experimental ValuePore Block / Gating ModifierYes/No
CaV1.2 (Calcium)Experimental ValuePore Block / Gating ModifierYes/No
Table 2: Hypothetical data summary for ion channel screening.

Conclusion and Forward Outlook

This guide outlines a rational, multi-pronged strategy to elucidate the biological targets of this compound. Based on its cyclic guanidine structure, the highest probability targets include α-adrenergic receptors , imidazoline receptors , nitric oxide synthases , and voltage-gated ion channels .

A systematic investigation following the proposed experimental workflows will generate a comprehensive pharmacological profile of the compound. Initial binding and activity screens should be followed by more complex secondary assays to confirm the mechanism of action and explore therapeutic potential. For example, a confirmed α2-adrenergic agonist could be tested in in vivo models of hypertension, while a selective NOS inhibitor could be evaluated in models of inflammation. This structured approach ensures scientific rigor and maximizes the potential for discovering novel biological activities for this intriguing molecule.

References

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link] [17][18]2. Vallance, P., & Moncada, S. (1993). Effects of guanidino and uremic compounds on nitric oxide pathways. Nephrology Dialysis Transplantation, 8(Suppl 1), 78-81. [Link] [19]3. Pigini, M., Brasili, L., Gentili, F., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link] [20]4. Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 639-661. [Link] [4][11]5. Tilton, R. G., Chang, K., Hasan, K. S., et al. (1993). Prevention of Diabetic Vascular Dysfunction by Guanidines: Inhibition of Nitric Oxide Synthase Versus Advanced Glycation End-Product Formation. Diabetes, 42(2), 221-232. [Link] [21]6. Southan, G. J., & Szabó, C. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-Oxide Synthase React With Peroxynitrite and Protect Against Peroxynitrite-Induced Oxidative Damage. Journal of Biological Chemistry, 272(14), 9095-9098. [Link] [22]7. Reis, D. J., Regunathan, S., & Piletz, J. E. (1995). Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology, 35, 431-463. [Link] [10]8. Saczewski, J., Hudson, A. L., & Rybczyńska, A. (2009). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. Acta Poloniae Pharmaceutica, 66(6), 671-680. [Link] [9][23]9. Gomila, A. M. J., Zambrana, A. D., Artigas, G. G., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 85, 219-232. [Link] [5]10. Du, Y., & Lu, Z. (2014). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Journal of Biological Chemistry, 289(29), 19937-19941. [Link] [15]11. Zhang, X., & Zhang, C. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(5), 1269. [Link] [8]12. Hamilton, G. S., & Steiner, J. P. (1995). Neuroprotective use-dependent blockers of Na+ and Ca2+ channels controlling presynaptic release of glutamate. Annals of the New York Academy of Sciences, 765, 210-229. [Link] [16]13. Ernsberger, P., & Munk, S. A. (1995). Interactions of Ligands at Angiotensin II-Receptors and Imidazoline Receptors. Cardiovascular Drug Reviews, 13(1), 68-83. [Link] [6]14. Waelbroeck, M., Kley, K., & Strosberg, A. D. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 318. [Link] [13][14]15. Kornicka, A., Sączewski, F., & Sączewski, J. (2012). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. European Journal of Medicinal Chemistry, 58, 523-529. [Link] [24][25]16. Lanier, S. M., & Malik, M. A. (1989). Characterization of an imidazoline/guanidinium Receptive Site Distinct From the Alpha 2-adrenergic Receptor. Journal of Biological Chemistry, 264(20), 11693-11696. [Link] [12]17. Yan, F., & Wang, Q. (2020). Biologically active guanidine alkaloids. Mini-Reviews in Medicinal Chemistry, 20(17), 1789-1805. [Link] [1]18. Looareesuwan, S., & Peters, W. (1995). Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. Neuropharmacology, 34(2), 195-202. [Link] [26]19. Lillie, J. W., O'Keefe, M., Valinski, H., et al. (1993). Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors. Cancer Research, 53(13), 3172-3178. [Link] [27]20. Brullo, C., & Bertelli, D. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(25), 2686-2708. [Link] [2]21. Nguyen, P. H., Hammoud, H., Halliez, S., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 929-937. [Link] [28]22. Berlinck, R. G., & Shen, Y. (2012). Syntheses of Cyclic Guanidine-Containing Natural Products. Accounts of Chemical Research, 45(6), 906-918. [Link] [3]23. Henkin, J., & Atlas, D. (1986). Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz. Biochemical Pharmacology, 35(12), 2001-2005. [Link]

Sources

exploring the reactivity of the imine group in Imidazolidin-2-imine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Imine Group in Imidazolidin-2-imine Hydrobromide

Executive Summary: The Guanidinium Core in Context

Imidazolidin-2-imine and its salts, such as the hydrobromide, represent a cornerstone heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Often classified as a cyclic guanidine, its true reactivity is nuanced, stemming from a delicate interplay of tautomerism, protonation states, and the inherent nucleophilicity of its nitrogen centers. This guide moves beyond simplistic classifications to provide a detailed exploration of the chemical behavior of the imidazolidin-2-imine core, with a specific focus on the reactivity of its imine and related tautomeric forms. For drug development professionals and researchers, a deep understanding of this reactivity is paramount for designing novel synthetic routes, predicting metabolite formation, and modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This document provides mechanistic insights, field-proven experimental protocols, and the strategic rationale behind synthetic choices.

Structural Foundation: Tautomerism and the Role of Protonation

The reactivity of imidazolidin-2-imine cannot be understood without first appreciating its tautomeric nature. The molecule exists in equilibrium between an exocyclic imine form (imidazolidin-2-imine) and an endocyclic amino form (2-amino-4,5-dihydro-1H-imidazole). In the presence of an acid, such as in the hydrobromide salt, the structure is protonated. This protonation strongly favors the 2-amino tautomer, where the positive charge is delocalized across the three nitrogen atoms of the guanidinium group, conferring significant resonance stabilization.[1] This delocalized cationic species, the 2-amino-4,5-dihydro-1H-imidazolium ion, is the predominant form under physiological and most synthetic conditions.

Consequently, reactions should be conceptualized as proceeding from this stable, protonated guanidinium system rather than a simple, neutral imine. The nitrogen atoms, while part of a cation, retain sufficient nucleophilic character to react with potent electrophiles, often requiring a base to liberate the neutral, more reactive form.

tautomerism cluster_0 Tautomeric Equilibrium (Neutral) cluster_1 Protonated State (Hydrobromide Salt) Imine Imidazolidin-2-imine (Exocyclic Imine) Amine 2-Amino-4,5-dihydro-1H-imidazole (Endocyclic Amine) Imine->Amine Equilibrium ProtonatedAmine 2-Amino-4,5-dihydro-1H-imidazolium (Resonance Stabilized) Amine->ProtonatedAmine + HBr (Protonation) ProtonatedAmine->Amine - HBr (Deprotonation) Resonance1 Resonance Structure 1 ProtonatedAmine->Resonance1 Major Contributor Resonance2 Resonance Structure 2 ProtonatedAmine->Resonance2 Major Contributor

Caption: Tautomerism and protonation state of the imidazolidine core.

Core Reactivity Pathways

The reactivity of the imidazolidin-2-imine core is dominated by the nucleophilicity of its nitrogen atoms. The choice of reaction conditions, particularly the base and solvent, is critical for controlling the site and extent of reaction (mono- vs. di-substitution).

N-Acylation: Modulating Electronic Properties

N-acylation is a fundamental transformation used to attach carbonyl-containing moieties, significantly altering the molecule's electronic profile and steric bulk. The reaction typically proceeds by treating the hydrobromide salt with an acylating agent in the presence of a non-nucleophilic base to neutralize the HBr and facilitate the reaction.

Causality Behind Experimental Choices:

  • Base: Triethylamine (TEA) or pyridine are commonly used. They are strong enough to deprotonate the imidazolium cation to its more nucleophilic neutral form but are not so strong as to cause unwanted side reactions. Pyridine can also act as a nucleophilic catalyst.[2]

  • Acylating Agent: Acyl chlorides or anhydrides are sufficiently electrophilic to react with the nitrogen atoms.

  • Regioselectivity: Acylation can theoretically occur at the exocyclic nitrogen or the endocyclic (ring) nitrogens. The synthesis of mono-acylated derivatives can be challenging, as the formation of di-acylated products is often favored.[2] The initial acylation often occurs at one of the ring nitrogens.

This protocol details a representative N-acylation reaction.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise. Stir the mixture for 20 minutes at 0 °C. The mixture should become a clearer solution as the free base is formed.

  • Acylation: Add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM (2 mL/mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

acylation_workflow start Start: Imidazolidin-2-imine HBr in Anhydrous DCM step1 Cool to 0 °C start->step1 step2 Add Triethylamine (2.2 eq.) (Deprotonation) step1->step2 step3 Add Benzoyl Chloride (1.1 eq.) (Acylating Agent) step2->step3 step4 Warm to RT & Stir 4-6h (Monitor by TLC) step3->step4 step5 Aqueous Workup (NaHCO₃ Quench, Extraction) step4->step5 step6 Purification (Column Chromatography) step5->step6 end End: N-Acylated Product step6->end

Caption: General workflow for the N-acylation of imidazolidin-2-imine.

N-Alkylation: Building Molecular Complexity

N-alkylation with alkyl halides or other electrophiles is a primary method for extending the molecular framework. This reaction shares mechanistic principles with acylation but can be more challenging to control due to the potential for over-alkylation to form quaternary ammonium salts.

Causality Behind Experimental Choices:

  • Reaction Type: Reductive amination, a two-step one-pot process, is often preferred over direct alkylation with alkyl halides for mono-alkylation.[3] It involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium borohydride (NaBH₄).

  • Direct Alkylation: For direct alkylation with alkyl halides, a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is effective.[3] The choice of a weaker base and careful control of stoichiometry are key to minimizing di- and tri-alkylation.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq.) in methanol (15 mL/mmol). Add triethylamine (1.1 eq.) to neutralize the salt. Stir at room temperature for 2-3 hours to form the intermediate Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC.

  • Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Hydrolytic Stability: A Key Pharmaceutical Parameter

The guanidinium C=N bond is susceptible to hydrolysis under acidic conditions, which regenerates a carbonyl group (in this case, forming a cyclic urea) and an amine.[4] This is a critical consideration for drug stability, storage, and formulation.

Mechanistic Insights: The hydrolysis is typically acid-catalyzed. The reaction proceeds via protonation of a nitrogen atom, which activates the central carbon for nucleophilic attack by water. This forms a tetrahedral intermediate, which then collapses with the expulsion of an amine group to yield the more stable urea derivative.[5][6]

Caption: Simplified mechanism of acid-catalyzed hydrolysis (Note: Images are placeholders for chemical structures).

Analytical Characterization

Confirmation of reaction outcomes is crucial. The following table summarizes key spectroscopic data expected for derivatives of the imidazolidine core.

Technique Functional Group Expected Observation Reference Insight
¹H NMR Ring CH₂-CH₂A multiplet, often appearing as a singlet in simple cases, typically around 3.5-4.0 ppm.Conformational analysis of substituted imidazolidines shows distinct signals for the ring protons.[7]
N-H ProtonsBroad signals, chemical shift is highly variable and dependent on solvent and concentration.
Acyl/Alkyl GroupSignals corresponding to the newly introduced group (e.g., aromatic protons for benzoyl group at 7.4-8.0 ppm).
¹³C NMR Guanidinium CarbonSignal appears around 155-165 ppm, highly characteristic of the C=N bond within the guanidine system.The C=O carbon in the corresponding imidazolidin-2-one appears around 163.6 ppm.[8]
FT-IR N-H StretchBroad absorption in the 3100-3400 cm⁻¹ region.
C=N StretchStrong absorption around 1640-1690 cm⁻¹.
C=O Stretch (Acylated)Strong absorption around 1680-1720 cm⁻¹.N-acylated imidazolidine-2,4-diones show strong C=O bands around 1711-1773 cm⁻¹.[9]
Mass Spec (ESI+) Molecular Ion[M+H]⁺ peak corresponding to the mass of the synthesized derivative.

Conclusion

The this compound scaffold is not a simple imine but a stable, resonance-delocalized cyclic guanidinium system. Its reactivity is centered on the nucleophilic character of its nitrogen atoms, which can be predictably functionalized through well-established reactions like N-acylation and N-alkylation. Control over these transformations requires a careful choice of base, solvent, and electrophile to manage selectivity and prevent side reactions. Understanding the inherent tautomerism and the stability of the protonated form is fundamental to leveraging this versatile heterocycle in the rational design of new chemical entities for research and drug development.

References

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]

  • Science Alert. (n.d.). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Transformations of 2-Iminoimidazolidines into Novel Fused Heterocyclic Ring Systems | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • NIH. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Available at: [Link]

  • NIH. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • NIH PubChem. (n.d.). This compound. Available at: [Link]

  • NIH. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Imidazolidines by Condensation of Aromatic Amines with Glyoxal and Formaldehyde | Request PDF. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Available at: [Link]

  • NIH. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for radical-mediated alkylation of imines. Available at: [Link]

  • NIH. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Available at: [Link]

  • ResearchGate. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • NIH. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Available at: [Link]

  • RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available at: [Link]

  • Wiley Online Library. (n.d.). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Available at: [Link]

  • Pearson. (n.d.). Propose mechanisms for the three imine-forming reactions just shown. Available at: [Link]

  • ResearchGate. (n.d.). Known examples of condensation of imidazolidine-2-thiones with DAAD and the aim of current work. Available at: [Link]

  • PubMed. (n.d.). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Literature references for the synthesis of the examined imines and spectroscopic data for the corresponding amines. Available at: [Link]

  • Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Available at: [Link]

  • NIH. (n.d.). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Available at: [Link]

  • Unknown Source. (n.d.).
  • NIH. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Available at: [Link]

  • NIH. (n.d.). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Available at: [Link]

  • Redalyc. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Available at: [Link]

  • Sci-Hub. (n.d.). ¹H NMR spectroscopy and conformational analysis of 1,2 and 1,3‐diarylimidazolidines. Available at: [Link]

  • ResearchGate. (n.d.). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives | Request PDF. Available at: [Link]

Sources

A Technical Guide to the Biological Activity Screening of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Imidazolidin-2-imine hydrobromide (PubChem CID: 458635) is a member of the guanidinium chemical class, a structural motif renowned for its broad and potent biological activities.[1][2] The core imidazolidine ring system is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with demonstrated antimicrobial, anti-HIV, anticancer, and anti-inflammatory properties.[3][4][5] The presence of the guanidinium group, a strong base that is protonated under physiological conditions, not only mimics the side chain of arginine but is also associated with enhanced cellular uptake, making it an attractive feature for drug design.[6]

This guide provides a comprehensive, field-proven framework for the systematic biological screening of this compound. As Senior Application Scientists, we advocate for a tiered, logic-driven approach that moves from broad-based primary screening to specific, mechanism-of-action studies. This strategy is designed to efficiently identify and validate potential therapeutic activities, providing a solid foundation for further drug development efforts. We will detail not just the protocols themselves, but the critical rationale behind each experimental choice, ensuring a self-validating and robust screening cascade.

Part 1: Foundational Steps - Physicochemical Characterization and Assay Preparation

Before any biological evaluation, a thorough characterization of the test article is paramount for data integrity and reproducibility.

1.1 Purity and Identity Confirmation: The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight (166.02 g/mol ).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.

1.2 Solubility Assessment: Solubility is a critical parameter that dictates vehicle choice and achievable assay concentrations.

  • Protocol: Test solubility in a panel of common laboratory solvents, starting with aqueous buffers (e.g., PBS, pH 7.4) and progressing to organic solvents like Dimethyl Sulfoxide (DMSO).

  • Expert Insight: The hydrobromide salt form suggests potential aqueous solubility. However, the guanidinium group can present challenges. DMSO is often the solvent of choice for creating high-concentration stock solutions. It is crucial to establish a concentration range where the compound remains in solution in the final assay medium. The final DMSO concentration in assays should typically be maintained at ≤0.5% to avoid solvent-induced artifacts.

1.3 Stock Solution Preparation and Stability:

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., sterile DMSO or water). Aliquot into single-use vials to minimize freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C, protected from light.

  • Stability: For multi-day experiments, the stability of the compound in the final assay medium at the incubation temperature (e.g., 37°C) should be assessed to ensure the observed activity is not due to a degradation product.

Part 2: The Screening Cascade - A Multi-Tiered Strategy

A hierarchical screening approach maximizes efficiency by using broad, high-throughput assays initially, followed by more complex, focused assays for promising hits.

G cluster_0 Screening Workflow cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary & Mechanistic Assays cluster_3 Tier 3: Lead Advancement Compound Imidazolidin-2-imine Hydrobromide Antimicrobial Antimicrobial Screen (MIC Assay) Compound->Antimicrobial Broad-Based Evaluation Anticancer Anticancer Screen (Cytotoxicity Assay) Compound->Anticancer Broad-Based Evaluation Receptor Receptor Profile (Imidazoline Binding) Compound->Receptor Broad-Based Evaluation Exploratory Exploratory Screen (NOS Inhibition) Compound->Exploratory Broad-Based Evaluation MoA_Antimicrobial Bactericidal vs. Bacteriostatic Membrane Permeability Antimicrobial->MoA_Antimicrobial If Hit MoA_Anticancer Apoptosis Assay Cell Cycle Analysis Anticancer->MoA_Anticancer If Hit MoA_Receptor Functional Assay (Agonist/Antagonist) Selectivity Profiling Receptor->MoA_Receptor If Hit MoA_NOS Isoform Selectivity (nNOS, eNOS, iNOS) Exploratory->MoA_NOS If Hit LeadOpt Structure-Activity Relationship (SAR) In Vivo Model Evaluation MoA_Antimicrobial->LeadOpt Confirm & Characterize MoA_Anticancer->LeadOpt Confirm & Characterize MoA_Receptor->LeadOpt Confirm & Characterize MoA_NOS->LeadOpt Confirm & Characterize G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Compound Imidazolidin-2-imine (Substrate Analog) Compound->Inhibition L_Citrulline L-Citrulline NOS->L_Citrulline Catalyzes NO Nitric Oxide (NO) NOS->NO Catalyzes Inhibition->NOS Potential Inhibition

Caption: Rationale for screening against Nitric Oxide Synthase (NOS).

Part 3: Tier 2 - Mechanistic Elucidation of Primary Hits

If a primary screen yields a positive "hit" (i.e., activity below a predefined threshold, e.g., <10 µM), the next step is to confirm the activity and investigate the underlying mechanism of action (MOA).

3.1 Follow-up for Antimicrobial Hits:

  • Bactericidal vs. Bacteriostatic: A time-kill curve assay is performed to determine if the compound actively kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is a critical parameter for therapeutic potential.

  • Selectivity Index: The compound's cytotoxicity is tested against a mammalian cell line (e.g., HEK293) to calculate a selectivity index (SI = IC₅₀ mammalian cells / MIC bacterial cells). A high SI is desirable.

  • Resistance Profiling: Assess the potential for resistance development through serial passage experiments.

3.2 Follow-up for Anticancer Hits:

  • Mechanism of Cell Death:

    • Apoptosis Assays: Use assays like Caspase-Glo® 3/7 to measure caspase activation or Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

    • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).

3.3 Follow-up for Receptor Binding Hits:

  • Functional Activity: Determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For I₁ receptors, a functional assay could measure downstream effects like prostaglandin synthesis. [8]* Selectivity Profiling: A crucial step is to test for binding at related receptors to assess selectivity. For imidazoline ligands, this must include α₁- and α₂-adrenergic receptors, as cross-reactivity is common and can lead to side effects. [9]

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison of activities and selectivity.

Table 1: Summary of Primary Screening Results for this compound

Assay Type Target Result (IC₅₀ / MIC) Positive Control Control Result
Antimicrobial S. aureus TBD (µM) Vancomycin ~1 µM
E. coli TBD (µM) Ciprofloxacin ~0.03 µM
Anticancer MCF-7 Cells TBD (µM) Doxorubicin ~0.1 µM
A549 Cells TBD (µM) Doxorubicin ~0.2 µM
Receptor Binding I₁ Imidazoline TBD (Kᵢ, nM) Moxonidine ~10 nM
I₂ Imidazoline TBD (Kᵢ, nM) Idazoxan ~2 nM

| Enzyme Inhibition | nNOS | TBD (IC₅₀, µM) | L-NAME | ~5 µM |

TBD = To Be Determined

Interpreting the Profile: The goal is to build a complete biological activity profile. An ideal candidate would show high potency in a primary assay (e.g., low µM MIC against S. aureus) and high selectivity (e.g., high IC₅₀ against mammalian cells and no significant off-target receptor binding).

Experimental Protocols

Protocol 1: Nitric Oxide Synthase (NOS) Inhibitor Screening Assay

Principle: This colorimetric assay measures NOS activity by quantifying the amount of nitrite (a stable product of NO) produced, using the Griess reagent. A reduction in color development in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant nNOS/eNOS/iNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, (6R)-Tetrahydro-L-biopterin (BH₄), Calmodulin (Cofactors)

  • This compound (Test Compound)

  • L-NAME (Positive Control Inhibitor)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine in water)

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare all buffers, cofactor solutions, and substrate solutions. Prepare serial dilutions of the test compound and L-NAME in Assay Buffer.

  • Reaction Setup: To each well of a 96-well plate, add in the following order:

    • 20 µL Assay Buffer (for blanks) or Test Compound/Control.

    • 20 µL Cofactor Mix (NADPH, FAD, FMN, BH₄, Calmodulin).

    • 10 µL of NOS enzyme solution.

  • Initiate Reaction: Add 50 µL of L-Arginine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition). Plot percent inhibition versus log[concentration] and determine the IC₅₀ value using non-linear regression.

Self-Validating System:

  • Positive Control (L-NAME): Ensures the assay can detect inhibition. The resulting IC₅₀ should be within the expected range.

  • Vehicle Control (e.g., 0.5% DMSO): Accounts for any effect of the solvent on enzyme activity.

  • No Enzyme Control: Defines the background absorbance of the reaction mixture.

Conclusion and Future Directions

This technical guide outlines a robust, multi-tiered strategy for the comprehensive biological screening of this compound. By starting with a broad panel of assays reflecting the activities of its privileged structural motifs—antimicrobial, anticancer, and receptor modulation—this approach efficiently identifies potential therapeutic applications. The inclusion of a rational exploratory target like NOS leverages chemical structure insights to uncover novel activities.

Positive hits from this cascade will generate a detailed "Biological Activity Profile," providing the critical data needed to make informed decisions. Promising, selective hits can then be advanced to structure-activity relationship (SAR) studies to optimize potency and selectivity, and subsequently, to in vivo models to evaluate efficacy and safety, paving the way for the development of a novel therapeutic agent.

References

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076–1089. [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 595-605. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]

  • Bousquet, P., Feldman, J., & Schwartz, J. (1984). Imidazoline receptors and their endogenous ligands. PubMed, 35(3), 233-44. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Rauf, M. K., Imtiaz-ud-Din, & Badshah, A. (2013). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(1), 55-70. [Link]

  • Sanna, M., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31, 1489–1501. [Link]

  • Wikipedia contributors. (2023, April 1). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Reis, D. J., Bousquet, P., & Parini, A. (Eds.). (1995). The imidazoline receptor: pharmacology, functions, ligands, and relevance to biology and medicine. New York Academy of Sciences. [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current medicinal chemistry, 19(29), 5066-84. [Link]

  • Schneider, D., et al. (2023). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. Journal of the American Chemical Society, 145(4), 2273–2285. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Rauf, M. K., Imtiaz-ud-Din, & Badshah, A. (2014). Novel approaches to screening guanidine derivatives. Expert opinion on drug discovery, 9(1), 55-70. [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9, 1-13. [Link]

  • Han, S., et al. (2021). Nitric oxide detection methods in vitro and in vivo. Journal of Analytical Methods in Chemistry, 2021, 5584518. [Link]

  • Kumar, R. S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Husain, A., et al. (2012). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Arabian Journal of Chemistry. [Link]

  • Kumar, R. S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

  • El-Shehry, M. F., et al. (2016). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Journal of the Chemical Society of Pakistan, 38(3), 517-525. [Link]

  • Science Alert. (n.d.). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [Link]

  • Han, Y., & Timperman, A. T. (2014). Chromatography of guanidino compounds. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 153-64. [Link]

  • Saczewski, F., et al. (2006). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. European journal of medicinal chemistry, 41(3), 345-51. [Link]

  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Mario Barbatti's Blog. [Link]

  • Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 23(4), 422-431. [Link]

  • Kaur, H., & Singh, J. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC advances, 14(38), 27367-27415. [Link]

  • Saczewski, F., et al. (2004). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta poloniae pharmaceutica, 61(4), 263-70. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for Imidazolidin-2-imine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Imidazolidin-2-imine hydrobromide

Topic: Step-by-Step Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Cyclic Guanidine Scaffold

Imidazolidin-2-imine, also known as 2-aminoimidazoline, is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its hydrobromide salt is a stable, crystalline solid, making it a convenient precursor for further synthetic modifications. The core structure, a cyclic guanidine, is a key pharmacophore in various biologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the cyclization of ethylenediamine with cyanogen bromide. The causality behind each procedural step is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via a cyclocondensation reaction. Ethylenediamine, possessing two nucleophilic amine groups, reacts with the electrophilic carbon of cyanogen bromide. The initial attack by one amine group displaces the bromide ion, forming a cyanamide intermediate. This is followed by a rapid intramolecular cyclization, where the second amine group attacks the cyano carbon, forming the stable five-membered imidazolidine ring. Protonation by the generated hydrobromic acid yields the final hydrobromide salt.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Ethylenediamine Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Intermediate N-(2-aminoethyl)cyanamide (H₂N-CH₂-CH₂-NH-CN) Ethylenediamine->Intermediate + CNBr - HBr CNBr Cyanogen Bromide (Br-C≡N) Product This compound Intermediate->Product Intramolecular Cyclization + HBr

Caption: Reaction mechanism for the synthesis of this compound.

CRITICAL SAFETY PROTOCOL: Handling Cyanogen Bromide

WARNING: Cyanogen bromide (CNBr) is a highly toxic, corrosive, and moisture-sensitive solid. It can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Exposure to moisture or acids rapidly releases highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] All operations involving cyanogen bromide must be performed in a certified chemical fume hood with proper engineering controls.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[4]

    • Skin Protection: Wear a lab coat, long pants, and closed-toed shoes. Use heavy-duty, chemical-resistant gloves (e.g., Natural Rubber, inspected for tears). Double-gloving is highly recommended.[3][4]

    • Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for cyanides should be available for emergency situations. Standard use requires a written respiratory protection program that complies with OSHA standards.[4]

  • Handling and Storage:

    • Store CNBr in a cool, dry, well-ventilated area, preferably in a desiccator, away from incompatible substances like acids and water.[3]

    • Weigh and handle the solid material in a fume hood to minimize dust generation.[3][5]

    • Never work with CNBr alone.

  • Emergency Procedures:

    • Skin Contact: Immediately brush off any solid material (while wearing gloves) and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[2] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[2]

    • Inhalation/Ingestion: Move the victim to fresh air immediately and seek urgent medical attention. A cyanide antidote kit should be available, and emergency personnel should be trained in its administration.[3]

  • Waste Disposal:

    • All materials contaminated with CNBr (gloves, pipette tips, glassware) must be treated as hazardous waste and disposed of in specifically designated, sealed containers.[2]

Materials and Equipment

Reagent/MaterialFormulaMolecular Wt. ( g/mol )CAS No.Notes
EthylenediamineC₂H₈N₂60.10107-15-3Anhydrous, >99% purity
Cyanogen BromideCBrN105.92506-68-3>97% purity, handle with extreme caution
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Anhydrous
Product C₃H₈BrN₃ 166.02 30879-89-1 This compound

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Certified chemical fume hood

Detailed Synthesis Protocol

This protocol is designed for a 0.1 molar scale synthesis.

Part 1: Reaction Setup and Execution
  • Prepare the Reaction Vessel: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a drying tube. The third neck should be sealed with a septum for later use with the addition funnel.

  • Dissolve Ethylenediamine: In the fume hood, add 6.01 g (0.1 mol) of anhydrous ethylenediamine to 100 mL of anhydrous methanol in the reaction flask.

  • Cool the Mixture: Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5 °C. The rationale for cooling is to control the initial exothermic reaction upon the addition of cyanogen bromide.

  • Prepare Cyanogen Bromide Solution: (Perform this step entirely within the fume hood with all required PPE) . Carefully weigh 10.6 g (0.1 mol) of cyanogen bromide and dissolve it in 50 mL of anhydrous methanol in a separate flask. This solution should be prepared immediately before use.

  • Slow Addition of CNBr: Transfer the cyanogen bromide solution to an addition funnel. Add the solution dropwise to the cold, stirring ethylenediamine solution over a period of 60-90 minutes. Maintaining a slow addition rate is critical to prevent a rapid temperature increase and potential side reactions. The internal temperature should be kept below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion. A white precipitate of the product will form during this time.

Part 2: Product Isolation and Purification
  • Isolate the Crude Product: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the filter cake sequentially with two 20 mL portions of cold methanol, followed by two 30 mL portions of anhydrous diethyl ether. The methanol wash removes any unreacted starting materials, while the ether wash helps to dry the product.

  • Drying: Dry the white crystalline product under vacuum at 40-50 °C for 4-6 hours. The final product should be a stable, white to off-white solid.

  • Yield Calculation: Weigh the dried product to determine the final yield. Typical yields for this reaction are in the range of 75-85%.

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point (MP): Literature values can be used for comparison. A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O or DMSO-d₆) should show characteristic peaks corresponding to the ethylene backbone protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of two distinct carbon environments: one for the ethylene carbons and another for the guanidinium carbon.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C-N stretching, and the C=N imine stretch.

The expected molecular formula is C₃H₈BrN₃ with a molecular weight of 166.02 g/mol .[6]

References

  • NAU Environmental Health & Safety . Cyanogen Bromide Safety Protocol. Northern Arizona University.

  • Penta s.r.o. (2022). Safety Data Sheet: Cyanogen bromide.

  • New Jersey Department of Health . (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide.

  • NOAA's Office of Response and Restoration . CAMEO Chemicals: Cyanogen Bromide.

  • University of Georgia Office of Research Safety . Standard Operating Procedure: Cyanogen Bromide.

  • PubChem National Center for Biotechnology Information . This compound.

  • PubChem National Center for Biotechnology Information . Compound Summary: this compound. CID 458635.

  • Organic Chemistry Portal . Synthesis of 2-imidazolines.

Sources

Application Notes & Protocols for Imidazolidin-2-imine Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine heterocycle is a cornerstone of numerous biologically active molecules and FDA-approved pharmaceuticals.[1][2] Its saturated, five-membered ring containing two nitrogen atoms provides a versatile and sterically defined scaffold for drug design. This guide focuses on a particularly valuable derivative, Imidazolidin-2-imine hydrobromide, a key building block that serves as a bioisostere for the guanidinium group. We will explore its fundamental properties, strategic applications in drug design, detailed synthetic protocols for derivatization, and its role in the generation of novel bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Foundational Concepts: Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation. This compound is a stable salt form of 4,5-dihydro-1H-imidazol-2-amine, making it convenient for storage and handling.

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and analytical characterization.[3]

PropertyValueSource
IUPAC Name 4,5-dihydro-1H-imidazol-2-amine;hydrobromidePubChem[3]
Molecular Formula C₃H₈BrN₃PubChem[3]
Molecular Weight 166.02 g/mol PubChem[3]
Canonical SMILES C1CN=C(N1)N.BrPubChem[3]
InChIKey WKRLLZZGRLNCQP-UHFFFAOYSA-NPubChem[3]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in polar solvents (e.g., water, methanol)General Knowledge
Safety, Handling, and Storage Protocol

This compound and its derivatives require careful handling in a laboratory setting. The following protocols are based on aggregated GHS information and standard laboratory safety practices.[3]

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[3]

  • Eye Irritation: Causes serious eye irritation (H319).[3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Lab Coat: A standard laboratory coat is required.

  • Handling Procedures:

    • Avoid generating dust. Weigh out the solid material carefully.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

The Core Directive: Imidazolidin-2-imine as a Guanidinium Mimetic

The strategic value of Imidazolidin-2-imine lies in its ability to function as a bioisostere of the guanidinium group found in the amino acid arginine. The guanidinium group is critical for molecular recognition, frequently forming salt bridges with carboxylate or phosphate groups in enzyme active sites and protein-protein interfaces. The protonated 2-imino-imidazolidine moiety effectively mimics the charge distribution and hydrogen-bonding capabilities of the guanidinium ion, offering a chemically distinct yet functionally equivalent scaffold.

This bioisosteric replacement can improve pharmacokinetic properties, such as cell permeability and metabolic stability, while maintaining or even enhancing binding affinity.

Caption: Guanidinium vs. Imidazolidin-2-imine interaction.

Synthetic Pathways & Experimental Protocols

This compound is a versatile precursor for a wide array of substituted heterocyclic compounds. The most common synthetic strategies involve functionalization of the nitrogen atoms of the imidazolidine ring. These reactions are foundational for creating libraries of compounds for structure-activity relationship (SAR) studies.

General Workflow for N-Arylation/Alkylation

The following diagram outlines a typical workflow for synthesizing N-substituted derivatives, a common first step in elaborating the scaffold.

Synthetic Workflow start Imidazolidin-2-imine Hydrobromide step1 Step 1: Neutralization (Base, e.g., K₂CO₃, Et₃N) start->step1 step2 Step 2: N-Functionalization (e.g., Buchwald-Hartwig Coupling, Reductive Amination, SN2 Reaction) step1->step2 step3 Step 3: Work-up & Purification (Extraction, Chromatography) step2->step3 end N-Substituted Imidazolidine Derivative step3->end

Caption: General workflow for derivatizing the scaffold.

Protocol: Synthesis of an N-Aryl Imidazolidin-2-imine Derivative

This protocol provides a representative method for the palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of the imidazolidin-2-imine core. This method is adapted from general procedures for the synthesis of related cyclic ureas and guanidines.[4]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or chloride (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.1 equiv), the base (2.5 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Solvent Addition: Add anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

    • Causality Note: The choice of base, ligand, and solvent is critical and often requires optimization. Strong, non-nucleophilic bases like NaOtBu are common. Bulky electron-rich phosphine ligands like Xantphos are effective for C-N cross-coupling reactions.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-aryl imidazolidin-2-imine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Applications in Drug Discovery and Beyond

The imidazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[2][5] The ability to readily synthesize diverse libraries from precursors like this compound makes it a highly attractive starting point for drug discovery campaigns.

Spectrum of Biological Activities

Derivatives of the core imidazolidine structure have been reported to possess a wide array of pharmacological properties.

Biological ActivityExample Scaffold/DerivativeReferences
Anticancer Imidazolidin-2-ones, Bis-cyclic imidazolidin-4-ones[1][2][6]
Antiviral (e.g., HIV, Dengue) Imidazolidinone derivatives (CCR5 antagonists)[1]
Antibacterial Fused imidazolidine derivatives, Imidazolidin-4-ones[2][7]
Antifungal General imidazolidine derivatives[5][7]
Anticonvulsant Imidazolidine-2,4-diones (Hydantoins)[2][8]
Cannabinoid Receptor Agonists Substituted imidazolidines[5]
Case Study: Imidazolidinone Core in Approved Drugs

The success of this scaffold is exemplified by its presence in numerous marketed drugs. For instance, the imidazolidin-2-one core is a key structural feature in drugs like Imidapril (an ACE inhibitor) and Azlocillin (an antibiotic), demonstrating its clinical relevance and acceptance.[1][6] The synthesis of such cores often involves the cyclization of diamine precursors, a reaction class for which Imidazolidin-2-imine can be a useful synthon.[9][10]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its role as a robust, synthetically tractable guanidinium mimetic provides a validated starting point for designing novel ligands that can modulate biological targets dependent on arginine recognition. The diverse synthetic pathways available for its derivatization, coupled with the proven track record of the imidazolidine scaffold in approved therapeutics, underscores its significant potential in the ongoing search for new and effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 458635, this compound. Retrieved January 22, 2026 from [Link].

  • PrepChem (2023). Synthesis of 1-hydroxy-2-(o-tolylimino)imidazolidine hydrobromide. Retrieved January 22, 2026 from [Link].

  • Royal Society of Chemistry (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. Retrieved January 22, 2026 from [Link].

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Retrieved January 22, 2026 from [Link].

  • Ríos-Gutiérrez, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Retrieved January 22, 2026 from [Link].

  • Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved January 22, 2026 from [Link].

  • Nacario, R., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Retrieved January 22, 2026 from [Link].

  • National Center for Biotechnology Information (2024). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved January 22, 2026 from [Link].

  • Ríos-Gutiérrez, M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Retrieved January 22, 2026 from [Link].

  • ResearchGate (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved January 22, 2026 from [Link].

  • Organic Chemistry Portal (2020). Imidazolidinone synthesis. Retrieved January 22, 2026 from [Link].

  • ResearchGate (2015). An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives. Retrieved January 22, 2026 from [Link].

  • PubMed (2010). Guanidinium ylide mediated aziridination: identification of a spiro imidazolidine-oxazolidine intermediate. Retrieved January 22, 2026 from [Link].

  • Hilaris Publisher (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved January 22, 2026 from [Link].

  • ResearchGate (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved January 22, 2026 from [Link].

  • Royal Society of Chemistry (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved January 22, 2026 from [Link].

Sources

Imidazolidin-2-imin-Hydrobromid als Ligand in der metallorganischen Katalyse: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte technische Anleitung für den Einsatz von Imidazolidin-2-imin-Hydrobromid als Vorstufe für eine vielseitige Klasse von Liganden in der metallorganischen Katalyse. Wir werden die einzigartigen Eigenschaften dieser Liganden beleuchten, detaillierte Protokolle für die Synthese, die Katalysatorbildung und eine repräsentative katalytische Anwendung bereitstellen und die wissenschaftlichen Grundlagen für die experimentellen Verfahren erläutern.

Einleitung: Die Imidazolidin-2-iminato-Ligandenfamilie

Imidazolidin-2-iminato-Liganden, die typischerweise in situ aus ihren stabileren Hydrobromid- oder Hydrochloridsalzen hergestellt werden, haben sich als eine potente Klasse von N-Donor-Liganden in der metallorganischen Chemie und Katalyse etabliert. Strukturell sind sie cyclische Guanidinate und weisen eine starke Ähnlichkeit mit den allgegenwärtigen N-heterocyclischen Carbenen (NHCs) auf. Das deprotonierte Imidazolidin-2-iminato-System ist ein außergewöhnlich starker σ-Donor und ein moderater π-Donor, was es ihm ermöglicht, elektronendefiziente Metallzentren zu stabilisieren und deren Reaktivität zu modulieren.

Ein entscheidender Vorteil dieser Ligandenklasse ist ihre hohe sterische und elektronische Abstimmbarkeit. Durch Variation der Substituenten (R) an den Stickstoffatomen des Imidazolidin-Rings kann die sterische Hülle um das Metallzentrum präzise eingestellt werden. Dies ermöglicht eine feine Kontrolle über die Selektivität und Aktivität des Katalysators. Die Hydrobromidsalze sind in der Regel luftstabile, kristalline Feststoffe, die eine bequeme Handhabung und Lagerung ermöglichen, bevor der aktive Ligand durch Deprotonierung freigesetzt wird.

TEIL 1: Synthese des Ligandenvorläufers und Erzeugung des aktiven Katalysators

Die erfolgreiche Anwendung in der Katalyse beginnt mit der zuverlässigen Synthese des Ligandenvorläufers. Anschließend wird die in situ-Erzeugung des metallorganischen Katalysators beschrieben. Als repräsentatives Beispiel konzentrieren wir uns auf einen Yttrium(III)-Komplex, der sich als hochaktiv in der intramolekularen Hydroaminierung erwiesen hat.

Protokoll 1: Synthese von 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-imin-Hydrobromid

Dieses Protokoll beschreibt die Synthese des Ligandenvorläufers, der für die Herstellung des Yttrium-Katalysators verwendet wird. Die Methode basiert auf der Cyclisierung eines N,N'-disubstituierten Ethylendiamins mit Bromcyangas.

Kausale Begründung: Die Verwendung von Bromcyangas als Elektrophil ermöglicht eine effiziente Cyclisierung mit dem disubstituierten Ethylendiamin, um das thermodynamisch stabile Guanidiniumsystem zu bilden. Die Diisopropylphenyl-Gruppen bieten eine signifikante sterische Abschirmung, die für die Stabilisierung des späteren Metallkomplexes und die Beeinflussung seiner katalytischen Selektivität entscheidend ist.

Materialien:

  • N,N'-Bis(2,6-diisopropylphenyl)ethan-1,2-diamin

  • Bromcyangas (VORSICHT: hochgiftig, unter einem gut funktionierenden Abzug handhaben)

  • Triethylamin (getrocknet)

  • Dichlormethan (DCM, getrocknet)

  • Diethylether (getrocknet)

Schritt-für-Schritt-Verfahren:

  • Lösen Sie N,N'-Bis(2,6-diisopropylphenyl)ethan-1,2-diamin (1 Äq.) und Triethylamin (2.2 Äq.) in trockenem DCM in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam eine Lösung von Bromcyangas (1 Äq.) in trockenem DCM tropfenweise über einen Zeitraum von 30 Minuten hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie 12 Stunden lang.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser gequencht und die organische Phase abgetrennt.

  • Waschen Sie die organische Phase nacheinander mit gesättigter Natriumbicarbonatlösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Kristallisieren Sie den rohen Feststoff aus einer Mischung von Dichlormethan und Diethylether um, um das reine 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-imin-Hydrobromid als weißen Feststoff zu erhalten.

Protokoll 2: In situ-Erzeugung des Bis(imidazolidin-2-iminato)yttrium-Katalysators

Dieses Protokoll beschreibt die Herstellung des aktiven Katalysators [(ImDippN)2Y(CH2SiMe3)(THF)2] aus dem zuvor synthetisierten Ligandenvorläufer.[1]

Kausale Begründung: Die Reaktion erfordert die Deprotonierung des Liganden-Hydrobromids, um den neutralen Imin-Liganden zu erzeugen, gefolgt von einer weiteren Deprotonierung während der Komplexierung. Trimethylsilylmethyllithium (Me3SiCH2Li) dient sowohl als Base zur Deprotonierung des Liganden als auch als Alkylierungsreagenz, das eine Y-C-Bindung im finalen Komplex bildet. Die Verwendung eines stöchiometrischen Verhältnisses der Reagenzien ist entscheidend für die Bildung des gewünschten Bis(ligand)-Komplexes.[1] Die Reaktion wird unter strikt inerten Bedingungen durchgeführt, da die lithium- und yttriumorganischen Spezies extrem luft- und feuchtigkeitsempfindlich sind.

Materialien:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-imin-Hydrobromid (ImDippNH·HBr) (2 Äq.)

  • Yttrium(III)-chlorid (YCl3) (1 Äq.)

  • Trimethylsilylmethyllithium (Me3SiCH2Li) (1.0 M Lösung in Pentan) (3 Äq.)

  • Tetrahydrofuran (THF, getrocknet und entgast)

Schritt-für-Schritt-Verfahren (strikte Schlenk- oder Glovebox-Technik erforderlich):

  • Suspendieren Sie YCl3 (1 Äq.) und ImDippNH·HBr (2 Äq.) in trockenem THF in einem Schlenk-Kolben unter Argon.

  • Kühlen Sie die Suspension auf -78 °C (Trockeneis/Aceton-Bad).

  • Fügen Sie langsam Me3SiCH2Li-Lösung (3 Äq.) tropfenweise zur gerührten Suspension hinzu.

  • Lassen Sie die Reaktionsmischung langsam über Nacht auf Raumtemperatur erwärmen.

  • Die resultierende Lösung des aktiven Katalysators [(ImDippN)2Y(CH2SiMe3)(THF)2] wird direkt für die katalytische Reaktion verwendet. Eine Isolierung ist möglich, aber für die meisten Anwendungen nicht erforderlich.

TEIL 2: Anwendung in der katalytischen intramolekularen Hydroaminierung

Die intramolekulare Hydroaminierung von Aminoalkenen ist eine hochgradig atomeffiziente Methode zur Synthese von stickstoffhaltigen Heterocyclen, die in Pharmazeutika und Naturstoffen weit verbreitet sind. Die hier beschriebenen Yttrium-Komplexe mit Imidazolidin-2-iminato-Liganden sind hochwirksame Katalysatoren für diese Transformation.[1]

Protokoll 3: Yttrium-katalysierte intramolekulare Hydroaminierung/Cyclisierung

Dieses Protokoll beschreibt die Cyclisierung eines repräsentativen Aminoalkens zu einem Pyrrolidinderivat.

Kausale Begründung: Das elektrophile Yttriumzentrum, stabilisiert durch die sterisch anspruchsvollen und elektronenspendenden Imidazolidin-2-iminato-Liganden, aktiviert die Aminogruppe des Substrats. Dies erleichtert den nukleophilen Angriff des Amins auf die Alken-Doppelbindung innerhalb desselben Moleküls. Die sterische Abschirmung durch die Dipp-Gruppen verhindert eine unerwünschte intermolekulare Polymerisation und fördert die selektive intramolekulare Cyclisierung.[1] Die Reaktion wird bei erhöhter Temperatur durchgeführt, um die Cyclisierungsrate zu erhöhen.

Materialien:

  • Katalysatorlösung von [(ImDippN)2Y(CH2SiMe3)(THF)2] (typischerweise 1-5 mol%)

  • Aminoalken-Substrat (z.B., 2,2-Diphenylpent-4-en-1-amin) (1 Äq.)

  • Toluol (getrocknet und entgast)

Schritt-für-Schritt-Verfahren:

  • Lösen Sie das Aminoalken-Substrat (1 Äq.) in trockenem Toluol in einem trockenen, mit Argon gefüllten Reaktionsgefäß (z.B. ein J. Young NMR-Rohr oder ein Schlenk-Kolben).

  • Fügen Sie die in situ hergestellte Katalysatorlösung (z.B., 5 mol%) zur Substratlösung bei Raumtemperatur hinzu.

  • Verschließen Sie das Reaktionsgefäß und erhitzen Sie es in einem Ölbad auf 80 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels 1H-NMR-Spektroskopie oder Gaschromatographie (GC) durch Entnahme von Aliquots.

  • Nach vollständigem Umsatz (typischerweise einige Stunden) kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Das Produkt kann durch Säulenchromatographie an Kieselgel gereinigt werden.

Datenpräsentation: Umfang der Hydroaminierungsreaktion

Die Leistungsfähigkeit des Katalysatorsystems wird durch seine Anwendbarkeit auf eine Reihe von Substraten belegt. Die folgende Tabelle fasst die Ergebnisse für verschiedene Aminoalkene zusammen, wie sie in der Literatur berichtet wurden.[1]

EintragSubstrat (Aminoalken)ProduktZeit (h)Ausbeute (%)
12,2-Diphenylpent-4-en-1-amin4,4-Diphenyl-2-methylpyrrolidin2>95
22-Methyl-2-phenylpent-4-en-1-amin2,4-Dimethyl-4-phenylpyrrolidin3>95
3Hex-5-en-1-amin2-Methylpiperidin24>95
4Hept-6-en-1-amin2-Ethylpiperidin48~60

Anmerkung: Die Reaktionen wurden typischerweise mit 5 mol% Katalysator in C6D6 bei 80 °C durchgeführt. Die Ausbeuten wurden durch 1H-NMR-Analyse bestimmt.

TEIL 3: Visualisierung und mechanistische Einblicke

Ein grundlegendes Verständnis des katalytischen Zyklus ist entscheidend für die Optimierung von Reaktionsbedingungen und die Entwicklung neuer Katalysatoren.

Vorgeschlagener katalytischer Zyklus

Der vorgeschlagene Mechanismus für die Yttrium-katalysierte Hydroaminierung beginnt mit der Protonolyse der Yttrium-Alkyl-Bindung durch das Substrat-Amin, wodurch ein Yttrium-Amido-Komplex gebildet und Methan freigesetzt wird. Dieser Schritt aktiviert das Amin für den nachfolgenden nukleophilen Angriff.

Catalytic_Cycle cluster_main Katalytischer Zyklus der Hydroaminierung cluster_legend Legende A [(L)₂Y-R] Präkatalysator B [(L)₂Y-NHR'] Yttrium-Amido-Spezies A->B + H₂NR' - RH C Intramolekularer π-Komplex B->C Koordination des Alkens D Yttrium-Alkyl-Intermediat nach Insertion C->D 6-gliedriger Übergangszustand (migratorische Insertion) D->A + H₂NR' (nächstes Substrat) - Produkt (cyclisches Amin) (Protonolyse) L L = Imidazolidin-2-iminato R R = CH₂SiMe₃ R_prime R' = Aminoalken-Rest

Abbildung 1: Vereinfachter katalytischer Zyklus für die Yttrium-katalysierte intramolekulare Hydroaminierung.

Mechanistische Erläuterung:

  • Aktivierung: Der Präkatalysator A reagiert mit dem Aminoalken, wobei die Y-CH2SiMe3-Bindung protonolytisch gespalten wird, um Tetramethylsilan freizusetzen und die aktive Yttrium-Amido-Spezies B zu bilden.

  • Koordination: Die Alken-Einheit des an das Yttrium gebundenen Amido-Liganden koordiniert an das Metallzentrum und bildet den π-Komplex C .

  • Migratorische Insertion: Das Stickstoffatom greift die koordinierte Doppelbindung über einen hochorganisierten, typischerweise sechsgliedrigen Übergangszustand an. Dieser Schritt der migratorischen Insertion führt zur Bildung einer neuen Yttrium-Kohlenstoff-Bindung im Intermediat D , wodurch der heterocyclische Ring geschlossen wird.

  • Katalysator-Regenerierung: Eine weitere Molekül des Aminoalken-Substrats spaltet die Y-C-Bindung in D durch Protonolyse. Dies setzt das cyclisierte Aminprodukt frei und regeneriert die aktive Yttrium-Amido-Spezies B , die einen neuen katalytischen Zyklus beginnen kann.

Zusammenfassung und Ausblick

Imidazolidin-2-imin-Hydrobromid ist eine stabile und leicht zugängliche Vorstufe für eine Klasse von starken N-Donor-Liganden, die in der metallorganischen Katalyse breite Anwendung finden. Wie am Beispiel der Yttrium-katalysierten intramolekularen Hydroaminierung gezeigt, ermöglichen diese Liganden die Entwicklung hochaktiver und selektiver Katalysatoren. Die einfache Modifizierbarkeit ihrer sterischen und elektronischen Eigenschaften macht sie zu einem attraktiven Ziel für die zukünftige Katalysatorentwicklung in einer Vielzahl von Transformationen, einschließlich Polymerisation,[2] Hydroborierung[3] und metathetischen Reaktionen.[3] Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um das Potenzial dieser faszinierenden Ligandenklasse in ihren eigenen Forschungsbereichen zu erschließen.

Referenzen

  • Braun, M. Synthesis by Substitution of Nitrogen Functionalities. Science of Synthesis, 2007 , 35.2.1.7. [Link]

  • Trifonov, A. A.; Flindt, S.; Hartenstein, L.; Hitzbleck, J.; Anwander, R. Bis(imidazolin-2-iminato) Rare Earth Metal Complexes: Synthesis, Structural Characterization, and Catalytic Application. Inorganic Chemistry, 2012 , 51(2), 903-913. [Link]

  • Singh, R. P.; Singh, A. Recent Advances of Imidazolin-2-iminato in Transition Metal Chemistry. ChemistrySelect, 2020 , 5(42), 13177-13187. [Link]

  • Kuhn, N.; Eidemüller, S.; Eichele, K.; Onyaks, M. Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones. Zeitschrift für Naturforschung B, 2013 , 68(3), 264-272. [Link]

  • Flindt, S.; Hartenstein, L.; Hitzbleck, J.; Anwander, R. Imidazolin-2-iminato titanium complexes: synthesis, structure and use in ethylene polymerization catalysis. Dalton Transactions, 2011 , 40(32), 8331-8341. [Link]

Sources

The Versatile Role of Imidazolidin-2-imine Hydrobromide in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Cyclic Guanidine Building Block

Imidazolidin-2-imine hydrobromide, a salt of a cyclic guanidine, has emerged as a valuable and versatile building block in the realm of heterocyclic chemistry. Its unique structural motif, featuring both endocyclic and exocyclic nitrogen atoms with varying degrees of nucleophilicity, offers a rich platform for the construction of complex, fused heterocyclic systems. These resulting scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of novel fused heterocyclic ring systems, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Application: Synthesis of Fused Imidazo-Thiadiazino-Quinazolinones and Related Heterocycles

A primary and well-documented application of imidazolidin-2-imine derivatives is their reaction with carbon disulfide to yield intricate fused heterocyclic structures. This transformation leverages the nucleophilic character of the nitrogen atoms in the imidazolidine ring and the appended amino group to construct multi-ring systems with potential therapeutic applications.

Mechanistic Rationale: A Stepwise Approach to Complexity

The synthesis of these complex heterocycles is not a single-step process but rather a carefully orchestrated sequence of reactions. The initial step involves the reaction of a suitable precursor, derived from Imidazolidin-2-imine, with an electrophilic reagent, typically carbon disulfide. The choice of substrates and reaction conditions dictates the final heterocyclic scaffold.

A key strategy involves the initial synthesis of 2-[(imidazolidin-2-ylideneamino)methyl]-anilines. These intermediates are prepared by the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminobenzylamines.[1][2][3] The resulting 2-iminoimidazolidine derivatives possess the necessary functionalities to undergo subsequent cyclization reactions.

The subsequent treatment of these intermediates with carbon disulfide in the presence of a base, such as triethylamine, initiates a cascade of intramolecular reactions. The reaction proceeds through the formation of dithiocarbamate intermediates, which then undergo cyclization and rearrangement to form the thermodynamically stable fused heterocyclic systems.[1] The reaction can lead to the formation of different products, such as 2,3-dihydro-12H-imidazo[2',1':4,5][2][4]thiadiazino[2,3-b]quinazolin-5-thiones and 3,4-dihydro-1H-quinazolin-2-thiones, depending on the specific substrate and reaction conditions.[1]

A similar strategy can be employed using [2-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride, which upon reaction with carbon disulfide, yields 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione.[1]

Application Note 1: Synthesis of 2,3-dihydro-12H-imidazo[2',1':4,5][1][3][5]thiadiazino[2,3-b]quinazolin-5-thiones

This protocol details the synthesis of a complex fused heterocyclic system with potential applications in medicinal chemistry. The resulting compounds have been screened for their antitumor activity.[1]

Experimental Workflow

workflow cluster_step1 Step 1: Synthesis of 2-[(imidazolidin-2-ylideneamino)methyl]-anilines cluster_step2 Step 2: Cyclization with Carbon Disulfide A 2-Chloro-4,5-dihydroimidazole C Reaction in suitable solvent A->C B 2-Aminobenzylamines B->C D 2-[(imidazolidin-2-ylideneamino)methyl]-anilines C->D E 2-[(imidazolidin-2-ylideneamino)methyl]-anilines H Reaction in suitable solvent E->H F Carbon Disulfide (CS2) F->H G Triethylamine (Base) G->H I Fused Heterocycle H->I

Caption: Synthetic workflow for fused heterocycles.

Detailed Protocol

Step 1: Synthesis of 2-[(imidazolidin-2-ylideneamino)methyl]-anilines (General Procedure)

  • To a solution of the appropriate 2-aminobenzylamine (1.0 eq.) in a suitable solvent such as ethanol, add 2-chloro-4,5-dihydroimidazole (1.0 eq.).

  • Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-[(imidazolidin-2-ylideneamino)methyl]-aniline.

  • Characterize the product using spectroscopic methods (IR, NMR, MS).[1]

Step 2: Synthesis of 2,3-dihydro-12H-imidazo[2',1':4,5][2][4]thiadiazino[2,3-b]quinazolin-5-thiones (General Procedure)

  • Dissolve the 2-[(imidazolidin-2-ylideneamino)methyl]-aniline (1.0 eq.) in a suitable solvent like pyridine or a mixture of acetone and triethylamine.

  • To this solution, add carbon disulfide (a slight excess, e.g., 1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a period of time (e.g., 24 hours), monitoring by TLC.

  • The product may precipitate during the reaction. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., acetone) to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

  • Confirm the structure of the final product using IR, NMR, and MS analysis, and for unambiguous structural elucidation, X-ray crystallography can be employed.[1]

Data Summary
EntryStarting 2-AminobenzylamineProductYield (%)
12-Aminobenzylamine2,3-dihydro-12H-imidazo[2',1':4,5][2][4]thiadiazino[2,3-b]quinazolin-5-thioneVaries
22-Amino-N-methylbenzylamine12-Methyl-2,3-dihydro-12H-imidazo[2',1':4,5][2][4]thiadiazino[2,3-b]quinazolin-5-thioneVaries

Yields are dependent on the specific substrates and reaction conditions and should be optimized.

Application Note 2: Synthesis of 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione

This protocol outlines the synthesis of a benzoxazine-fused imidazolidin-2-thione, another class of heterocyclic compounds with potential biological relevance.

Reaction Scheme

reaction_scheme cluster_step1 cluster_step2 A [2-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride C 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione A->C B Carbon Disulfide (CS2) Triethylamine B->C

Caption: Synthesis of a benzoxazine-fused heterocycle.

Detailed Protocol
  • A solution of [2-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride (1.0 eq.) is prepared in a suitable solvent such as pyridine.[1]

  • To this solution, carbon disulfide (a slight excess) and triethylamine (as a base) are added.[1]

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).

  • The solvent is then removed under reduced pressure.

  • The residue is treated with water, and the resulting solid product is collected by filtration.

  • The crude product is washed with water and then dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • The structure of the final product is confirmed by spectroscopic analysis (IR, NMR, MS).[1]

Expert Insights and Causality

  • Role of the Hydrobromide Salt: The use of Imidazolidin-2-imine as its hydrobromide salt enhances its stability and ease of handling. In the subsequent reactions, the hydrobromide is typically neutralized in situ by the addition of a base, such as triethylamine, to generate the free base which is the reactive species.

  • Solvent Choice: The choice of solvent is critical for the success of these reactions. Polar aprotic solvents like pyridine or acetone are often used to dissolve the reactants and facilitate the reaction. Pyridine can also act as a base to neutralize the hydrobromic acid formed.

  • Base Selection: Triethylamine is a commonly used organic base that is strong enough to deprotonate the starting materials and facilitate the cyclization reactions without causing unwanted side reactions.

  • Reaction Temperature: Most of these reactions are carried out at room temperature to avoid potential decomposition of the reactants or intermediates and to favor the formation of the desired thermodynamic product.

  • Mechanism of Fused Ring Formation: The formation of the fused heterocyclic systems is a complex process involving multiple steps. The initial nucleophilic attack of the amino group on carbon disulfide, followed by intramolecular cyclizations and rearrangements, is the key to constructing these intricate molecular architectures. The specific pathway and the final product are highly dependent on the substitution pattern of the starting materials.

Conclusion and Future Outlook

This compound serves as a valuable precursor for the synthesis of complex fused heterocyclic systems. The methodologies presented here, primarily centered on the reaction with carbon disulfide, provide a reliable pathway to novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. While the current literature predominantly highlights this specific application, the inherent reactivity of the cyclic guanidine core suggests that further exploration of its reactions with a broader range of electrophiles could unveil new and exciting avenues in heterocyclic synthesis. Future research in this area could focus on expanding the scope of reactions to include multicomponent reactions, cycloadditions, and reactions with other bifunctional electrophiles to generate an even greater diversity of heterocyclic compounds.

References

  • Kornicka, A., Saczewski, F., & Gdaniec, M. (2006). Synthesis, Structure and Transformations of 2-Iminoimidazolidines into Novel Fused Heterocyclic Ring Systems. HETEROCYCLES, 68(4), 687. [Link]

  • Kornicka, A., Sączewski, F., & Gdaniec, M. (2006). SYNTHESIS AND APPLICATION OF 2-IMINOIMIDAZOLIDINES TO THE SYNTHESIS OF NOVEL FUSED HETEROCYCLIC RING SYSTEMS. science24.com. [Link]

  • Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. (2024). CiteDrive. [Link]

  • Synthesis of imidazo[1,2-a][2][4]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. (2019). New Journal of Chemistry. [Link]

  • Kornicka, A., Saczewski, F., & Gdaniec, M. (2006). Synthesis, Structure and Transformations of 2-Iminoimidazolidines into Novel Fused Heterocyclic Ring Systems. OUCI. [Link]

  • Diversity-oriented synthesis of imidazo[1,2-a][2][4]triazine derivatives from 2-amine-[2][4]triazines with ketones. (2018). Chemical Communications. [Link]

  • Tashiro, M., et al. (1990). Cyclic guanidines. 14. Imidazo[1,2-a]thienopyrimidin-2-one derivatives as blood platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(9), 2495-2501. [Link]

  • Kornicka, A., Saczewski, F., & Gdaniec, M. (2006). Synthesis, Structure and Transformations of 2-Iminoimidazolidines into Novel Fused Heterocyclic Ring Systems. ResearchGate. [Link]

Sources

Application Note: Structural Characterization of Imidazolidin-2-imine Hydrobromide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazolidin-2-imine hydrobromide, a cyclic guanidinium salt, is a key structural motif in various biologically active compounds and a valuable building block in synthetic organic chemistry. Its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities.[1] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides a detailed guide for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals to ensure scientific integrity and reliable results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

A. Rationale for Experimental Choices

The choice of solvent and NMR experiments is critical for obtaining high-quality data. Deuterated water (D₂O) is an excellent solvent for this polar, salt-like compound. The labile protons (N-H) of the imine and amine groups will exchange with deuterium in D₂O, leading to their disappearance from the ¹H NMR spectrum and simplification of the spectrum. This is advantageous for focusing on the core structure. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon, simplifying spectral interpretation.

B. Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock on the D₂O signal and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_H1 Acquire ¹H NMR setup->acq_H1 acq_C13 Acquire ¹³C NMR setup->acq_C13 process Fourier Transform, Phasing, Baseline Correction acq_H1->process acq_C13->process reference Reference to Residual Solvent Peak process->reference integrate Integration (¹H) & Peak Picking reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Experimental Workflow
C. Predicted Spectral Data and Interpretation

¹H NMR (400 MHz, D₂O):

Due to the symmetry of the molecule, the four protons on the imidazolidine ring are chemically equivalent. The electron-withdrawing nature of the adjacent nitrogen atoms will deshield these protons.

  • δ ~3.8 ppm (s, 4H): This singlet corresponds to the four equivalent methylene protons (CH₂) of the imidazolidine ring. The singlet multiplicity arises from the chemical and magnetic equivalence of these protons. The chemical shift is downfield compared to a simple alkane due to the deshielding effect of the adjacent nitrogen atoms. In a similar compound, 2-imidazolidone, the methylene protons appear as a singlet at 3.521 ppm in D₂O.[2] The iminium character of the guanidinium group in the analyte is expected to cause a further downfield shift.

¹³C NMR (101 MHz, D₂O):

  • δ ~43 ppm: This signal is attributed to the two equivalent methylene carbons (C4 and C5) of the imidazolidine ring.

  • δ ~158 ppm: This downfield signal corresponds to the guanidinium carbon (C2). The significant deshielding is due to its attachment to three nitrogen atoms and its sp² hybridization within the delocalized guanidinium system. The chemical shift of the guanidinium carbon is sensitive to protonation state and solvent.[3]

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
-CH₂-CH₂-~3.8Singlet4H~43
C=N---~158

II. Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing polar and ionic compounds like this compound, as it allows for the gentle ionization of the molecule directly from solution. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition.

A. Rationale for Experimental Choices

Positive ion mode ESI is chosen because the guanidinium moiety is readily protonated, forming a stable cation [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high confidence, distinguishing it from other potential isobaric species. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information that serves as a fingerprint for the molecule.

B. Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation.[4]

2. Instrument Setup and Data Acquisition:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the protonated molecule.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 86.08) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA stock->dilute infuse Infuse Sample into ESI Source dilute->infuse ms1 Acquire Full Scan (MS1) infuse->ms1 ms2 Acquire Tandem MS (MS/MS) on [M+H]⁺ ms1->ms2 mass_det Determine Accurate Mass of [M+H]⁺ ms1->mass_det frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis formula_gen Generate Elemental Composition mass_det->formula_gen Structural Confirmation Structural Confirmation formula_gen->Structural Confirmation frag_analysis->Structural Confirmation

Mass Spectrometry Experimental Workflow
C. Predicted Mass Spectral Data and Interpretation

High-Resolution MS (HRMS):

The elemental composition of the free base (Imidazolidin-2-imine) is C₃H₇N₃.

  • Protonated Molecule [M+H]⁺: The expected accurate mass for the protonated molecule, [C₃H₈N₃]⁺, is m/z 86.0767 . Observing this ion with high mass accuracy (typically < 5 ppm error) provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS):

The fragmentation of the protonated Imidazolidin-2-imine is expected to involve the loss of small neutral molecules from the cyclic structure. The guanidinium group is generally stable, but the imidazolidine ring can undergo characteristic cleavages.

  • Predicted Fragmentation Pathways:

    • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines and guanidines is the loss of ammonia. This would result in a fragment ion at m/z 69.0501 ([C₃H₅N₂]⁺).

    • Loss of Ethyleneimine (C₂H₅N): Ring opening followed by cleavage could lead to the loss of ethyleneimine, resulting in a fragment ion at m/z 43.0263 ([CH₃N₂]⁺).

    • Loss of Cyanamide (CH₂N₂): Another plausible fragmentation involves the loss of cyanamide, leading to a fragment at m/z 44.0504 ([C₂H₆N]⁺).

Ion Formula Calculated m/z Interpretation
[M+H]⁺[C₃H₈N₃]⁺86.0767Protonated molecular ion
[M+H - NH₃]⁺[C₃H₅N₂]⁺69.0501Loss of ammonia
[M+H - C₂H₅N]⁺[CH₃N₂]⁺43.0263Loss of ethyleneimine
[M+H - CH₂N₂]⁺[C₂H₆N]⁺44.0504Loss of cyanamide

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy with high-resolution electrospray ionization mass spectrometry provides a robust and comprehensive methodology for the structural characterization of this compound. The predicted spectral data and fragmentation patterns presented in this application note serve as a reliable reference for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation and purity assessment of this important chemical entity.

References

  • Edmunds, A. J. F., et al. (2014). Nitrogen heterocycles in drugs and agrochemicals. Bioorganic & Medicinal Chemistry, 22(13), 3363-3387. [Link]

  • Wan, Y., et al. (2012). Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. The Journal of Organic Chemistry, 77(17), 7387–7395. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comprehensive Analytical Strategies for the Quantification of Imidazolidin-2-imine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed technical guide for the quantitative analysis of Imidazolidin-2-imine hydrobromide (CAS: 30879-89-1), a key heterocyclic compound with a cyclic guanidine moiety.[1] Accurate quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies in pharmaceutical development.[2][3] We present three robust, validated analytical methods: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a Gas Chromatography (GC) method requiring derivatization for volatile impurity profiling, and a high-accuracy non-aqueous potentiometric titration for bulk material assay. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and comprehensive validation parameters as mandated by international regulatory guidelines.[4]

Introduction: The Analytical Imperative

Imidazolidin-2-imine, a cyclic guanidine derivative, and its hydrobromide salt are important intermediates in synthetic chemistry and potential pharmaceutical agents.[5] The compound's structure, featuring a polar imine group and the presence of a hydrobromide salt, presents unique analytical challenges.[1] Its accurate and precise measurement is a non-negotiable aspect of quality assurance, ensuring the identity, strength, quality, and purity of the drug substance.[4][6]

The development and validation of analytical methods are foundational to Good Manufacturing Practice (GMP) and regulatory compliance.[2] A validated method provides documented evidence that the procedure is suitable for its intended purpose, yielding consistent, reliable, and accurate data.[6][7] This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven protocols that are both robust and self-validating.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃H₈BrN₃[PubChem][1]
Molecular Weight166.02 g/mol [PubChem][1]
IUPAC Name4,5-dihydro-1H-imidazol-2-amine;hydrobromide[PubChem][1]
FormSolidAssumed
PolarityHighInferred from structure

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of Separation: RP-HPLC is the preferred method for quantifying non-volatile, polar organic molecules like this compound. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte, being highly polar, will have a low retention time. The inclusion of an acidic buffer in the mobile phase is critical; it protonates the basic imine and amine functionalities, ensuring a single ionic species exists, which prevents peak tailing and yields sharp, symmetrical peaks. Detection is achieved via UV spectrophotometry, leveraging the weak but measurable absorbance of the imine chromophore at short wavelengths (~210 nm).[8][9]

Experimental Protocol: HPLC-UV

2.1. Instrumentation & Consumables

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance (5-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, Nylon or PVDF).

2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18Provides excellent retention and peak shape for polar analytes.[10][11]
Mobile Phase Acetonitrile : Water (25:75, v/v) with 0.1% Trifluoroacetic Acid (TFA)Simple isocratic mobile phase. TFA acts as an ion-pairing agent and acidifier to ensure sharp peaks for the basic analyte.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable run times.[9]
Detection (λ) 210 nmWavelength for detecting the imine functional group, which lacks a strong chromophore.[9]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.[9]
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

2.3. Preparation of Solutions

  • Diluent Preparation: Prepare the mobile phase (Acetonitrile:Water 25:75 with 0.1% TFA) to be used as the diluent for all standards and samples.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh a sample amount equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4. Validation Parameters & Acceptance Criteria The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[4]

ParameterSpecificationPurpose
Specificity No interference at the analyte's retention time from blank/placebo.Ensures the signal is solely from the analyte.[4]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional response to concentration.[4]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the experimental value to the true value.[4]
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Demonstrates the consistency of results under various conditions.[4]
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest concentration that can be reliably detected and quantified.[12]
Robustness RSD ≤ 2.0% after minor changes in flow rate, mobile phase composition, etc.Shows the method's reliability with small, deliberate variations in parameters.[7]
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Weigh Reference Std. (~10 mg) dissolve_std Dissolve in Diluent (100 mL) prep_std->dissolve_std prep_sample Weigh Sample (~10 mg) dissolve_sample Dissolve in Diluent (100 mL) prep_sample->dissolve_sample cal_std Prepare Calibration Standards (5-100 µg/mL) dissolve_std->cal_std filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample hplc HPLC System (C18, 210 nm) cal_std->hplc Standards filter_sample->hplc Sample inject Inject 10 µL hplc->inject acquire Acquire Data (10 min) inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Fig. 1: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography (GC-FID) with Derivatization

Principle of Analysis: Direct GC analysis of this compound is impossible due to its salt form, high polarity, and lack of volatility. This method requires a chemical derivatization step to convert the analyte into a thermally stable and volatile compound suitable for GC. Guanidine compounds are frequently derivatized using reagents like glyoxal or ethyl chloroformate.[13][14] The resulting derivative can be separated on a standard non-polar GC column (e.g., HP-5) and detected using a Flame Ionization Detector (FID), which offers a robust and linear response for carbon-containing compounds.[15] This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detectable by HPLC.

Experimental Protocol: GC-FID

3.1. Instrumentation & Consumables

  • GC System with a split/splitless injector, FID, and autosampler.

  • Analytical Balance, volumetric flasks, pipettes.

  • Reaction vials (e.g., 2 mL screw-top vials with septa).

  • Heating block or water bath.

  • Vortex mixer.

3.2. Derivatization & GC Conditions

ParameterRecommended SettingRationale
Derivatizing Agent Ethyl Chloroformate (ECF) with PyridineECF reacts with the amine/imine groups to form volatile carbamates. Pyridine acts as a base to neutralize the HCl byproduct.[14][15]
Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film) or equivalent 5% phenyl methylpolysiloxaneStandard non-polar column providing good separation for a wide range of derivatized compounds.[13][14]
Carrier Gas Helium or Nitrogen, Flow Rate ~2 mL/minInert carrier gas for sample transport.[14]
Oven Program Initial 100°C (2 min), ramp 20°C/min to 250°C (hold 5 min)Temperature gradient to separate compounds with different boiling points.[13]
Injector Temp. 260 °CEnsures rapid volatilization of the derivatized analyte.
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
Injection Mode 1 µL, Split (e.g., 20:1)Split injection is used for concentrated samples to prevent column overloading.

3.3. Preparation & Derivatization Procedure

  • Standard/Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable aprotic solvent (e.g., anhydrous Acetonitrile) at a concentration of ~1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a reaction vial.

    • Add 50 µL of anhydrous Pyridine.

    • Add 50 µL of Ethyl Chloroformate (ECF) dropwise while vortexing. (Caution: Reaction is exothermic and produces HCl. Perform in a fume hood).

    • Seal the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature.

    • Add 500 µL of Chloroform and 500 µL of deionized water. Vortex vigorously for 1 minute.

    • Allow the layers to separate. Carefully transfer the lower organic layer (Chloroform) containing the derivative to a GC vial for analysis.[15]

3.4. Validation Considerations Validation for a GC method follows similar principles to HPLC but places extra emphasis on the consistency and completeness of the derivatization step.[13][15]

ParameterSpecification
Linearity (r²) ≥ 0.995
Accuracy 95.0% - 105.0% recovery
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Derivatization Yield Should be consistent and reproducible across the concentration range.
Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis prep_sol Prepare Stock Solution in Acetonitrile (~1 mg/mL) aliquot Take 100 µL Aliquot prep_sol->aliquot add_reagents Add Pyridine (50 µL) & ECF (50 µL) aliquot->add_reagents heat Heat at 60°C for 15 min add_reagents->heat extract Liquid-Liquid Extraction with Chloroform/Water heat->extract collect Collect Organic Layer extract->collect gc GC-FID System (HP-5 Column) collect->gc inject Inject 1 µL gc->inject acquire Acquire Data inject->acquire calculate Integrate & Calculate acquire->calculate

Fig. 2: Workflow for GC-FID quantification including derivatization.

Method 3: Non-Aqueous Potentiometric Titration

Principle of Titration: This classical analytical technique provides a highly accurate and precise method for assaying bulk drug substances. Since this compound is the salt of a weak base, it cannot be effectively titrated in water due to the solvent's leveling effect. In a non-aqueous, acidic solvent like glacial acetic acid, the basicity of the imine is enhanced, allowing for a sharp and detectable endpoint.[16] The titration is performed with a strong acid, perchloric acid, also dissolved in glacial acetic acid. The endpoint, where the neutralization reaction is complete, is determined potentiometrically by monitoring the change in potential with a pH electrode.[17] This is an absolute method that, when performed correctly, is traceable to primary standards.

Experimental Protocol: Titration

4.1. Instrumentation & Reagents

  • Automatic Potentiometric Titrator with a combination glass pH electrode.

  • Analytical Balance (4-decimal places).

  • Burette (Class A, 10 or 20 mL).

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid (standardized).

  • Solvent: Glacial acetic acid.

  • Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110 °C for 2 hours.

4.2. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh ~150 mg of dried KHP into a beaker.

  • Dissolve in 25 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2 drops of crystal violet indicator (optional, for visual aid) or simply use the potentiometric endpoint.

  • Titrate with the 0.1 M perchloric acid solution until the endpoint is reached (the point of maximum inflection on the titration curve).

  • Calculate the molarity of the perchloric acid titrant. Perform in triplicate.

4.3. Sample Analysis Procedure

  • Accurately weigh an amount of this compound sample equivalent to its molecular weight divided by 10 (approx. 166 mg for a 10 mL titration).

  • Dissolve the sample in 25 mL of glacial acetic acid in a clean, dry beaker.

  • Immerse the electrode in the solution and ensure continuous stirring.

  • Titrate the sample with the standardized 0.1 M perchloric acid. Record the volume of titrant used to reach the potentiometric endpoint.

  • Perform a blank titration using 25 mL of glacial acetic acid alone and subtract this volume from the sample titration volume.

4.4. Calculation The percentage purity of the sample is calculated using the following formula:

Assay (%) = ( (V_s - V_b) × M × F × 100 ) / W

Where:

  • V_s = Volume of titrant for the sample (mL)

  • V_b = Volume of titrant for the blank (mL)

  • M = Molarity of the perchloric acid titrant (mol/L)

  • F = Equivalence factor (Molecular Weight of analyte / 1000). For Imidazolidin-2-imine HBr, this is 166.02 / 1000 = 0.16602 g/mmol .

  • W = Weight of the sample (g)

Workflow Diagram: Potentiometric Titration

Titration_Workflow cluster_std Titrant Standardization cluster_sample Sample Analysis cluster_calc Final Calculation weigh_khp Weigh KHP Primary Std. dissolve_khp Dissolve in Glacial Acetic Acid weigh_khp->dissolve_khp titrate_khp Titrate with 0.1 M HClO₄ dissolve_khp->titrate_khp calc_molarity Calculate Molarity (M) titrate_khp->calc_molarity formula Calculate Assay % using (Vs - Vb), M, and W calc_molarity->formula weigh_sample Weigh Analyte Sample (W) dissolve_sample Dissolve in Glacial Acetic Acid weigh_sample->dissolve_sample titrate_sample Titrate with Standardized HClO₄ dissolve_sample->titrate_sample record_vol Record Endpoint Volume (Vs) titrate_sample->record_vol record_vol->formula blank Perform Blank Titration (Vb) blank->formula result Report Final Purity formula->result

Fig. 3: Workflow for non-aqueous potentiometric titration.

Method Comparison and Application

The choice of analytical method depends entirely on the intended purpose.

FeatureHPLC-UVGC-FID (with Derivatization)Non-Aqueous Titration
Specificity High (separates from impurities)High (separates volatile species)Low (titrates total basicity)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg scale)
Primary Use Purity testing, stability studies, quantification in formulationsVolatile impurity profiling, trace analysisBulk material assay, purity of raw material
Complexity ModerateHigh (derivatization is complex)Low to Moderate
Cost/Sample ModerateHighLow
Throughput High (with autosampler)Low to ModerateModerate

Conclusion

This application note details three distinct and robust methods for the quantification of this compound. The RP-HPLC method offers excellent specificity and sensitivity, making it the ideal choice for routine quality control, impurity profiling, and stability testing in regulated pharmaceutical environments.[18][19] The GC-FID method, while more complex due to its derivatization requirement, provides a powerful tool for analyzing volatile impurities that are not amenable to HPLC.[20] Finally, non-aqueous titration stands as a highly accurate and precise primary method for the definitive assay of bulk raw material.[16] The successful implementation of any of these methods is contingent upon rigorous validation to ensure data integrity and compliance with global regulatory standards.[2][6]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Bhanger, M. I., & Khuhawar, M. Y. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science. Published by Oxford Academic.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (2025, August 6). Chromatography of guanidino compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2012, December 11). (PDF) Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • Hengstmann, J. H., Falkner, F. C., Watson, J. T., & Oates, J. A. (1974). Quantitative determination of guanethidine and other guanido-containing drugs in biological fluids by gas chromatography with flame ionization detection and multiple ion detection. Analytical chemistry.
  • PubChemLite. (n.d.). This compound (C3H7N3).
  • Scribd. (n.d.). HSAS Method | PDF | Titration | Chemistry.
  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry.
  • Wikipedia. (n.d.). Imidazolidine.
  • METTLER TOLEDO. (2008, May 22). Application M242 - Determination of the Amine Value.
  • Siggia, S., & Hanna, J. G. (1956). Analytical Chemistry, 28(4).
  • ResearchGate. (2024, December 1). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... PubMed.
  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). NON AQUEOUS TITRATIONS: POTENTIOMETRIC TITRATION OF SOME PRIMARY AMINES. Reviews in Analytical Chemistry.
  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Turki, T. M., et al. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. PubMed.
  • Bentham Science. (2024, June 12). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation.
  • Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW.

Sources

Application Notes and Protocols for the Safe Handling and Disposal of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of Imidazolidin-2-imine hydrobromide (CAS No: 30879-89-1). The protocols outlined herein are designed to mitigate the risks associated with this compound, which is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following sections detail the chemical and physical properties, toxicological profile, appropriate personal protective equipment (PPE), emergency procedures, and a validated protocol for the chemical neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Introduction and Scientific Background

This compound is a heterocyclic organic compound containing a guanidinium-like functional group within a five-membered ring structure. The guanidinium group, due to resonance stabilization of its protonated form, imparts a high basicity to the molecule.[2] This inherent basicity and the presence of the hydrobromide salt contribute to its irritant properties. Understanding these chemical characteristics is fundamental to appreciating the rationale behind the specific handling and disposal procedures outlined in this guide. The guanidinium moiety is found in various biologically active molecules and its interaction with biological systems can be complex, often involving binding to imidazoline and guanidinium receptive sites.[3][4]

Hazard Identification and Toxicological Profile

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary hazards are well-documented and are summarized below.

Summary of GHS Classifications
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5]
Mechanistic Insights into Irritancy

The irritant nature of this compound stems from its chemical properties. The guanidinium group, being a strong base, can disrupt the lipid bilayers of cell membranes and denature proteins upon contact with skin and eyes, leading to irritation.[6] The hygroscopic nature of the salt can also contribute to a drying effect on tissues.[6] In solution, the hydrobromide salt can create a mildly acidic environment, which can also contribute to irritation. The inhalation of airborne particles can lead to irritation of the respiratory tract due to the deposition of the irritant salt on the mucous membranes.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in situations where splashing is a significant risk.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber (minimum 0.11mm thickness), must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[7]

    • Lab Coat: A fully buttoned lab coat made of a suitable material must be worn to protect street clothes and underlying skin.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on task Don_PPE Don PPE Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid material should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of where the compound is handled.

Storage Requirements
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Temperature: Recommended storage temperature is between 2-8°C.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: The container must be clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE as described in section 3.1.

    • Gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a damp cloth, and place the cloth in the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the affected area until cleared by EHS personnel.

Detailed Disposal Protocol

Disposal of this compound requires chemical neutralization to render it non-hazardous before it enters the waste stream. The following protocol is based on the known reactivity of guanidinium compounds and hydrobromide salts.[9][10][11]

Principle of Neutralization

The disposal strategy involves a two-step neutralization process:

  • Neutralization of the Hydrobromide Salt: The hydrobromic acid component is neutralized with a weak base, sodium bicarbonate, to form sodium bromide, water, and carbon dioxide. This is a gentle reaction that avoids the use of strong bases which could cause a rapid and exothermic reaction.[10]

  • Hydrolysis and Neutralization of the Imidazolidin-2-imine: The guanidinium-like structure is a strong base and requires a more controlled neutralization. While direct neutralization is possible, promoting hydrolysis of the imine can lead to ring-opening and the formation of less hazardous, more readily biodegradable products.[12][13] This can be facilitated by a dilute solution of a stronger base like sodium hydroxide under controlled conditions.

Materials Required
  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate glass beakers

  • Personal Protective Equipment (as per section 3.1)

Step-by-Step Neutralization Protocol

This procedure must be performed in a certified chemical fume hood.

  • Preparation:

    • Carefully weigh the amount of this compound waste to be neutralized.

    • For every 1 gram of waste, prepare a solution of approximately 20 mL of deionized water in a suitably sized beaker.

    • Place the beaker on a stir plate and add a stir bar.

  • Step 1: Neutralization of Hydrobromide

    • Slowly add the this compound waste to the stirring water.

    • Gradually add a stoichiometric excess of sodium bicarbonate. For every 1 gram of the hydrobromide salt (molar mass ~166 g/mol ), at least 0.55 grams of sodium bicarbonate (molar mass ~84 g/mol ) is required. A 1.5 to 2-fold excess is recommended.

    • Effervescence (release of CO₂) will be observed. Continue stirring until the effervescence ceases.[10]

    • Check the pH of the solution. It should be in the range of 5-8.

  • Step 2: Hydrolysis and Neutralization of the Organic Base

    • Slowly add 1 M sodium hydroxide solution dropwise to the stirring mixture.

    • Monitor the pH of the solution continuously. The goal is to raise the pH to between 9 and 10 to facilitate hydrolysis.

    • Once the desired pH is reached, continue stirring the solution at room temperature for at least one hour to allow for the hydrolysis of the imine group.

  • Final Neutralization and Verification

    • After one hour, check the pH of the solution again.

    • If necessary, adjust the pH to be within the neutral range of 6-8 by adding a small amount of dilute hydrochloric acid or sodium bicarbonate.

    • The final solution should be clear and free of any solid material.

  • Disposal of the Neutralized Solution

    • The resulting neutralized aqueous solution, containing sodium bromide, and the hydrolysis products, can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines for final approval of drain disposal.

Disposal_Workflow Start Imidazolidin-2-imine Hydrobromide Waste Dissolve Dissolve in Water Start->Dissolve Neutralize_HBr Add Sodium Bicarbonate Dissolve->Neutralize_HBr Slowly Check_pH1 Check pH (5-8) Neutralize_HBr->Check_pH1 Until effervescence stops Hydrolyze Add 1M NaOH (pH 9-10) Check_pH1->Hydrolyze Stir Stir for 1 hour Hydrolyze->Stir Dropwise Check_pH2 Check pH Stir->Check_pH2 Adjust_pH Adjust pH to 6-8 Check_pH2->Adjust_pH Dispose Dispose Down Drain (with copious water) Adjust_pH->Dispose If pH is neutral

Caption: Step-by-step workflow for the chemical neutralization of this compound.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and appropriate precautions are taken. The protocols detailed in this guide provide a framework for minimizing risk to laboratory personnel and the environment. By integrating these procedures into standard laboratory practice, researchers can work confidently and responsibly with this compound.

References

  • Breslyn, W. (2021, February 8). How to Write the Net Ionic Equation for HBr + Na2CO3 = NaBr + CO2 + H2O. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Neutralization. Retrieved from [Link]

  • Echevarria, C., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(17), 2829-2835. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458635, this compound. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • Paz, T. A., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(5), 1434-1441. [Link]

  • Racz, P. I., & Johnson, P. N. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Rustenbeck, I., et al. (1997). Imidazoline/guanidinium binding sites and their relation to inhibition of K(ATP) channels in pancreatic B-cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 410-417. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Guanidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wills, T. A., & Le, T. T. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 451-463. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazolidin-2-imine and its salts are pivotal structural motifs in medicinal chemistry and organic synthesis. As a cyclic guanidine, this scaffold is present in numerous biologically active compounds and serves as a versatile building block for more complex molecular architectures. Imidazolidin-2-imine hydrobromide (CAS No: 30879-89-1) is a stable, crystalline solid, making it an ideal form for storage and handling. This document provides a comprehensive, technically sound, and scalable protocol for the synthesis of this compound, designed for researchers in academic and industrial drug development settings. The protocol is founded on the classical and robust reaction between ethylenediamine and cyanogen bromide, optimized for safety, yield, and purity on a scale-up basis.

Chapter 1: Synthetic Strategy and Mechanistic Overview

Rationale for Synthetic Route Selection

The synthesis of this compound is most reliably achieved through the reaction of a 1,2-diamine with a cyanating agent. For scale-up, the preferred route involves the direct cyclization of ethylenediamine with cyanogen bromide (BrCN).[1][2]

Key advantages of this route include:

  • High Atom Economy: The reaction incorporates the majority of the atoms from the starting materials into the final product.

  • Accessible Starting Materials: Both ethylenediamine and cyanogen bromide are readily available commercial reagents.

  • Robust and High-Yielding: The reaction is known for its efficiency and typically proceeds in high yield.

  • Direct Formation of the Hydrobromide Salt: The reaction inherently produces hydrogen bromide (HBr) as a byproduct, which protonates the product in situ to form the stable hydrobromide salt, simplifying isolation.

Reaction Mechanism

The reaction proceeds through a two-step sequence involving nucleophilic addition followed by intramolecular cyclization.

  • Nucleophilic Addition: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This displaces the bromide ion and forms an N-cyano-ethylenediamine intermediate.

  • Intramolecular Cyclization: The second primary amine group of the intermediate performs a nucleophilic attack on the nitrile carbon. This intramolecular cyclization forms the five-membered imidazolidine ring.

  • Tautomerization & Protonation: The resulting endocyclic imine rapidly tautomerizes to the more stable exocyclic imine (the guanidine system). The hydrogen bromide generated during the reaction protonates the product to yield the final, stable this compound salt.

G A H₂N(CH₂)₂NH₂ (Ethylenediamine) C Br⁻ + H₂N(CH₂)₂NH-C≡N (N-Cyano Intermediate) A->C Nucleophilic Attack B Br-C≡N (Cyanogen Bromide) B->C D H₂N(CH₂)₂NH-C≡N E Cyclic Intermediate D->E F Cyclic Intermediate G Imidazolidin-2-imine (Free Base) F->G Tautomerization H Imidazolidin-2-imine • HBr (Final Product) G->H + HBr

Caption: Reaction mechanism for the synthesis of Imidazolidin-2-imine HBr.

Chapter 2: Process Safety Management

WARNING: The synthesis of this compound involves cyanogen bromide , which is highly toxic, corrosive, and a lachrymator. Exposure to moisture can release highly toxic hydrogen cyanide (HCN) gas.[3][4] This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with strict adherence to all safety precautions.

Hazard Analysis
SubstanceCAS No.Key Hazards
Cyanogen Bromide 506-68-3Highly toxic by inhalation, ingestion, and skin contact. Corrosive. Lachrymator. Reacts with water/moisture to produce toxic HCN gas.[3][4][5]
Ethylenediamine 107-15-3Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Methanol 67-56-1Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Imidazolidin-2-imine HBr 30879-89-1Causes skin, eye, and respiratory irritation.
Engineering and Administrative Controls
  • Fume Hood: All manipulations of cyanogen bromide, including weighing and solution preparation, must occur within a certified, high-performance chemical fume hood.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[3][6]

  • Emergency Plan: An emergency plan must be in place. An on-site cyanide antidote kit is strongly recommended. All personnel must be aware of its location and trained in its use.

  • Restricted Access: The reaction area should be clearly marked, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[5][6]

  • Hand Protection: Wear double-layered, chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).[4] Inspect gloves for tears before and during use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Consider a chemical-resistant apron.[6]

  • Respiratory Protection: A properly fitted respirator with a suitable cartridge for acid gases and organic vapors should be available for emergency situations.[3]

Waste Disposal and Decontamination
  • Quenching: Excess cyanogen bromide and any contaminated materials must be quenched. Slowly add the waste to a stirred, cold solution of sodium hypochlorite (bleach) or an alkaline solution of sodium hydroxide and hydrogen peroxide. This procedure must be done in a fume hood.

  • Spill Cleanup: In case of a spill, evacuate the area. Use a spill kit containing absorbent material. Decontaminate the area with a strong sodium or calcium hypochlorite solution.[3]

Chapter 3: Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis to yield approximately 100 g of this compound.

Materials and Equipment
  • Reagents:

    • Ethylenediamine (≥99%)

    • Cyanogen Bromide (≥97%)

    • Methanol (Anhydrous)

    • Isopropanol (IPA)

  • Equipment:

    • 2 L three-neck round-bottom flask (reactor)

    • Mechanical overhead stirrer with a PTFE paddle

    • Temperature probe and controller

    • 500 mL pressure-equalizing dropping funnel

    • Condenser with a nitrogen/argon inlet

    • Ice-water bath

    • Buchner funnel and vacuum flask (1 L)

    • Drying oven or vacuum desiccator

Reagent and Solvent Data Table
ReagentMW ( g/mol )AmountMolesEquivalents
Ethylenediamine60.1040.0 g (44.6 mL)0.6651.10
Cyanogen Bromide105.9264.0 g0.6041.00
Methanol32.04800 mL--
Isopropanol (for wash)60.10200 mL--
Product (Theoretical) 166.02 100.3 g 0.604 1.00
Step-by-Step Procedure

G start Start prep 1. Prepare Ethylenediamine Solution Dissolve ethylenediamine in 400 mL MeOH. Cool to 0-5°C in ice bath. start->prep addition 3. Controlled Addition Add BrCN solution to reactor via dropping funnel over 2-3 hours. Maintain temp < 10°C. prep->addition cnbr 2. Prepare BrCN Solution IN FUME HOOD, dissolve cyanogen bromide in 400 mL MeOH. cnbr->addition reaction 4. Reaction Stir at 0-5°C for 1 hour, then allow to warm to RT and stir overnight (16h). addition->reaction isolation 5. Product Isolation Cool mixture to 0-5°C for 2 hours to complete precipitation. reaction->isolation filtration 6. Filtration & Washing Filter the solid product. Wash with cold IPA (2 x 100 mL). isolation->filtration drying 7. Drying Dry the product under vacuum at 40-50°C until constant weight. filtration->drying end End: Pure Product drying->end G issue Problem Observed low_yield Low Yield issue->low_yield impure Product Impure (by HPLC/NMR) issue->impure oily Product is Oily / Fails to Crystallize issue->oily cause1 Cause: Incomplete Reaction low_yield->cause1 cause2 Cause: Product Loss During Filtration low_yield->cause2 cause3 Cause: Poor Temperature Control impure->cause3 cause4 Cause: Insufficient Washing impure->cause4 cause5 Cause: Residual Solvent oily->cause5 sol1 Solution: Extend reaction time to 24h. Confirm starting material consumption by TLC/HPLC. cause1->sol1 sol2 Solution: Ensure mixture is thoroughly cooled (<5°C). Use minimal cold solvent for washing. cause2->sol2 sol3 Solution: Slow down addition rate of BrCN. Ensure efficient stirring and cooling. cause3->sol3 sol4 Solution: Increase wash volume or add an extra wash with cold IPA. cause4->sol4 sol5 Solution: Dry product under high vacuum for longer period. Consider a solvent trituration. cause5->sol5

Caption: Troubleshooting guide for common synthesis issues.
Optimization Insights
  • Solvent System: While methanol is effective, other polar protic solvents like ethanol could be explored. The choice may influence crystallization efficiency and impurity profiles.

  • Recrystallization: For achieving purity >99.5%, the crude product can be recrystallized from a methanol/isopropanol solvent system.

  • Telescoping: For industrial applications, minimizing isolation steps is key. Investigating a "telescoped" synthesis where this product is generated and used in-situ for a subsequent reaction could be a valuable optimization.

Conclusion

This application note provides a detailed, reliable, and safety-conscious protocol for the gram-scale synthesis of this compound. By adhering to the outlined procedures for reaction execution, safety, and analysis, researchers can confidently produce high-quality material suitable for further applications in drug discovery and development. The inherent scalability and robustness of the described method make it a cornerstone for accessing this important chemical entity.

References

  • Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. Retrieved from [Link]

  • Chamberland, S. (2012). Working with Cyanogen Bromide SOP. Retrieved from a similar institutional safety document.
  • Loba Chemie. (2016, May 25). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet: CYANOGEN BROMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis of 2-imidazolines. Retrieved from [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. Available at: [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Ranu, B. C., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • ResearchGate. (n.d.). Imidazoline derivatives containing a 2-aminoimidazoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block. Chemical Communications. Available at: [Link]

  • ResearchGate. (2014). Synthetic routes toward 2-substituted 2-imidazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubMed Central. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.
  • National Center for Biotechnology Information. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide. Retrieved from [Link]

  • ResearchGate. (2023). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2014). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: The Use of Imidazolidin-2-imine Hydrobromide as a Hydrogen-Bond-Donor Organocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Imidazolidin-2-imine hydrobromide as an organocatalyst. While direct literature on this specific salt is emerging, its catalytic potential can be expertly extrapolated from the well-established principles of cyclic guanidine and guanidinium salt catalysis. This guide elucidates the mechanistic framework, proposes key applications, and provides detailed, adaptable protocols for leveraging this compound in organic synthesis. We will focus on its role as a Brønsted acid and hydrogen-bond-donor catalyst, a function dictated by its protonated guanidinium core.

Part 1: The Mechanistic Dichotomy of Guanidines and Their Salts

The catalytic activity of a guanidine-containing molecule is fundamentally dictated by its protonation state. This compound is the salt form, where the highly basic guanidine moiety is protonated to form a stable guanidinium cation. This distinction is critical for understanding its role in a reaction.

  • Guanidine (Free Base): The neutral form possesses a lone pair of electrons on the imine nitrogen, making it a potent Brønsted base and a strong nucleophile. This form is ideal for deprotonating weakly acidic substrates or for direct nucleophilic attack on an electrophile.[1][2]

  • Guanidinium (Protonated Salt): As the hydrobromide salt, the compound exists as a guanidinium cation. The positive charge is delocalized across the N-C-N system, and the N-H protons become significantly more acidic and are excellent hydrogen-bond donors.[1] In this form, the catalyst cannot act as a base or nucleophile. Instead, it functions as a Brønsted acid or, more commonly, a bidentate hydrogen-bond-donor catalyst to activate electrophilic substrates.[2]

The equilibrium between these two forms is the cornerstone of its catalytic potential, allowing for a switch in function based on the reaction environment.

G cluster_0 Catalytic Roles cluster_1 Primary Functions A Imidazolidin-2-imine (Free Base) B Imidazolidin-2-iminium HBr (Guanidinium Salt) A->B + HBr C • Brønsted Base • Nucleophile A->C B->A - HBr D • Brønsted Acid • H-Bond Donor B->D

Figure 1: The functional dichotomy of the Imidazolidin-2-imine system.

Part 2: Application Scope as a Guanidinium Catalyst

As a guanidinium salt, this compound is poised to catalyze reactions that proceed via the activation of an electrophile through hydrogen bonding. The bidentate nature of the guanidinium N-H donors can effectively coordinate with Lewis basic sites (e.g., carbonyl oxygens, nitro groups), lowering the energy of the transition state and accelerating the reaction.

Potential catalyzed reactions include:

  • Michael Additions: Activation of α,β-unsaturated carbonyl compounds or nitroalkenes toward nucleophilic attack.

  • Friedel-Crafts Reactions: Activation of carbonyls or imines for attack by electron-rich aromatic systems.

  • Diels-Alder Reactions: Lowering the LUMO of the dienophile for enhanced cycloaddition rates.

  • Acyl Transfer Reactions: Activation of esters or other acyl donors. While the corresponding free base is known to be a potent transacylation catalyst, the guanidinium salt can activate the acyl acceptor.[3]

Focus Application: The Michael Addition

The Michael addition is a cornerstone reaction in C-C bond formation. This compound can serve as an effective catalyst by activating the Michael acceptor. The guanidinium cation forms a bidentate hydrogen bond with the carbonyl oxygen of the enone, increasing its electrophilicity and making it more susceptible to attack by a soft nucleophile.

G cluster_0 Catalytic Cycle CAT Guanidinium Catalyst (Cat-H⁺) COMPLEX Activated Complex [Enone•••Cat-H⁺] CAT->COMPLEX Coordination SUB_A Michael Acceptor (Enone) SUB_A->COMPLEX SUB_N Nucleophile (Nu⁻) PRODUCT_INT Enolate Intermediate [Product•••Cat-H⁺] SUB_N->PRODUCT_INT COMPLEX->PRODUCT_INT + Nu⁻ PRODUCT_INT->CAT Regeneration PRODUCT Michael Adduct PRODUCT_INT->PRODUCT Proton Transfer & Release

Figure 2: Proposed catalytic cycle for a Michael addition.

Part 3: Experimental Protocols

The following section details a general, adaptable protocol for the Michael addition of a β-ketoester to an α,β-unsaturated ketone, a representative reaction for this catalyst class.

Protocol 1: Catalytic Michael Addition to Methyl Vinyl Ketone

This protocol describes the addition of ethyl acetoacetate to methyl vinyl ketone catalyzed by this compound.

A. Materials and Reagents

  • This compound (Catalyst)[4]

  • Ethyl acetoacetate (Nucleophile, freshly distilled)

  • Methyl vinyl ketone (Michael Acceptor, inhibitor removed prior to use)

  • Dichloromethane (DCM, anhydrous)

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate and Hexanes for chromatography

B. Catalyst Handling and Safety

  • This compound is reported to be a skin and eye irritant.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The catalyst is hygroscopic. Store in a desiccator and handle quickly in a dry environment.

C. Step-by-Step Reaction Procedure

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (8.3 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of anhydrous dichloromethane to the flask. Stir the mixture for 5 minutes to ensure dissolution or uniform suspension.

  • Nucleophile Addition: Add ethyl acetoacetate (130 mg, 1.0 mmol, 1.0 equiv) to the flask via syringe.

  • Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl vinyl ketone (84 mg, 1.2 mmol, 1.2 equiv) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality Note: Starting at a lower temperature helps to control any potential exotherm and can improve selectivity in more complex systems. The catalyst loading is kept low (1-10 mol%) as is typical for efficient organocatalysts. Anhydrous solvent is crucial as water can compete for hydrogen bonding with the catalyst and hydrolyze substrates.

D. Work-up and Purification

  • Quenching: Upon completion, dilute the reaction mixture with 15 mL of DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.

    • Self-Validation: The bicarbonate wash serves to remove the acidic catalyst and any acidic impurities, simplifying purification.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure Michael adduct.

E. Characterization

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Data Summary and Comparison

While specific data for this compound is being developed, we can present typical conditions for related cyclic guanidinium and other hydrogen-bond-donor catalysts to provide a baseline for optimization.

Catalyst ClassTypical Loading (mol%)Common SolventsTemperature Range (°C)Representative Reaction
Bicyclic Guanidines (e.g., TBD)1 - 20Toluene, DCM, THF-20 to 80Amidation, Transesterification[3]
Chiral Guanidines5 - 10Toluene, CH₂Cl₂-78 to 25Asymmetric Michael Additions[2]
Thioureas1 - 10DCM, Toluene-40 to 25Friedel-Crafts, Michael Additions
Imidazolidin-2-imine HBr (Proposed) 2 - 10 DCM, Toluene, MeCN 0 to 60 Michael Additions, Acyl Transfer

This table provides general guidelines. Optimal conditions must be determined experimentally for each specific substrate combination.

References

  • Jones, P. R., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Journal of the American Chemical Society. Available at: [Link]

  • Ishikawa, T. (Ed.). (2009). Guanidine-Containing Organocatalysts. ResearchGate. Available at: [Link]

  • Coulembier, O., et al. (2012). Cyclic Guanidines as Efficient Organocatalysts for the Synthesis of Polyurethanes. Macromolecules. Available at: [Link]

  • Coulembier, O., et al. (2012). Cyclic Guanidines as Efficient Organocatalysts for the Synthesis of Polyurethanes. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazolidin-2-imine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Imidazolidin-2-imine hydrobromide (also known as 2-amino-4,5-dihydro-1H-imidazole hydrobromide). We address common experimental challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to enhance the reliability and success of your synthesis.

Core Synthesis Overview

The synthesis of this compound is fundamentally a cyclization reaction between ethylenediamine and cyanogen bromide. This process leverages the dinucleophilic nature of ethylenediamine to attack the electrophilic carbon of cyanogen bromide, leading to the formation of the five-membered heterocyclic guanidinium salt.

Reaction Scheme:

While chemically straightforward, this synthesis is sensitive to reagent quality, reaction conditions, and moisture, which can lead to several common issues. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of cyanogen bromide (CNBr) and why is it so hazardous?

A1: Cyanogen bromide serves as the electrophilic source of the "C=N" unit that forms the guanidinium core of the product. The carbon atom in CNBr is highly electrophilic because it is bonded to two electronegative atoms, bromine and nitrogen, which withdraw electron density.[1] This makes it susceptible to attack by nucleophiles like the amino groups of ethylenediamine.

Its hazard profile is severe due to its high toxicity and volatility.[2] It can release hydrogen cyanide (HCN) upon decomposition, particularly in the presence of acid, and is corrosive.[3] Always handle cyanogen bromide in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [3]

Q2: Why is the product isolated as a hydrobromide salt?

A2: The imidazolidin-2-imine core is a strong base (a guanidine derivative). The reaction with cyanogen bromide inherently produces hydrobromic acid (HBr) as a byproduct of the cyclization, which immediately protonates the basic product to form the stable hydrobromide salt. This salt form is typically a crystalline solid, which facilitates its isolation, purification by recrystallization, and improves its long-term stability compared to the free base.

Q3: Can I substitute cyanogen bromide with another reagent?

A3: While other reagents can be used to synthesize guanidines (e.g., cyanamide, S-methylisothiourea), cyanogen bromide is a classic and effective reagent for this specific transformation. Any substitution would constitute a completely different reaction protocol requiring re-optimization. For the direct synthesis from ethylenediamine, CNBr is the standard choice.

Troubleshooting Guide: Common Synthesis Issues

Issue 1: Low or No Product Yield

Q: My reaction resulted in a very low yield, or I isolated no solid product at all. What are the likely causes?

A: This is a frequent issue often traced back to reagent integrity or reaction conditions. Let's break down the probable causes.

  • Cause A: Degraded Cyanogen Bromide

    • Explanation: Cyanogen bromide is unstable and can degrade, especially if it's old, has been exposed to moisture, or appears brownish.[1] It can hydrolyze or trimerize, reducing the amount of active reagent available for the reaction.[1]

    • Solution:

      • Visual Inspection: Use only pure, white crystalline cyanogen bromide. Discard any discolored (yellow or brown) samples.

      • Proper Storage: Store CNBr under anhydrous conditions, refrigerated, and preferably under an inert atmosphere like argon to protect it from moisture.[4]

      • Use Fresh Reagent: Whenever possible, use a newly opened bottle of cyanogen bromide for the best results.

  • Cause B: Inadequate Temperature Control

    • Explanation: The reaction is exothermic. An uncontrolled rise in temperature can lead to polymerization of the reactants or the formation of undesirable, tarry byproducts.[5]

    • Solution:

      • Ice Bath: Perform the addition of cyanogen bromide to the ethylenediamine solution slowly and while maintaining the reaction vessel in an ice/water bath (0-5 °C).

      • Monitor Temperature: Use a thermometer to ensure the internal temperature of the reaction mixture does not exceed the recommended range.

  • Cause C: Presence of Moisture

    • Explanation: Cyanogen bromide readily hydrolyzes in the presence of water.[6][7] Furthermore, the product itself is hygroscopic, and excess water can make its crystallization and isolation difficult, leading to the formation of an oil or syrup.

    • Solution:

      • Dry Solvents: Use anhydrous solvents (e.g., anhydrous ethanol or isopropanol) for the reaction.

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

Issue 2: The Product Oiled Out or Formed a Sticky Mass

Q: Instead of a crystalline precipitate, I obtained a thick oil or a sticky, unmanageable solid. How can I fix this?

A: This outcome almost always points to issues with purity, moisture, or improper crystallization technique.

  • Cause A: Hygroscopic Nature of the Product

    • Explanation: Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] If the work-up is performed under humid conditions or with solvents that are not perfectly dry, the product can fail to crystallize properly.

    • Solution:

      • Trituration: Try adding a non-polar, anhydrous solvent (like diethyl ether or acetone) to the oil and scratching the inside of the flask with a glass rod. This can often induce crystallization.

      • Solvent Evaporation with a Co-solvent: Dissolve the oil in a minimal amount of a polar solvent (like ethanol) and then add a less polar co-solvent (like ethyl acetate or THF) until the solution becomes slightly cloudy. Allow it to stand, which may promote crystal growth.

      • Work in a Dry Environment: If possible, perform the final isolation steps in a glove box or under a stream of dry nitrogen.

  • Cause B: Formation of Oligomeric Byproducts

    • Explanation: If the stoichiometry is off or the reaction overheated, side reactions can lead to the formation of linear or cyclic oligomers, which are often non-crystalline and can inhibit the crystallization of the desired product.

    • Solution:

      • Purification Attempt: Dissolve the crude material in a suitable solvent and attempt to precipitate the desired product by adding a non-solvent.

      • Re-evaluate Reaction Conditions: If purification fails, the synthesis should be repeated with stricter control over stoichiometry and temperature.

Issue 3: The Final Product is Impure

Q: My characterization (NMR, Melting Point) shows the product is impure. What are the likely contaminants and how do I remove them?

A: Impurities often stem from unreacted starting materials or side products.

  • Contaminant A: Unreacted Ethylenediamine (as HBr salt)

    • Explanation: If an excess of ethylenediamine was used, it will be present in the crude product as its dihydrobromide salt.

    • Purification: Recrystallization is the most effective method. This compound has different solubility profiles than ethylenediamine dihydrobromide. A common and effective solvent system for recrystallization is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or isopropanol.

  • Contaminant B: Polymeric/Oligomeric Species

    • Explanation: As mentioned, these can form from side reactions. They are typically less soluble in moderately polar solvents than the desired product.

    • Purification: During recrystallization, these impurities may remain insoluble upon heating in the recrystallization solvent and can be removed by hot filtration.

Diagrams & Workflows

Reaction Mechanism

The reaction proceeds via a two-step intramolecular addition-cyclization mechanism.

G EDA Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Intermediate1 Intermediate A (N-Cyano Adduct) EDA->Intermediate1 1. Nucleophilic Attack (on electrophilic C) CNBr Cyanogen Bromide (Br-C≡N) CNBr->Intermediate1 Intermediate2 Intermediate B (Cyclized Cation) Intermediate1->Intermediate2 2. Intramolecular Cyclization (Second NH₂ attacks C≡N) Product Imidazolidin-2-imine HBr (Product Salt) Intermediate2->Product 3. Protonation

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to diagnosing synthesis problems.

G Start Synthesis Issue (e.g., Low Yield, Oily Product) CheckReagents Verify Reagent Quality - CNBr white & dry? - Solvents anhydrous? Start->CheckReagents CheckTemp Review Temperature Control - Was reaction kept at 0-5°C during addition? Start->CheckTemp CheckMoisture Assess for Moisture - Glassware dry? - Anhydrous work-up? Start->CheckMoisture CheckPurity Analyze Crude Product (TLC, NMR, MP) CheckReagents->CheckPurity CheckTemp->CheckPurity CheckMoisture->CheckPurity Purify Purification Strategy - Recrystallize (e.g., EtOH/Ether) - Triturate with non-solvent CheckPurity->Purify Impure Success Successful Synthesis CheckPurity->Success Pure Purify->Success

Caption: A workflow for troubleshooting common synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety: This procedure must be performed in a certified chemical fume hood. Cyanogen bromide is extremely toxic and volatile.

Reagent MW ( g/mol ) Amount Moles Equivalents
Ethylenediamine60.106.01 g0.101.0
Cyanogen Bromide105.9210.59 g0.101.0
Anhydrous Ethanol-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (6.01 g, 0.10 mol) and anhydrous ethanol (100 mL).

  • Cool the flask in an ice/water bath with stirring for 15 minutes.

  • In a separate beaker, carefully dissolve cyanogen bromide (10.59 g, 0.10 mol) in anhydrous ethanol (100 mL). CAUTION: Perform this step in the fume hood. Avoid inhalation of dust or vapors.

  • Slowly add the cyanogen bromide solution to the stirred ethylenediamine solution dropwise via an addition funnel over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Remove the ice bath and let the mixture slowly warm to room temperature, then stir for an additional 12-18 hours. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous ethanol (2 x 20 mL) followed by anhydrous diethyl ether (2 x 30 mL).

  • Dry the product under high vacuum to yield crude this compound as a white crystalline solid.

Protocol 2: Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to dissolve the solid completely.

  • If any insoluble material remains, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in a refrigerator (4 °C) for several hours to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Characterize the final product by melting point and NMR spectroscopy. The expected molecular weight is 166.02 g/mol .[9]

Protocol 3: Quenching and Disposal of Cyanogen Bromide

Any residual cyanogen bromide or contaminated equipment must be quenched before cleaning.

  • Prepare a quench solution of sodium hydroxide (1 M) and sodium hypochlorite (bleach, ~5-10%). The alkaline conditions will hydrolyze CNBr to cyanide and bromide, and the hypochlorite will oxidize the cyanide to the less toxic cyanate.

  • Slowly and carefully add the quenching solution to any container with residual CNBr. The reaction is exothermic.

  • Allow the mixture to stir for several hours in the fume hood to ensure complete destruction.

  • Dispose of the final quenched solution according to your institution's hazardous waste guidelines.

References

  • Detection and Stability of Cyanogen Bromide and Cyanogen Iodide in Drinking Water. (2022). ACS ES&T Water.
  • PubChem. (n.d.). Cyanogen Bromide. National Center for Biotechnology Information. Available at: [Link]

  • Detection and Stability of Cyanogen Bromide and Cyanogen Iodide in Drinking Water. (2022). MDPI.
  • Sigma-Aldrich. (n.d.). Cyanogen Bromide Product Information.
  • Reddit. (2023). Handling and stability of cyanogen bromide. r/Chempros.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Cyanogen bromide. Available at: [Link]

  • Hageman, H. A. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Available at: [Link]

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.). E-Journal of Chemistry.
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Available at: [Link]

  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions for Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Imidazolidin-2-imine hydrobromide (CAS: 30879-89-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic routes and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and safety in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and synthesis of this compound.

Q1: What is this compound?

This compound is the hydrobromide salt of 4,5-dihydro-1H-imidazol-2-amine.[1] It is a cyclic guanidine derivative. The core structure, an imidazolidine ring, is a five-membered saturated heterocycle with two nitrogen atoms at positions 1 and 3.[2] The exocyclic imine group makes it a strong electron-donating ligand, useful in coordination chemistry and as a precursor in organic synthesis.[3]

PropertyValueSource
Molecular Formula C₃H₈BrN₃[1]
Molecular Weight 166.02 g/mol [1]
IUPAC Name 4,5-dihydro-1H-imidazol-2-amine;hydrobromide[1]
Appearance Solid
CAS Number 30879-89-1[1]

Q2: What are the primary safety hazards associated with this compound?

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[4] In case of exposure, follow first-aid measures outlined in the SDS, such as rinsing skin or eyes with plenty of water and seeking medical attention.

Q3: How should I properly store and handle this compound?

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Storage Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Stability: The product is generally stable under recommended storage conditions.[5] However, like many imines, it can be sensitive to moisture, which can lead to hydrolysis.[2][6]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Q4: What is a common synthetic route for this compound?

A frequently cited method for synthesizing the 2-iminoimidazolidine core involves the cyclization reaction of ethylenediamine with cyanogen bromide (BrCN).[2] This reaction leverages the nucleophilicity of the diamine to attack the electrophilic carbon of BrCN, followed by an intramolecular cyclization to form the five-membered ring.

The general workflow for this synthesis is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Ethylenediamine & Cyanogen Bromide solvent Select & Dry Anhydrous Solvent (e.g., Ethanol, THF) setup Assemble Reaction Under Inert Atmosphere (N2/Ar) solvent->setup addition Slowly Add BrCN Solution to Chilled Diamine Solution (Control Stoichiometry) setup->addition reflux Stir at RT or Reflux (Monitor via TLC/LC-MS) addition->reflux workup Cool Reaction Mixture & Filter Precipitate reflux->workup purify Recrystallize from Suitable Solvent System (e.g., Ethanol/Ether) workup->purify dry Dry Product Under Vacuum purify->dry product product dry->product Final Product: Imidazolidin-2-imine Hydrobromide G Start Problem: Low or No Yield Cause1 Cause: Reagent Quality Start->Cause1 Cause2 Cause: Reaction Conditions Start->Cause2 Cause3 Cause: Product Instability Start->Cause3 Sol1a Solution: - Verify purity of ethylenediamine (distill if needed). - Use fresh, high-purity cyanogen bromide. Cause1->Sol1a Sol2a Solution: - Optimize temperature (try stepwise increase). - Check stoichiometry; use slight excess of diamine. - Increase reaction time and monitor progress. Cause2->Sol2a Sol3a Solution: - Ensure strictly anhydrous conditions. - Use oven-dried glassware and dry solvents. - Run under inert (N2/Ar) atmosphere. Cause3->Sol3a

Sources

stability and storage conditions for Imidazolidin-2-imine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imidazolidin-2-imine hydrobromide (CAS 30879-89-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing a clear understanding of the chemical behavior of this compound.

I. Core Concepts: Understanding the Stability of this compound

This compound is a cyclic guanidinium salt. The stability of this compound is primarily influenced by its chemical structure, which contains an imidazoline ring susceptible to hydrolysis. As a hydrobromide salt, its stability in solution is also significantly affected by pH. Understanding these core concepts is crucial for its proper handling and use in experimental settings.

The key factors influencing the stability of this compound are:

  • pH: The compound is most stable in acidic to neutral aqueous solutions. Basic conditions can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may lead to photodegradation.

  • Oxidizing Agents: Strong oxidizing agents are incompatible and can cause decomposition.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, it is recommended to store it at 20°C and under an inert atmosphere, such as nitrogen.[1]

2. How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a sterile, aqueous buffer with a slightly acidic to neutral pH (e.g., pH 5-7). High-purity water or a suitable buffer (e.g., phosphate or acetate) should be used. For biological experiments, ensure the solvent is compatible with your cell culture or assay conditions. Due to the potential for hydrolysis, it is best practice to prepare fresh solutions for each experiment or to prepare small aliquots of a concentrated stock solution and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

3. What is the expected stability of this compound in aqueous solution?

The stability of this compound in aqueous solution is highly dependent on the pH and temperature. The primary degradation pathway is the hydrolysis of the imidazoline ring to form the corresponding N-(2-aminoethyl)urea hydrobromide. This hydrolysis is generally acid-catalyzed. While some studies on related imidazolines suggest stability at acidic pH (<6), others indicate that hydrolysis can occur in both acidic and basic conditions. Therefore, it is crucial to control the pH of your solutions. For critical experiments, the stability of the compound in your specific experimental buffer should be verified.

4. Is this compound sensitive to light?

III. Troubleshooting Guide

This section provides guidance on how to address common issues that may arise during experiments involving this compound.

dot graph TD{ subgraph Troubleshooting_Workflow A[Start: Inconsistent Experimental Results] --> B{Check Compound Integrity}; B --> C{Is the solid compound stored correctly?}; C -- No --> D[Action: Store solid at 20°C, dry, under N2. Re-run experiment with new solid.]; C -- Yes --> E{Was the stock solution prepared and stored correctly?}; E -- No --> F[Action: Prepare fresh stock solution in appropriate buffer. Avoid repeated freeze-thaw.]; E -- Yes --> G{Is the experimental pH appropriate?}; G -- No --> H[Action: Adjust experimental pH to 5-7. Verify pH of all solutions.]; G -- Yes --> I{Could there be interactions with other reagents?}; I -- Yes --> J[Action: Review literature for incompatibilities. Run control experiments.]; I -- No --> K[Consider other experimental variables]; end

} Caption: Troubleshooting workflow for experiments with this compound.

Problem 1: Loss of compound activity or inconsistent results over time.

  • Potential Cause: Degradation of the compound in your stock solution or experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions. If using frozen stocks, use an aliquot that has not been subjected to multiple freeze-thaw cycles.

    • Verify pH: Check the pH of your stock solution and final experimental medium. The pH can shift, especially in cell culture media due to cellular metabolism. Ensure the pH remains in the optimal range of 5-7.

    • Storage of Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes and store at -80°C to minimize degradation. Avoid storing aqueous solutions at room temperature or 4°C for extended periods.

Problem 2: Precipitation of the compound in stock solutions or experimental media.

  • Potential Cause: The solubility of the compound may be exceeded, or the salt may be crashing out of solution due to changes in pH or temperature.

  • Troubleshooting Steps:

    • Check Solubility: Consult the manufacturer's data sheet for solubility information in different solvents.

    • Adjust pH: The solubility of amine salts can be pH-dependent. A slight adjustment of the pH towards the acidic range may improve solubility.

    • Gentle Warming: Gentle warming (e.g., to 37°C) and sonication may help to dissolve the compound. However, be cautious of potential thermal degradation.

    • Solvent Choice: For highly concentrated stock solutions, consider using a solvent in which the compound is more soluble, such as DMSO, if it is compatible with your downstream application. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system.

Problem 3: Unexpected side effects or toxicity in cell-based assays.

  • Potential Cause: The presence of degradation products, which may have different biological activities or toxicities.

  • Troubleshooting Steps:

    • Use High-Purity Compound: Ensure you are using a high-purity grade of this compound.

    • Minimize Degradation: Follow the best practices for solution preparation and storage outlined above to minimize the formation of degradation products.

    • Run Controls: Include appropriate vehicle controls in your experiments to distinguish between the effects of the compound and the solvent.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Materials:

    • This compound (solid)

    • Sterile, high-purity water or a suitable sterile buffer (e.g., 10 mM phosphate buffer, pH 7.0)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of the compound. For a 10 mM solution, you will need 1.66 mg per 1 mL of solvent (Molecular Weight: 166.02 g/mol ).

    • Add the solid to a sterile tube.

    • Add the desired volume of sterile water or buffer.

    • Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid overheating.

    • Filter the solution through a 0.22 µm sterile filter if it will be used in cell culture.

    • For storage, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability in an Experimental Buffer

This protocol outlines a general approach to determine the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Prepared stock solution of this compound

    • Your experimental buffer

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the final working concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.

    • Incubate the solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Plot the percentage of the remaining parent compound against time to determine its stability profile under your experimental conditions.

V. Summary of Stability and Storage Conditions

ParameterConditionRecommendationRationale
Solid Storage Temperature20°C[1]To minimize thermal degradation.
AtmosphereDry, under Nitrogen[1]To prevent hydrolysis and oxidation.
LightProtect from lightTo prevent potential photodegradation.
Solution Storage pH5-7To minimize hydrolysis of the imidazoline ring.
Temperature-20°C to -80°C (short-term)To slow down degradation kinetics in solution.
Freeze-ThawAvoid repeated cyclesTo prevent physical and chemical degradation.
Incompatible Materials Strong oxidizing agents[1]Can cause chemical decomposition.

VI. References

  • Fisher Scientific. Safety Data Sheet. (Available from various chemical suppliers)

Sources

Technical Support Center: Synthesis of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Imidazolidin-2-imine hydrobromide (also known as 2-amino-2-imidazoline hydrobromide). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: The Core Reaction - Mechanism & Key Parameters
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from ethylenediamine and cyanogen bromide?

Answer:

The synthesis of this compound is a classic example of a cyclization reaction to form a cyclic guanidine. The process involves the reaction of a dinucleophile, ethylenediamine, with an electrophilic cyanating agent, cyanogen bromide (BrCN).

The mechanism proceeds in two main stages:

  • Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile and attacks the electrophilic carbon atom of cyanogen bromide. This displaces the bromide ion and forms a highly reactive N-cyano-ethylenediamine intermediate (or its protonated form).

  • Intramolecular Cyclization: The second amine group of the same molecule then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This ring-closing step is typically the key to forming the five-membered imidazolidine ring. The resulting product is basic and is immediately protonated by the hydrobromic acid (HBr) generated in the first step, leading to the precipitation of the stable hydrobromide salt.

This reaction is often performed in a polar solvent like ethanol or isopropanol, which can facilitate the reaction and help in the precipitation of the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Formation Ethylenediamine Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Intermediate N-Cyano Intermediate (H₂N-CH₂-CH₂-NH-C≡N) Ethylenediamine->Intermediate + BrCN - HBr Step 1: Nucleophilic Attack CyanogenBromide Cyanogen Bromide (Br-C≡N) Product Imidazolidin-2-imine Hydrobromide Intermediate->Product Intramolecular Cyclization Step 2: Ring Closure

Caption: Reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis, providing both the likely causes and actionable solutions.

Table 1: Quick Troubleshooting Reference
ProblemLikely Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagent impurity (especially water).2. Incorrect stoichiometry.3. Poor temperature control (runaway reaction).4. Inappropriate solvent.1. Use anhydrous ethylenediamine and a fresh bottle of cyanogen bromide. Use anhydrous solvents.2. Re-verify molar calculations. A slight excess (1.05 eq) of ethylenediamine can be beneficial.3. Add cyanogen bromide solution slowly and with external cooling (ice bath).4. Use polar alcoholic solvents like absolute ethanol or isopropanol.
Formation of Insoluble Polymer 1. Reaction temperature too high.2. High concentration of reactants.3. Rapid addition of cyanogen bromide.1. Maintain a low temperature (0-5 °C) during BrCN addition.2. Use a more dilute solution.3. Add the cyanogen bromide solution dropwise over an extended period with vigorous stirring.
Product is Oily or Fails to Crystallize 1. Presence of impurities or unreacted starting material.2. Product is hygroscopic and has absorbed water.3. Incorrect crystallization solvent.1. Wash the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold acetone or diethyl ether).2. Dry the product thoroughly under high vacuum over a strong desiccant like P₂O₅.3. Perform recrystallization using a binary solvent system, such as ethanol/diethyl ether or isopropanol/acetone.
Reaction Stalls or is Incomplete 1. Insufficient reaction time.2. Temperature too low after initial addition.1. Monitor the reaction by TLC or other methods. Allow for sufficient time (can be several hours).2. After the controlled addition of BrCN at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
Q2: My reaction yield is very low or I'm getting no product. What are the most likely causes?

Answer:

A low or zero yield is the most common issue and typically points to fundamental problems with reagents or reaction conditions.

  • Expertise & Experience: The primary culprit is often the quality of the starting materials. Ethylenediamine is hygroscopic and readily absorbs atmospheric water and CO₂. Water can react with cyanogen bromide, and the resulting impurities can disrupt the reaction pathway. Similarly, cyanogen bromide can decompose over time, especially if exposed to moisture[1]. Always use freshly opened or properly stored anhydrous reagents.

  • Causality: The reaction is highly exothermic. If cyanogen bromide is added too quickly, the localized increase in temperature can cause it to decompose or lead to uncontrolled polymerization of the starting materials, which is a common side reaction pathway. Slow, controlled addition with efficient cooling is paramount to favor the desired intramolecular cyclization over intermolecular side reactions.

Q3: I'm observing the formation of a significant amount of white, insoluble precipitate that is not my product. What could it be?

Answer:

This is almost certainly due to the formation of polymeric side products.

  • Expertise & Experience: When reaction conditions are not optimal (e.g., high concentration, poor temperature control), the highly reactive intermediates can react with each other in an intermolecular fashion instead of cyclizing. For instance, the N-cyano intermediate can be attacked by another molecule of ethylenediamine, leading to the formation of linear chains and eventually cross-linked polymers. These polymers are generally insoluble in common organic solvents and are difficult to remove once formed.

  • Trustworthiness: The key to avoiding this is maintaining high dilution and low temperature. This kinetically favors the intramolecular cyclization (a first-order process) over the intermolecular polymerization (a second-order process).

Side_Reactions Desired vs. Undesired Pathways cluster_desired Desired Pathway (Intramolecular) cluster_undesired Side Reaction (Intermolecular) Intermediate N-Cyano Intermediate Product Cyclized Product (Imidazolidin-2-imine) Intermediate->Product Fast (High Dilution, Low Temp) Dimer Linear Dimer Intermediate->Dimer Slow Polymer Insoluble Polymer Dimer->Polymer + More Reactants (High Concentration, High Temp)

Caption: Competing reaction pathways in the synthesis.

Q4: The final product is difficult to crystallize and appears oily or hygroscopic. How can I improve purification and isolation?

Answer:

This compound is a salt, making it polar and often hygroscopic. Oily products are a sign of impurities or absorbed water.

  • Expertise & Experience: A common mistake is attempting to crystallize from a single solvent where solubility is too high. The most effective method is often trituration or recrystallization using a binary solvent system.

    • Trituration: First, try washing the crude solid or oil with a solvent in which the product is known to be insoluble, like cold diethyl ether or acetone. This will wash away unreacted starting materials and less polar impurities.

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., absolute ethanol, isopropanol). Then, slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gently heat until it is clear again, then allow it to cool slowly. This controlled precipitation is crucial for forming well-defined crystals.

  • Trustworthiness: To prevent water absorption, all isolation and drying steps must be performed under anhydrous conditions. Filter the product in a dry atmosphere if possible, and dry it in a vacuum oven or in a desiccator over a high-capacity drying agent like phosphorus pentoxide (P₂O₅).

Section 3: Advanced Optimization & Safety FAQs
Q5: Can I use a base to scavenge the HBr formed during the reaction to improve the yield?

Answer:

While seemingly logical, adding a base is generally not recommended for this specific synthesis. The in-situ formation of HBr serves a critical purpose: it protonates the basic product, forming the stable hydrobromide salt which often precipitates from the reaction mixture, driving the equilibrium towards the product. Adding a base can interfere in several ways:

  • It can react competitively with the highly electrophilic cyanogen bromide.

  • It can prevent the precipitation of the product salt, making isolation more difficult.

  • The free-base form of the product is less stable than its salt form.

Q6: Are there alternatives to using cyanogen bromide due to its high toxicity?

Answer:

Yes, due to the extreme toxicity and volatility of cyanogen bromide, researchers have explored other reagents. While BrCN is classic, alternatives include:

  • Cyanamide (H₂NCN): Can be used with ethylenediamine, typically under acidic conditions, to form the corresponding salt.

  • Nitroguanidines: As seen in patent literature for related compounds, nitroguanidine can react with ethylenediamine to form the imidazolidine ring system[2][3]. This route avoids the use of BrCN but may require different reaction conditions.

  • Continuous Flow Generation: An advanced safety measure involves the in-situ generation of cyanogen bromide in a continuous flow reactor, immediately consuming it in the subsequent reaction. This avoids the need to handle and store large quantities of this hazardous material[4].

Q7: What are the critical safety precautions when working with cyanogen bromide?

Answer:

Cyanogen bromide is a highly toxic, volatile, and corrosive chemical. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).

  • Emergency Preparedness: Have an appropriate quenching agent readily available. A solution of sodium hypochlorite (bleach) or a mixture of sodium hydroxide and hydrogen peroxide can be used to neutralize excess cyanogen bromide by converting it to less toxic cyanate. Ensure you are familiar with your institution's specific standard operating procedures for handling highly toxic chemicals.

Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Ethylenediamine, anhydrous (1.05 eq)

  • Cyanogen bromide (1.00 eq)

  • Absolute Ethanol (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous ethylenediamine in absolute ethanol (approx. 0.5 M solution).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of cyanogen bromide in absolute ethanol.

  • Slowly add the cyanogen bromide solution to the stirred ethylenediamine solution via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, a white precipitate should have formed. Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.

  • Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold absolute ethanol, followed by diethyl ether to aid in drying.

  • Dry the product under high vacuum at 40-50 °C for several hours to yield this compound.

Protocol 2: Recrystallization of this compound
  • Place the crude, dried product in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to completely dissolve the solid. Use a hot plate with stirring and bring the solution just to a gentle boil.

  • Remove the flask from the heat. Slowly add diethyl ether dropwise while gently swirling the flask until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator (or freezer) for several hours to promote the growth of well-formed crystals.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under high vacuum.

References
  • Anbarasan, P. (2012). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical and Pharmaceutical Research, 4(3), 1547-1555. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. Angewandte Chemie International Edition, 56(44), 13833-13837. [Link]

  • Marsooli, M. A. (2018). Problem in synthesis of imine? ResearchGate. [Link]

  • CN100560571C - The preparation method of 2-nitroiminoimidazolidine.
  • WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds.

Sources

Technical Support Center: Troubleshooting Imine Hydrolysis in Imidazolidin-2-imine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazolidin-2-imine hydrobromide. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in its application: the hydrolysis of the imine functional group. Understanding and mitigating this side reaction is paramount for achieving high yields and purity in subsequent synthetic steps, such as the formation of substituted guanidines.

I. Understanding the Core Problem: The Instability of the Imine Bond

This compound is a valuable reagent for introducing the guanidine moiety. However, the central C=N double bond (the imine group) is susceptible to hydrolysis, particularly under acidic conditions, which can be prevalent in many reaction setups. This hydrolysis reaction converts the desired imine back to a carbonyl compound, in this case, the cyclic urea imidazolidin-2-one, and releases ammonia. This process can significantly reduce the yield of the target product and introduce impurities that may be difficult to remove.

The generally accepted mechanism for acid-catalyzed imine hydrolysis involves the protonation of the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2][3] This forms a tetrahedral intermediate which then breaks down to the corresponding carbonyl compound and amine.[1][2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired Guanidine Product

Symptoms:

  • The final yield of your guanidination reaction is significantly lower than expected.

  • You observe a significant amount of unreacted starting amine.

Potential Cause: The most likely culprit for low product yield when using this compound is the premature hydrolysis of the reagent. If the imine hydrolyzes to imidazolidin-2-one, it is no longer reactive towards the amine, thus halting the desired reaction.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled, anhydrous solvents and dry glassware thoroughly. Consider the use of molecular sieves to scavenge any trace amounts of water in the reaction mixture.

  • Control of Reaction pH: While the hydrobromide salt provides an acidic environment, excess acidity can accelerate hydrolysis. If your reaction conditions allow, consider the use of a non-nucleophilic base to neutralize any excess acid. However, be cautious as a basic environment can also promote other side reactions. The optimal pH for imine formation is often cited as being between 4.5 and 6.[4] Maintaining a similar pH range may help to stabilize the imine.

  • Temperature Management: While some reactions require heating, elevated temperatures can increase the rate of hydrolysis.[5] If possible, run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and imine stability.

  • Order of Addition: Add the this compound to the reaction mixture as late as is practical. This minimizes its exposure time to potentially hydrolytic conditions before it has a chance to react with the substrate.

Issue 2: Presence of an Unexpected, Water-Soluble Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a polar byproduct that is difficult to separate from the desired product.

  • ¹H NMR of the crude product shows peaks consistent with a cyclic urea structure.

Potential Cause: The unexpected byproduct is likely imidazolidin-2-one, the product of imine hydrolysis. Its polarity can make it challenging to remove via standard silica gel chromatography.

Solutions:

  • Reaction Monitoring: Use analytical techniques to monitor the progress of the reaction and the formation of byproducts.

    • TLC: Use a more polar solvent system to better resolve the polar byproduct from the starting material and product.

    • LC-MS: This is an excellent technique for identifying the mass of the byproduct and confirming it as imidazolidin-2-one.

    • ¹H NMR Spectroscopy: Can be used to monitor the disappearance of the imine starting material and the appearance of the urea byproduct.[1][2]

  • Work-up and Purification:

    • Aqueous Extraction: If the desired product is sufficiently non-polar, an aqueous wash of the organic layer during work-up may help to remove the water-soluble imidazolidin-2-one.

    • Reverse-Phase Chromatography: If the byproduct is difficult to remove with normal-phase chromatography, consider using reverse-phase HPLC for purification.

  • Prevention: The best solution is to prevent the formation of the byproduct in the first place by following the recommendations in "Issue 1".

III. Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolysis product of Imidazolidin-2-imine?

A1: The primary hydrolysis product is imidazolidin-2-one . The imine (C=N) bond is cleaved and replaced with a carbonyl (C=O) group.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: It is most susceptible to hydrolysis in the presence of water and under acidic conditions . The hydrobromide salt itself creates a localized acidic environment.

Q3: How can I store this compound to ensure its stability?

A3: Store it in a tightly sealed container in a cool, dry place, away from moisture. A desiccator is recommended for long-term storage.

Q4: Can I use protic solvents like methanol or ethanol in my reaction?

A4: While sometimes necessary, be aware that protic solvents can participate in hydrolysis. If a protic solvent must be used, ensure it is absolutely anhydrous. Whenever possible, opt for anhydrous aprotic solvents like acetonitrile, THF, or dichloromethane.

Q5: Are there any analytical techniques to quantify the extent of hydrolysis?

A5: Yes, ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the imine and the appearance of signals for the imidazolidin-2-one.[1][2] Quantitative NMR (qNMR) can provide precise quantification. LC-MS is also highly effective for detecting and quantifying the hydrolysis product.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Guanidination with Minimized Hydrolysis
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equivalents) to a flame-dried flask containing anhydrous solvent (e.g., acetonitrile or THF).

  • Reagent Addition: In a separate, dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction: Add the this compound solution dropwise to the stirred amine solution at room temperature (or the optimized lower temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, quench with a minimal amount of saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Solvent and Temperature Considerations
SolventPolarityProtic/AproticBoiling Point (°C)Comments
AcetonitrilePolarAprotic82Good general-purpose solvent for these reactions.
Tetrahydrofuran (THF)Moderately PolarAprotic66Ensure it is freshly distilled and free of peroxides.
Dichloromethane (DCM)Moderately PolarAprotic40Lower boiling point may require longer reaction times.
MethanolPolarProtic65Use with caution and only if absolutely necessary and anhydrous.

V. Visualizing the Process

Diagram 1: The Hydrolysis Pathway

This diagram illustrates the acid-catalyzed hydrolysis of Imidazolidin-2-imine to its corresponding urea, imidazolidin-2-one.

hydrolysis_mechanism Imine Imidazolidin-2-imine (Protonated) Intermediate Tetrahedral Intermediate Imine->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Urea Imidazolidin-2-one Intermediate->Urea Breakdown Ammonia NH₄⁺ Intermediate->Ammonia

Caption: Acid-catalyzed hydrolysis of Imidazolidin-2-imine.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to imine hydrolysis.

troubleshooting_workflow start Low Product Yield or Unexpected Byproduct check_hydrolysis Suspect Imine Hydrolysis? start->check_hydrolysis analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) check_hydrolysis->analyze Yes other Investigate Other Possible Side Reactions check_hydrolysis->other No confirm_urea Imidazolidin-2-one Confirmed? analyze->confirm_urea optimize Optimize Reaction Conditions confirm_urea->optimize Yes confirm_urea->other No dry Use Anhydrous Solvents & Reagents optimize->dry temp Lower Reaction Temperature dry->temp ph Adjust pH (if possible) temp->ph order Optimize Reagent Addition Order ph->order re_run Re-run Optimized Reaction order->re_run success Problem Solved re_run->success

Caption: Troubleshooting workflow for imine hydrolysis issues.

VI. References

  • Murguía, M. C., Montaño, G., & Rossi, R. A. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(17), 2875–2881. [Link]

  • Figueroa, R., & Klapper, M. H. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]

  • Lee, M., Kim, H. S., Rhee, H., & Choo, J. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Bulletin of The Korean Chemical Society, 24(2), 205-208. [Link]

  • Rahman, M. T. (2018). Is Imine group stable at high Temp.? ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]

  • Ahmad, G., Rasool, N., Rizwan, K., Altaf, A. A., Rashid, U., Hussein, M. Z., ... & Ayub, K. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl) methanimine. Molecules, 24(14), 2616. [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • Wu, Y. Q., Hamilton, S. K., Wilkinson, D. E., & Hamilton, G. S. (2002). Direct synthesis of guanidines using di (imidazole-1-yl) methanimine. The Journal of organic chemistry, 67(21), 7553–7556. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zarak, M. S., & Ishchenko, V. M. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. [Link]

  • Ishii, Y., & Sakaguchi, S. (2006). Roads to new guanidine chemistry from 2-imidazolidinones through 2-chloroamidinium derivatives. Arkivoc, 2006(7), 148-168. [Link]

  • D'Elia, V., & Gagliardi, M. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 10(1), 108. [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Imidazolidin-2-imine hydrobromide is a valuable reagent in contemporary drug discovery and chemical synthesis. Its unique structural motif makes it an attractive building block for a variety of heterocyclic compounds. However, its efficacy in chemical transformations is intrinsically linked to its purity and integrity, which can be compromised by its hygroscopic nature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the challenges associated with the moisture sensitivity of this compound. Our aim is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For this compound, this means that the crystalline solid can attract and hold water molecules on its surface or within its crystal lattice. This can occur even at ambient laboratory humidity levels. The absorbed water can lead to a range of issues, from inaccurate weighing to chemical degradation of the reagent.[1]

Q2: How can I visually identify if my sample of this compound has absorbed moisture?

A2: While visual inspection is not a definitive analytical method, there are several signs that may indicate moisture uptake. These include a change in the physical appearance of the powder from a free-flowing solid to a clumpy or caked material. In more severe cases, the solid may appear damp or even begin to dissolve. However, significant moisture can be present without obvious visual cues, making proper handling procedures critical regardless of appearance.

Q3: What are the potential consequences of using this compound that has been exposed to moisture in my experiments?

A3: The consequences can be significant and varied, impacting both the accuracy and success of your reactions. Key issues include:

  • Inaccurate Stoichiometry: The measured weight of the reagent will be artificially high due to the mass of the absorbed water, leading to the addition of less of the active compound than intended and affecting reaction yields and purity.

  • Chemical Degradation: this compound, being an imine salt, is susceptible to hydrolysis. The presence of water can lead to the opening of the imidazolidine ring, forming undesired byproducts and reducing the concentration of the active reagent.[2][3][4]

  • Reduced Reactivity: The presence of water can alter the solubility of the reagent in organic solvents and may interfere with moisture-sensitive catalysts or other reagents in your reaction mixture.

  • Inconsistent Results: The variable and often unknown amount of water in a compromised sample will lead to poor reproducibility between experiments.

Q4: How should I store this compound to minimize moisture absorption?

A4: Proper storage is the first line of defense against moisture. We recommend the following:

  • Airtight Containers: Store the compound in a tightly sealed container. The original manufacturer's packaging is often designed for this purpose.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a larger vessel with a positive pressure of an inert gas like nitrogen or argon.

  • Desiccator: A glass or plastic desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) is a highly effective storage environment. Ensure the desiccant is active (e.g., blue for indicating silica gel).

  • Controlled Environment: If available, a glove box with a controlled inert atmosphere is the ideal storage and handling environment.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Rationale
Inconsistent reaction yields or formation of unexpected byproducts. The this compound may have absorbed a significant and variable amount of moisture, leading to inaccurate weighing and potential hydrolysis.1. Verify Reagent Integrity: Before use, visually inspect the reagent for clumping. 2. Dry the Reagent (Use with Caution): If moisture is suspected, the material can be dried under high vacuum. Gentle heating may be applied, but a preliminary thermal gravimetric analysis (TGA) is recommended to determine the decomposition temperature and avoid degrading the compound. 3. Implement a "Weighing by Difference" Protocol: This technique minimizes the exposure of the bulk reagent to the atmosphere (see Protocol 1).[6] 4. Use a Fresh, Unopened Container: If possible, use a new container of the reagent to establish a baseline for your reaction.
Difficulty in accurately weighing small quantities of the reagent. The compound rapidly gains weight on the analytical balance as it absorbs atmospheric moisture.1. Work Quickly: Minimize the time the weighing vessel is open to the atmosphere. 2. Use a Controlled Environment: If available, perform all weighing operations inside a glove box or a nitrogen-purged glove bag.[5] 3. Weigh into a Sealed Vial: Tare a vial with a septum-equipped cap. Quickly add the approximate amount of reagent, seal the vial, and re-weigh. The difference in weight will be more accurate. You can then dissolve the reagent in an anhydrous solvent and dispense it as a solution.
The solid reagent appears clumpy or "sticky". This is a strong indication of significant moisture absorption.1. Do Not Use for Sensitive Reactions: It is best to assume the reagent is compromised. 2. Attempt to Dry: Follow the drying procedure mentioned above, but be aware that the original quality may not be fully restored. 3. Re-characterize the Material: If the material is critical and cannot be replaced, consider re-characterizing it (e.g., by NMR, Karl Fischer titration) to determine its purity and water content before use.
Reaction fails to proceed, especially when using moisture-sensitive catalysts. The absorbed water from the this compound is quenching the catalyst or other sensitive reagents.1. Ensure All Reagents and Solvents are Anhydrous: Use freshly dried solvents and handle all reagents under an inert atmosphere. 2. Prepare a Stock Solution: As a best practice, prepare a stock solution of the this compound in a suitable anhydrous solvent inside a glove box. This allows for accurate dispensing and minimizes moisture introduction into the reaction vessel.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound using the "Weighing by Difference" Technique

This protocol is designed to minimize the exposure of the bulk reagent to atmospheric moisture during weighing.[6]

Materials:

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Reaction flask

  • Container of this compound

Procedure:

  • Place the sealed container of this compound on the analytical balance and record the initial mass (Mass 1).

  • Remove the container from the balance.

  • Working expeditiously, open the container and quickly transfer an approximate amount of the solid to your reaction flask or a tared intermediate vessel.

  • Immediately and tightly reseal the container of this compound.

  • Place the sealed container back on the same analytical balance and record the final mass (Mass 2).

  • The exact mass of the transferred reagent is the difference between the two measurements (Mass 1 - Mass 2).

Rationale: By weighing the sealed container before and after the transfer, the reagent is only exposed to the atmosphere for a very brief period. The change in mass of the bulk container due to moisture absorption during this short time is negligible compared to the change in mass of an open weighing vessel on the balance pan.

Protocol 2: Determination of Water Content using Karl Fischer Titration

This is the most accurate method for quantifying the water content in a sample of this compound.[7]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Airtight syringe or sample handling system for the titrator

  • Glove box or nitrogen-purged glove bag (highly recommended)

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. The solvent in the titration cell should be pre-titrated to a dry endpoint.

  • Inside a glove box or glove bag, accurately weigh a sample of this compound into a dry, tared vial.

  • Seal the vial and transfer it to the Karl Fischer instrument.

  • Quickly and carefully introduce the sample into the titration cell.

  • Initiate the titration. The instrument will automatically measure the amount of water in the sample.

  • Express the result as a weight percentage of water in the sample.

Rationale: Karl Fischer titration is a highly specific and sensitive method for water determination. By performing the sample preparation in a controlled, dry environment, you prevent the absorption of atmospheric moisture, which would lead to an overestimation of the intrinsic water content of the reagent.

Visualizing Workflows and Concepts

Workflow for Handling this compound

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in tightly sealed container in a desiccator weighing_prep Allow container to equilibrate to room temperature storage->weighing_prep weighing_env Perform in a low-humidity environment (e.g., glove box) weighing_prep->weighing_env weighing_method Use 'Weighing by Difference' technique (Protocol 1) dissolution Dissolve in anhydrous solvent under inert atmosphere weighing_method->dissolution weighing_env->weighing_method addition Add to reaction via syringe or cannula dissolution->addition

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathway: Hydrolysis of the Imine

G reagent Imidazolidin-2-imine (Protonated) water + H2O intermediate Tetrahedral Intermediate reagent->intermediate Attack by water product Ring-Opened Hydrolysis Product intermediate->product Ring Opening

Caption: Simplified schematic of potential imine hydrolysis.

Hygroscopicity Classification and Data Summary

While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, the European Pharmacopoeia provides a standardized classification system for hygroscopicity.[5] Researchers can use this framework to characterize their own samples.

Hygroscopicity Class Weight Increase after 24h at 25°C and 80% RH Implication for Handling
Non-hygroscopic≤ 0.12% w/wStandard handling procedures are generally sufficient.
Slightly hygroscopic> 0.12% to < 2% w/wStore in a desiccator. Minimize exposure to air.
Hygroscopic≥ 2% to < 15% w/wAll handling should be performed in a controlled low-humidity environment (e.g., glove box). Drying of the reagent before use may be necessary.
Very hygroscopic≥ 15% w/wStrict handling in a glove box is mandatory. Specialized packaging and storage are required.

Recommendation: In the absence of specific data, it is prudent to treat this compound as at least hygroscopic and follow the corresponding handling recommendations.

References

  • M. L. S. de la Lastra, F. J. R. Ramos, A. M. G. Alvarez, M. I. G. Santos, J. C. P. de la Cruz, and F. S. Gonzalez. "Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides." Organic & Biomolecular Chemistry, 2005, 3(9), 1694-1700. [Link]

  • M. L. S. de la Lastra, F. J. R. Ramos, A. M. G. Alvarez, M. I. G. Santos, J. C. P. de la Cruz, and F. S. Gonzalez. "Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides." ResearchGate. [Link]

  • HepatoChem. "How do you handle hygroscopic salts?" [Link]

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database. [Link]

  • Chromatography Forum. "How to weigh a hygroscopic substance." [Link]

  • S. T. Andersen, J. N. Larsen, and H. G. Kristensen. "Moisture determination in hygroscopic drug substances by near infrared spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 1998, 17(2), 221-230. [Link]

  • Mettler Toledo. "Automated Water Content Determination of Hygroscopic Lyophilized Drugs." [Link]

  • Ibis Scientific, LLC. "The Role of Desiccants in Protecting Hygroscopic Chemicals." [Link]

  • "Weighing by Difference." YouTube, uploaded by ChemSurvival, 7 September 2017. [Link]

  • News-Medical.Net. "Moisture Analysis Techniques." [Link]

  • European Pharmaceutical Review. "Dosing and weighing in the pharmaceutical laboratory." [Link]

  • Master Organic Chemistry. "Hydrolysis of imines to give ketones (or aldehydes)." [Link]

  • S. K. Singh, S. R. S. P. Kumar, and S. L. Nail. "Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation." Pharmaceutical Research, 2001, 18(9), 1347-1354. [Link]

  • M. Z. Kassaee, H. R. Darroodi, and S. A. Beyramabadi. "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine." Molecules, 2017, 22(12), 2139. [Link]

  • J. P. Remon, C. Vervaet, and D. Fonteyne. "Stability of freeze-dried tablets at different relative humidities." International Journal of Pharmaceutics, 1998, 165(1), 1-10. [Link]

  • National Center for Biotechnology Information. "Imidazole monohydrobromide." PubChem Compound Database. [Link]

  • S. S. H. Shah, and M. A. Repka. "Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone." Pharmaceutics, 2021, 13(7), 1069. [Link]

  • PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." [Link]

  • MDPI. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." [Link]

  • ResearchGate. "Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide." [Link]

  • S. M. de Carvalho, A. C. B. de Oliveira, T. A. de S. Araújo, J. G. de A. e Silva, and F. de A. A. de Souza. "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molecules, 2024, 29(7), 1547. [Link]

Sources

Technical Support Center: Synthesis of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Imidazolidin-2-imine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) on Catalyst and Reagent Selection

Q1: What are the most reliable synthetic routes to this compound, and what are the key considerations for each?

There are two primary and highly effective strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials and safety considerations.

  • Route 1: Desulfurization of Ethylenethiourea (ETU). This is a common and effective method that involves the conversion of a thiourea moiety to a guanidine. The key challenge in this route is the selection of an appropriate desulfurization agent or catalyst.

  • Route 2: Cyclization of Ethylenediamine with Cyanogen Bromide. This is a classical and often high-yielding method. It is typically non-catalytic but requires careful handling of the toxic and lachrymatory cyanogen bromide.

The following diagram illustrates these two main synthetic pathways:

SynthesisPathways cluster_0 Route 1: Desulfurization cluster_1 Route 2: Direct Cyclization ETU Ethylenethiourea Intermediate_S S-Alkylated Intermediate (e.g., with MeI) ETU->Intermediate_S Activation Target Imidazolidin-2-imine Hydrobromide Intermediate_S->Target Amination & Cyclization ED Ethylenediamine ED->Target CNBr Cyanogen Bromide CNBr->Target caption Figure 1. Primary synthetic routes to this compound.

Caption: Figure 1. Primary synthetic routes to this compound.

Q2: Which catalysts are recommended for the desulfurization of ethylenethiourea?

The desulfurization of thioureas to formamidines or related guanidines can be achieved using various catalytic systems. For the conversion of ethylenethiourea, the following catalyst classes are most relevant:

  • Nickel-based catalysts: Nickel boride, generated in situ from sodium borohydride and a nickel(II) salt (e.g., NiCl₂), is a powerful reducing agent that can effect the desulfurization of thioureas.[1] This method is often performed at ambient temperature.

  • Iron-based catalysts: Iron carbonyl complexes, such as (η⁵-C₅H₅)Fe(CO)₂Me, have been used for the dehydrogenative desulfurization of thiourea derivatives to carbodiimides in the presence of a hydrosilane.[2] This suggests their potential applicability in the synthesis of cyclic guanidines.

  • Other transition metal catalysts: While less common for this specific transformation, catalysts based on copper have been shown to be effective in the cyclization of thiourea intermediates in related syntheses.[3]

Catalyst Selection Summary

Catalyst ClassSpecific Example(s)Key AdvantagesConsiderations
Nickel-based Nickel Boride (from NiCl₂/NaBH₄)Mild reaction conditions (ambient temp.), high efficiency.Requires careful handling of sodium borohydride.
Iron-based (η⁵-C₅H₅)Fe(CO)₂MeCatalytic amounts, potential for milder conditions.May require inert atmosphere techniques.
Copper-based Copper(I) or (II) saltsCan catalyze both intermediate formation and cyclization.[3]Less directly documented for this specific desulfurization.

Q3: Is a catalyst always necessary for this synthesis?

No, a catalyst is not always required. The reaction of ethylenediamine with cyanogen bromide (Route 2) is a direct, non-catalytic method. This reaction relies on the high reactivity of cyanogen bromide as an electrophilic cyanating agent. The initial reaction forms a cyanamide intermediate which then undergoes intramolecular cyclization. This method is often preferred for its simplicity and high yields, provided that appropriate safety measures for handling cyanogen bromide are in place. A similar strategy is employed in the synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen halides.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

TroubleshootingWorkflow cluster_yield Problem: Low or No Product Yield cluster_side_reactions Problem: Multiple Products cluster_purification Problem: Purification Issues start Low Yield or Reaction Failure check_purity Verify Reactant Purity (NMR, m.p.) start->check_purity Initial Check check_ph Adjust pH to Control Tautomer/Isomer Formation start->check_ph Impure Product recrystallize Recrystallization with Appropriate Solvents start->recrystallize Purification Difficulty check_anhydrous Ensure Anhydrous Conditions check_purity->check_anhydrous If pure check_temp Optimize Reaction Temperature check_anhydrous->check_temp If dry check_stoichiometry Verify Stoichiometry of Reactants check_ph->check_stoichiometry If pH is optimal monitor_tlc Monitor by TLC for Side Product Formation check_stoichiometry->monitor_tlc If stoichiometry is correct column Consider Column Chromatography (polar stationary phase) recrystallize->column If fails wash Aqueous Wash to Remove Salts column->wash Alternative caption Figure 2. Troubleshooting workflow for this compound synthesis.

Caption: Figure 2. Troubleshooting workflow for this compound synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the most common factors to investigate?

Low yields are a frequent challenge and often stem from a few key areas.[5]

  • Reactant and Solvent Purity: This is the most critical factor. Impurities in your starting materials can lead to unwanted side reactions. For instance, ethylenediamine can absorb water and carbon dioxide from the atmosphere. Ethylenethiourea can also degrade over time. It is recommended to use freshly purified starting materials. The presence of water can be particularly detrimental, so using anhydrous solvents is often advised.[6]

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of both starting materials and the desired product. It is crucial to carefully control the reaction temperature.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Suggested Actions:

  • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents or catalysts.

  • Optimize the reaction temperature by running small-scale experiments at different temperatures.

Problem 2: Formation of Multiple Products and Side Reactions

Q: My crude product analysis (e.g., NMR) shows a mixture of compounds. What are the likely side products?

The formation of multiple products can complicate purification and reduce yields.

  • Isomeric Byproducts: In syntheses of related heterocyclic compounds like 2-aminothiazoles, the formation of the isomeric 2-imino-2,3-dihydrothiazole is a common issue, particularly under acidic conditions.[6] A similar equilibrium can exist for your target molecule. The reaction pH can influence the predominant tautomer.

  • Polymerization: Ethylenediamine and cyanogen bromide are both reactive molecules that can potentially polymerize under certain conditions.

  • Hydrolysis: If water is present, the imine functionality could be susceptible to hydrolysis, leading to the formation of imidazolidin-2-one.

Suggested Actions:

  • Control the pH: If you suspect isomer formation, consider running the reaction under neutral or slightly basic conditions to favor the desired 2-aminoimidazoline form.[6]

  • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants to minimize side reactions.

  • Monitor the Reaction: Use TLC to monitor the formation of byproducts throughout the reaction and stop the reaction once the formation of the desired product is maximized.

Problem 3: Purification Difficulties

Q: The crude product is an oil or is difficult to crystallize. What purification strategies are recommended?

This compound is a salt, which can make it challenging to purify.

  • Recrystallization: This is the most common method for purifying solid products. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) to induce crystallization.

  • Aqueous Wash: If the crude product contains inorganic salts, an aqueous wash of an organic solution of a protected form of the product (if applicable) can be effective. However, the hydrobromide salt itself is likely water-soluble.

  • Column Chromatography: Due to its high polarity, standard silica gel chromatography may be challenging. Consider using a more polar stationary phase like alumina or reverse-phase silica gel.

Suggested Actions:

  • Attempt recrystallization from a variety of solvent pairs.

  • If the product is an oil, try triturating it with a non-polar solvent to induce solidification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis via Desulfurization of Ethylenethiourea

This protocol is a representative procedure based on the principles of S-alkylation followed by aminolysis.

Step 1: S-Methylation of Ethylenethiourea

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenethiourea (1.0 eq) in a suitable solvent such as acetone or THF.

  • Cool the solution in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The S-methylated intermediate often precipitates as an iodide salt and can be isolated by filtration.

Step 2: Aminolysis and Cyclization

  • Suspend the S-methylated intermediate in a suitable solvent like ethanol.

  • Add a source of ammonia, such as a solution of ammonia in ethanol or by bubbling ammonia gas through the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Protocol 2: Synthesis via Cyclization with Cyanogen Bromide

Safety Note: Cyanogen bromide is highly toxic and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1.0 eq) in the same solvent.

  • Add the cyanogen bromide solution dropwise to the stirred ethylenediamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate of the product should form.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

By understanding the underlying principles of the synthetic routes and being prepared for common challenges, researchers can significantly improve the success rate and efficiency of this compound synthesis.

References

  • Gellis, A., et al. (2014). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 79(15), 7244–7250. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Cho, B. R., et al. (1995). Desulfurization of thioureas, benzimidazoline-2-thiones and 1,3-dihydro-1,3-diaryl-2-thioxopyrimidine-4,6(2H,5H)-diones with nickel boride at ambient temperature. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. Available at: [Link]

  • Ishihara, M., & Togo, H. (2006). A Convenient Preparation of 2-Imidazolines and Imidazoles from Aldehydes. Synlett, 2006(02), 227-230. Available at: [Link]

  • Alper, H., & Blais, M. (1981). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex.
  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros.
  • D'hooghe, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3094–3097. Available at: [Link]

  • Antipin, R. L., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4430. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Keana, J. F. W. (1999). Process for the preparation of imidazoline derivatives.
  • Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. Available at: [Link]

  • dos Santos, J. C. S., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(23), 7794. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723650, Ethylenethiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]

  • Pozharskii, A. F., et al. (2011). 2-Aminoimidazoles. In Studies in Natural Products Chemistry (Vol. 34, pp. 69-106). Elsevier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458635, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. [Diagram].
  • ResearchGate. (n.d.). Scheme 1. Imidazoline derivatives containing a 2-aminoimidazoline or an imidazoline ring which are known to interact with a-adrenergic receptors. [Diagram].
  • Murat, G., & Süleyman, S. (2006).
  • Gómez-SanJuan, A. (2013). C-N bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives.
  • Hegarty, A. F., et al. (2003). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 1(15), 2673-2678. Available at: [Link]

  • Ali, S. A., & Al-Muallem, H. A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-20. Available at: [Link]

  • Ali, S. A., & Al-Muallem, H. A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-20. Available at: [Link]

Sources

Navigating the Synthesis of Imidazolidin-2-imine Hydrobromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Imidazolidin-2-imine hydrobromide. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical insights and practical troubleshooting advice. This resource is structured to address the common challenges and questions that arise during this synthesis, with a particular focus on the critical role of solvent selection. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently navigate any experimental hurdles.

Understanding the Core Reaction: The "Why" Behind the "How"

The synthesis of this compound is a classic example of a cyclization reaction, where a linear starting material is transformed into a cyclic compound. In this case, the primary reactants are ethylenediamine and cyanogen bromide. The reaction proceeds through a nucleophilic attack of the amine groups of ethylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form the five-membered imidazolidine ring.

The choice of solvent in this process is not merely a medium for the reactants to meet; it is an active participant that can profoundly influence the reaction's success. A well-chosen solvent will not only dissolve the reactants but also stabilize the transition states, facilitate the desired reaction pathway, and suppress the formation of unwanted byproducts.

The Crucial Role of Solvent Selection: A Comparative Analysis

The selection of an appropriate solvent is paramount to achieving a high yield and purity of this compound. The ideal solvent should effectively dissolve both ethylenediamine and cyanogen bromide, while also managing the reactivity of the intermediates and the solubility of the final product. Let's explore the impact of different solvent classes on this synthesis.

Solvent ClassExamplesImpact on Synthesis
Polar Protic Water, Methanol, EthanolThese solvents can solvate both the reactants and the ionic intermediates, potentially accelerating the reaction. However, their high polarity and ability to hydrogen bond can also lead to the formation of stable solvated species that may hinder the cyclization step. Furthermore, the basicity of ethylenediamine can be leveled by protic solvents, and the hydrobromide salt of unreacted ethylenediamine may precipitate, reducing the effective concentration of the nucleophile.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)These solvents are often a good compromise. They possess sufficient polarity to dissolve the reactants and intermediates but do not form strong hydrogen bonds, which can interfere with the reaction. Acetonitrile and DMF, in particular, have been successfully used in the synthesis of related compounds, suggesting their suitability for this reaction.[1] THF is another viable option, offering a less polar environment than DMF or acetonitrile.
Nonpolar Aprotic Benzene, Toluene, HexaneWhile these solvents are less effective at dissolving the ionic hydrobromide salt that forms during the reaction, they can be advantageous in certain contexts. For instance, the use of benzene has been reported in the synthesis of related imidazolidin-2-imines.[2] In a nonpolar environment, the intramolecular cyclization may be favored due to the "like dissolves like" principle, where the less polar intermediate is more prone to cyclize than to interact with the nonpolar solvent.

Key Takeaway: The choice of solvent represents a trade-off between reactant solubility, intermediate stability, and product isolation. Polar aprotic solvents like acetonitrile or DMF often provide the best balance for this synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Ethylenediamine

  • Cyanogen Bromide

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Diethyl Ether (for precipitation)

  • Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reactant Preparation: Dissolve ethylenediamine in anhydrous acetonitrile in the round-bottom flask. In the dropping funnel, prepare a solution of cyanogen bromide in anhydrous acetonitrile.

  • Reaction Execution: Slowly add the cyanogen bromide solution to the stirred ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product may precipitate from the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: The crude product can be purified by recrystallization. A common technique is to dissolve the solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water) and then allow it to cool slowly to form crystals.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: My reaction yield is very low. What could be the problem?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction has stalled, gentle heating may be required.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of the hydrobromide salt of ethylenediamine, which is unreactive.[3] This can be minimized by the slow addition of cyanogen bromide to an excess of ethylenediamine.

  • Product Loss During Workup: Ensure that the product is fully precipitated from the reaction mixture. The choice of the anti-solvent for precipitation is crucial. Also, be mindful of the product's solubility in the recrystallization solvent to avoid significant losses.

Q2: The product I isolated is impure. What are the likely impurities and how can I remove them?

A2: Common impurities include:

  • Unreacted Starting Materials: These can usually be removed by recrystallization.

  • Ethylenediamine Dihydrobromide: This salt can be formed if an excess of cyanogen bromide is used or if the reaction conditions are not carefully controlled. It can be removed by washing the crude product with a solvent in which the desired product is sparingly soluble but the salt is more soluble.

  • Polymeric Byproducts: Cyanogen bromide can polymerize, especially in the presence of moisture or impurities. Using anhydrous solvents and high-purity reagents can minimize this. These byproducts are often insoluble and can be removed by filtration.

Q3: My product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization is a common problem. Here are a few strategies to induce crystallization:

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Solvent Adjustment: The solvent system for recrystallization may need to be adjusted. If the product is too soluble, you can try adding a co-solvent in which it is less soluble.[4] For example, if you are using ethanol, you could try adding a small amount of diethyl ether.

Q4: The reaction seems to be very slow. How can I speed it up?

A4: The reaction rate can be influenced by several factors:

  • Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also promote side reactions.

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction. However, this may also increase the likelihood of intermolecular side reactions.

  • Solvent: As discussed earlier, the choice of solvent can have a significant impact on the reaction rate. A solvent that better solvates the transition state will accelerate the reaction.

Visualizing the Process

To further clarify the experimental workflow, the following diagram illustrates the key steps in the synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_en Dissolve Ethylenediamine in Anhydrous Solvent addition Slow Addition of Cyanogen Bromide Solution prep_en->addition prep_cnbr Dissolve Cyanogen Bromide in Anhydrous Solvent prep_cnbr->addition stirring Stir at Room Temperature addition->stirring precipitation Precipitation with Anti-Solvent stirring->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Imidazolidin-2-imine Hydrobromide drying->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to experimental details, particularly the choice of solvent. By understanding the underlying reaction mechanism and the influence of the solvent on the reaction's outcome, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for success in the laboratory, and we encourage you to adapt and refine these methods to suit your specific research needs.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1415. [Link]

  • Siddiqui, S., & Siddiqui, B. S. (1980). Some Extensions of von Braun (BrCN) Reaction on Organic Bases. Zeitschrift für Naturforschung B, 35(8), 1049-1052. [Link]

  • Reddit. (2019). r/Chempros: Recrystallization with two solvents. [Link]

  • Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]

  • Elderfield, R. C. (2026). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 1-74. [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Iranian Chemical Society, 6(3), 616-623. [Link]

  • Organic Syntheses. cyanogen bromide. [Link]

  • Jessop, P. G., et al. (2012). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Energy & Environmental Science, 5(2), 5500-5511. [Link]

  • Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679. [Link]

  • Ferreira, H. N., et al. (2020). An Overview on the Recent Advances in Alternative Solvents as Stabilizers of Proteins and Enzymes. Molecules, 25(21), 5195. [Link]

  • Vlase, L., et al. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 58(4-5), 335-342. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a foundational pillar of scientific rigor. Imidazolidin-2-imine, a cyclic guanidine derivative, represents a scaffold of significant interest due to the unique properties of the guanidinium group in molecular recognition and biological activity.[1] When synthesized as its hydrobromide salt, rigorous validation is paramount to ensure the desired molecular architecture has been achieved, free from isomeric impurities or reaction byproducts that could confound experimental results.

This guide provides an in-depth comparison of core analytical techniques for the structural validation of Imidazolidin-2-imine hydrobromide (C₃H₈BrN₃). We move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering researchers to build a self-validating analytical workflow. Our focus is on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build an irrefutable case for the compound's identity and structure.

The Central Challenge: Distinguishing Isomers

The primary challenge in validating the synthesis of this compound is confirming the endocyclic (within the ring) C=N double bond and the overall cyclic structure. A plausible, though less common, structural isomer could be a tautomer or a rearranged product. For this guide, we will compare the target structure with a hypothetical alternative, N-(2-aminoethyl)formamidine hydrobromide , a ring-opened isomer, to illustrate how each analytical technique provides distinct and complementary evidence.

StructureIUPAC NameMolecular Formula
Target Compound 4,5-dihydro-1H-imidazol-2-amine hydrobromide[2]C₃H₈BrN₃
Hypothetical Isomer N-(2-aminoethyl)formamidine hydrobromideC₃H₈BrN₃

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides a detailed map of the carbon and hydrogen framework.

Causality in NMR Analysis

We employ both ¹H and ¹³C NMR to create a comprehensive picture. ¹H NMR visualizes the environment of the protons, revealing connectivity through spin-spin coupling, while ¹³C NMR confirms the carbon backbone, crucially identifying the unique chemical signature of the guanidinium carbon.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange and disappearance of N-H protons, which can be a useful diagnostic experiment, while DMSO-d₆ will typically allow for their observation.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Parameters: Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (5 seconds) may be needed for quaternary carbons, though not expected here.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample (~5-10 mg) prep2 Add Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 acq1 Acquire 1H Spectrum prep2->acq1 acq2 Acquire 13C Spectrum prep2->acq2 an1 Assign Chemical Shifts acq1->an1 acq2->an1 acq3 Optional: 2D NMR (COSY, HSQC) an2 Analyze Integration & Multiplicity an1->an2 an3 Compare to Expected Structure an2->an3

Figure 1: Experimental workflow for NMR analysis.

Comparative NMR Data Analysis

The ¹H NMR spectrum provides the first clear distinction. Due to rapid ring inversion and symmetry in the target compound, the four protons on the ethylenediamine backbone are chemically equivalent, producing a single, sharp signal. This is a powerful piece of evidence for the cyclic structure.[4]

NMR Signal Expected for Imidazolidin-2-imine HBr Expected for Hypothetical Isomer Rationale for Distinction
¹H: Methylene (-CH₂-) ~3.6 ppm (Singlet, 4H)Two distinct signals, likely triplets (e.g., ~3.0 ppm, 2H and ~3.4 ppm, 2H)The singlet in the target confirms the magnetic equivalence of the two CH₂ groups, characteristic of the symmetrical ring. The isomer would show two non-equivalent CH₂ groups, each split into a triplet by the other.
¹H: Amine (-NH) Broad signals, variable shiftBroad signals, variable shiftLess diagnostic due to exchange, but integration would differ.
¹³C: Methylene (-CH₂-) ~42 ppm (One signal)Two distinct signalsConfirms the symmetry of the target compound.
¹³C: Guanidinium (C=N) ~158 ppm (One signal)~155 ppm (One signal)The key diagnostic peak. While the shift is similar, its presence alongside the single methylene signal is conclusive for the cyclic structure. An imidazolidin-2-one, a potential byproduct, would show a carbonyl carbon (C=O) significantly further downfield at >163 ppm.[3][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1]

Causality in FTIR Analysis

For Imidazolidin-2-imine, the most diagnostic feature is the delocalized C=N bond within the guanidinium system. Its stretching frequency is a highly characteristic "fingerprint" that distinguishes it from other functional groups like carbonyls (C=O) or isolated imines.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Perform a background scan on the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[3][5]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.[1]

FTIR_Workflow start Clean ATR Crystal bkg Perform Background Scan start->bkg sample Apply Solid Sample to Crystal bkg->sample acquire Acquire Spectrum sample->acquire analyze Analyze Absorption Bands acquire->analyze clean Clean Crystal Post-Analysis analyze->clean

Figure 2: Workflow for ATR-FTIR analysis.

Comparative FTIR Data Analysis

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is crucial evidence for the guanidinium C=N stretch. This, combined with the absence of a strong carbonyl (C=O) band around 1700 cm⁻¹, helps rule out oxidized byproducts like imidazolidin-2-one.[3][5]

Vibrational Mode Expected for Imidazolidin-2-imine HBr Expected for Hypothetical Isomer Rationale for Distinction
N-H Stretch 3100-3400 cm⁻¹ (Broad, Strong)3100-3400 cm⁻¹ (Broad, Strong)Present in both, indicates N-H bonds.
C-H Stretch 2850-3000 cm⁻¹2850-3000 cm⁻¹Present in both, indicates alkyl C-H bonds.
C=N Stretch 1650-1680 cm⁻¹ (Strong) [1][6]~1640 cm⁻¹ (Medium-Strong) The key band. The delocalized guanidinium system in the target compound often results in a very strong, characteristic absorption at a slightly higher wavenumber than a simple imine.
N-H Bend ~1635 cm⁻¹ (Overlaps with C=N)[6]~1600 cm⁻¹The bending vibration further confirms the presence of NH₂ groups.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of a compound and, through fragmentation analysis, offers additional clues about its structure.

Causality in MS Analysis

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can validate that the observed mass corresponds uniquely to the molecular formula of our target ion, C₃H₈N₃⁺ (the protonated free base). This is a critical checkpoint for confirming a successful synthesis.

Experimental Protocol: Electrospray Ionization (ESI)-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. The "M" here refers to the neutral free base, C₃H₇N₃.

  • Mass Measurement: Determine the m/z of the most abundant ion and compare it to the theoretical exact mass calculated for C₃H₈N₃⁺.

MS_Workflow cluster_ms Mass Spectrometry Analysis prep Prepare Dilute Solution ionize Electrospray Ionization (ESI+) prep->ionize detect Detect m/z in Mass Analyzer ionize->detect confirm Confirm Exact Mass (HRMS) detect->confirm Integrated_Validation NMR NMR Spectroscopy ¹H: Confirms H framework & symmetry ¹³C: Confirms C backbone & guanidinium C Conclusion Unambiguous Structural Validation of Imidazolidin-2-imine HBr NMR->Conclusion Structure FTIR FTIR Spectroscopy Confirms functional groups Diagnostic C=N stretch ~1660 cm⁻¹ FTIR->Conclusion Functionality MS Mass Spectrometry Confirms molecular formula HRMS exact mass for [M+H]⁺ MS->Conclusion Composition

Figure 4: Integrated approach for conclusive structural validation.

By systematically applying this triad of analytical techniques, researchers can be confident in the structural integrity of their synthesized this compound. This rigorous, evidence-based approach is indispensable for ensuring the reliability and reproducibility of subsequent research and development efforts.

References

  • PrepChem. Synthesis of 1-hydroxy-2-(o-tolylimino)imidazolidine hydrobromide. Available from: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]

  • ResearchGate. Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]

  • ResearchGate. FTIR spectra of polymeric guanidine derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Available from: [Link]

  • PubChemLite. This compound (C3H7N3). Available from: [Link]

Sources

A Comparative Analysis of Imidazolidin-2-imine Hydrobromide and Other Guanidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in medicinal chemistry. Its ability to form strong, delocalized positive charges at physiological pH allows for potent interactions with biological targets such as enzymes, receptors, and nucleic acids. This guide provides a comparative analysis of Imidazolidin-2-imine hydrobromide, a cyclic guanidine derivative, with other prominent guanidine-containing compounds: the α2-adrenergic agonists Clonidine and Guanfacine, and the widely-used anti-diabetic biguanide, Metformin. This analysis is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of the structure-activity relationships, mechanisms of action, and experimental evaluation of this important class of compounds.

Physicochemical Properties: The Foundation of Biological Activity

The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The guanidine group is strongly basic, with the pKa of guanidinium chloride being approximately 13.5. This high basicity ensures that these molecules are predominantly protonated and positively charged at physiological pH.

Below is a comparative table of the key physicochemical properties of Imidazolidin-2-imine and the selected guanidine derivatives.

CompoundStructureMolecular FormulapKalogP
Imidazolidin-2-imine Structure of Imidazolidin-2-imine
C3H7N3~11 (Predicted)-0.1 (Predicted)[1]Clonidine Structure of ClonidineC9H9Cl2N38.05[2]1.59[2]Guanfacine Structure of GuanfacineC9H9Cl2N3O~11.5 (Predicted)1.3 (Predicted)Metformin Structure of MetforminC4H11N512.4[3][4]-2.6[5]

Note: The pKa and logP for Imidazolidin-2-imine are predicted values for the free base, 4,5-dihydro-1H-imidazol-2-amine.

The high pKa of the guanidine and biguanide moieties in these compounds ensures they are predominantly in their cationic forms in biological systems. The lipophilicity, as indicated by the logP value, varies significantly and influences their ability to cross biological membranes, including the blood-brain barrier.

Comparative Biological Activities

The selected guanidine derivatives exhibit a diverse range of biological activities, primarily targeting G-protein coupled receptors (GPCRs) and cellular metabolic pathways.

Alpha-Adrenergic Receptor Agonism

Both Clonidine and Guanfacine are well-characterized α2-adrenergic receptor agonists, with Guanfacine showing higher selectivity for the α2A subtype.[6] Derivatives of 2-iminoimidazolidine have also demonstrated significant affinity for α2-adrenoceptors.[7] This suggests that this compound likely shares this activity. The table below summarizes the reported binding affinities (Ki) for these compounds at α2-adrenergic receptors.

CompoundTargetBinding Affinity (Ki)
2-Iminoimidazolidine derivative 16 α2-adrenoceptor19 nM[7]
Clonidine α2-adrenoceptor35 nM[7]
Guanfacine α2A-adrenoceptorHigh affinity (15-20x > α2B/α2C)[6]

Note: Data for "2-Iminoimidazolidine derivative 16" is from a study on clonidine analogues and is used here as a proxy for the potential activity of this compound.

Metformin does not exhibit direct high-affinity binding to adrenergic receptors; its primary mechanism is metabolic.[8][9]

Anti-Inflammatory Activity

Guanidine derivatives have been investigated for their anti-inflammatory properties. A common in vitro assay for inflammation involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Excessive NO production is a hallmark of inflammatory processes.[9]

CompoundAssay SystemEffect on Nitric Oxide (NO) Production
Clonidine Angiotensin II-induced endothelial injury modelReversed the reduction in NO levels.[10]
Guanfacine Not specifically reported for NO inhibition, but known to have anti-inflammatory actions by deactivating microglia.[11][12]
Metformin LPS-stimulated RAW 264.7 macrophagesSignificantly inhibited NO production.[2]

Data on the direct effect of this compound on nitric oxide production was not available at the time of this guide's compilation.

Mechanisms of Action: A Deeper Dive

The therapeutic effects of these guanidine derivatives are rooted in their distinct molecular mechanisms of action.

Alpha-Adrenergic Receptor Signaling

Clonidine, Guanfacine, and likely Imidazolidin-2-imine derivatives, exert their effects by activating α2-adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors, typically coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade results in a reduction of norepinephrine release from presynaptic nerve terminals, leading to a decrease in sympathetic outflow from the central nervous system.

alpha2_signaling cluster_membrane Cell Membrane Agonist Guanidine Derivative (e.g., Clonidine) alpha2_AR α2-Adrenergic Receptor Agonist->alpha2_AR Binds Gi_protein Gi Protein alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Norepinephrine Release PKA->Cellular_Response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Metformin's Metabolic Regulation

Metformin's primary mechanism of action is distinct from the receptor-mediated effects of the other compounds. It primarily acts by inhibiting mitochondrial respiratory chain complex I in hepatocytes. This leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of gluconeogenesis (glucose production) in the liver and increased glucose uptake in muscle tissue.

metformin_signaling cluster_cell Hepatocyte Metformin Metformin Mitochondrion Mitochondrial Complex I Metformin->Mitochondrion Inhibits ATP_decrease ↓ ATP Mitochondrion->ATP_decrease AMPK AMPK Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (Muscle) AMPK->Glucose_Uptake Promotes AMP_increase ↑ AMP ATP_decrease->AMP_increase AMP_increase->AMPK Activates

Caption: Metformin's AMPK-mediated Signaling Pathway.

Experimental Corner: Protocols for Comparative Evaluation

To facilitate further research, this section provides detailed protocols for two key assays relevant to the biological activities discussed.

Protocol 1: α2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α2-adrenergic receptors.

Objective: To quantify the binding affinity of test compounds to α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]-Rauwolscine (a selective α2-antagonist).

  • Non-specific binding control: Yohimbine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Test compounds (this compound, Clonidine, Guanfacine) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM Yohimbine to the non-specific binding wells, and 50 µL of each test compound concentration to the competition wells.

  • Add 50 µL of [3H]-Rauwolscine (at a final concentration equal to its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Nitric Oxide Production Assay in Macrophages

This protocol uses the Griess reagent to measure nitrite, a stable breakdown product of nitric oxide, in the supernatant of cultured macrophages.

Objective: To assess the anti-inflammatory potential of test compounds by measuring their effect on nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds at various concentrations.

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentrations of the test compounds. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add 50 µL of the sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Discussion and Future Perspectives

This guide highlights the shared and distinct properties of this compound and other key guanidine derivatives. The structural similarity of Imidazolidin-2-imine to the imidazoline core of Clonidine, coupled with preliminary data on related compounds, strongly suggests its potential as an α2-adrenergic receptor agonist. Further experimental validation is required to confirm this and to determine its subtype selectivity and functional activity (agonist, partial agonist, or antagonist).

The anti-inflammatory potential of guanidine derivatives is an expanding area of research. While Metformin's anti-inflammatory effects are well-documented and linked to its metabolic actions, the potential for direct immunomodulatory effects of compounds like this compound warrants further investigation, particularly through assays such as the nitric oxide production protocol detailed above.

Future research should focus on obtaining robust experimental data for this compound to complete the comparative picture. This includes determining its precise pKa and logP values, its binding affinity and functional activity at a panel of adrenergic and imidazoline receptors, and its in vitro and in vivo anti-inflammatory effects. Such data will be invaluable for elucidating its therapeutic potential and for the rational design of novel guanidine-based therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Clonidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Guanfacine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Metformin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Clonidine. Wikimedia Foundation. Retrieved from [Link]

  • Wikipedia. (2023). Guanfacine. Wikimedia Foundation. Retrieved from [Link]

  • Wikipedia. (2023). Metformin. Wikimedia Foundation. Retrieved from [Link]

  • Bousquet, P., et al. (1992). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American Journal of Hypertension, 5(3), 130-134. Retrieved from [Link]

  • DrugBank. (n.d.). Clonidine. Retrieved from [Link]

  • Chapleo, C. B., et al. (1983). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 26(6), 823-831. Retrieved from [Link]

  • Caron, M. G., et al. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-733. Retrieved from [Link]

  • Arnsten, A. F. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory, 176, 107327. Retrieved from [Link]

  • PubChem. (n.d.). Metformin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C3H7N3). Retrieved from [Link]

  • Lord, J. M., et al. (1983). Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes. British medical journal (Clinical research ed.), 286(6368), 830–831. Retrieved from [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Glumetza (metformin hydrochloride) extended release tablets label. Retrieved from [Link]

  • Wikipedia. (2023). Metformin. Wikimedia Foundation. Retrieved from [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. Retrieved from [Link]

  • Arnsten, A. F. T. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory, 176, 107327. Retrieved from [Link]

  • Arnsten, A. F. T. (2020). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory, 176, 107327. Retrieved from [Link]

  • Chen, C., et al. (2024). Clonidine Protects Endothelial Cells from Angiotensin II-Induced Injury via Anti-Inflammatory and Antioxidant Mechanisms. International Journal of Molecular Sciences, 25(15), 8174. Retrieved from [Link]

  • Lin, C.-S., et al. (2002). Intrathecal clonidine decreases spinal nitric oxide release in a rat model of complete Freund's adjuvant induced inflammatory pain. Inflammation, 26(4), 161–166. Retrieved from [Link]

  • Kato, Y., et al. (2010). Metformin attenuates production of nitric oxide in response to lipopolysaccharide by inhibiting MyD88-independent pathway. Hormone and Metabolic Research, 42(9), 649–654. Retrieved from [Link]

  • Bousquet, P., et al. (1992). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American Journal of Hypertension, 5(3 Pt 1), 130–134. Retrieved from [Link]

Sources

A Comparative Analysis of Cyclic vs. Acyclic Guanidines in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development professionals, the guanidinium group is a privileged scaffold, prized for its protonatability at physiological pH and its capacity to engage in multiple hydrogen bond interactions. This functionality is central to the biological activity of numerous compounds. A key structural choice in harnessing the power of the guanidinium group is the decision between a constrained, cyclic framework, such as that found in imidazolidin-2-imine, and a more flexible acyclic (or open-chain) structure. This guide provides an in-depth, objective comparison of these two motifs, supported by experimental data, to inform strategic decisions in molecular design and biological screening.

The Central Question: Does Conformational Restraint Enhance Biological Potency?

The fundamental difference between imidazolidin-2-imine hydrobromide and its acyclic guanidine counterparts lies in conformational freedom. The cyclic structure of imidazolidin-2-imine pre-organizes the guanidinium group, potentially reducing the entropic penalty upon binding to a biological target. Conversely, acyclic guanidines possess greater flexibility, which may allow them to adopt a wider range of conformations to fit diverse binding pockets. This guide will explore the tangible outcomes of this structural dichotomy in two distinct therapeutic areas: α2-adrenoceptor antagonism and antiparasitic activity.

Case Study 1: α2-Adrenoceptor Antagonism for Antidepressant Drug Discovery

The α2-adrenoceptor is a key target in the development of novel antidepressants. Antagonism of this receptor can lead to an increase in synaptic norepinephrine levels, a mechanism associated with antidepressant effects. In a comprehensive study, a series of (bis)2-aminoimidazoline (cyclic guanidine) and (bis)guanidine (acyclic) derivatives were synthesized and evaluated for their affinity for the α2-adrenoceptor.[1][2][3]

Comparative Biological Activity at the α2-Adrenoceptor

The following table summarizes the binding affinities (pKi) of representative cyclic (2-aminoimidazoline) and acyclic guanidine derivatives for the human α2-adrenoceptor. Higher pKi values indicate stronger binding affinity.

Compound ClassRepresentative StructurepKi at α2-AdrenoceptorReference
Cyclic Guanidine 2-Aminoimidazoline Derivative> 7[1][3]
Acyclic Guanidine Guanidine AnalogueGenerally lower than cyclic counterparts[1]

Key Finding: Across multiple comparative pairs, the 2-aminoimidazoline (cyclic) derivatives consistently demonstrated higher binding affinities for the α2-adrenoceptor than their direct acyclic guanidine analogues.[1] This suggests that the pre-organized conformation of the cyclic guanidinium group is more favorable for interaction with the receptor's binding site.

Causality Behind Experimental Choices

The selection of a radioligand binding assay is a standard and robust method for determining the affinity of a compound for a specific receptor. The use of human brain tissue ensures the clinical relevance of the findings.[1] Following the initial affinity screening, a functional assay, such as the [³⁵S]GTPγS binding assay, is crucial. This assay determines whether a high-affinity compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). For the development of antidepressants targeting the α2-adrenoceptor, an antagonistic profile is desired.

Experimental Workflow: α2-Adrenoceptor Binding and Functional Assays

experimental_workflow_adrenoceptor cluster_0 Preparation cluster_1 Radioligand Binding Assay (Affinity) cluster_2 Functional Assay ([³⁵S]GTPγS Binding) prep_tissue Human Brain Tissue Homogenization incubation Incubate Tissue Homogenate with [³H]-radioligand and Test Compound prep_tissue->incubation prep_compounds Test Compound Dilution Series prep_compounds->incubation separation Rapid Filtration to Separate Bound and Free Ligand incubation->separation quantification Scintillation Counting to Quantify Bound Radioactivity separation->quantification analysis_affinity Calculate Ki from IC50 quantification->analysis_affinity incubation_func Incubate Membranes with Test Compound, GDP, and [³⁵S]GTPγS analysis_affinity->incubation_func Select High-Affinity Compounds (pKi > 7) separation_func Filtration incubation_func->separation_func quantification_func Scintillation Counting separation_func->quantification_func analysis_func Determine Agonist/Antagonist Profile quantification_func->analysis_func

Caption: Workflow for α2-Adrenoceptor Affinity and Functional Assays.

Detailed Protocol: Radioligand Binding Assay for α2-Adrenoceptor Affinity
  • Tissue Preparation: Human prefrontal cortex tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [³H]-RX821002) and varying concentrations of the test compound (either the imidazolidin-2-imine derivative or the acyclic guanidine).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Case Study 2: Antiparasitic Drug Discovery Targeting DNA

Certain dicationic molecules, including guanidine and 2-aminoimidazoline derivatives, can bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription, leading to cell death, a mechanism that is exploited in the development of antiparasitic agents.

Comparative Biological Activity Against Trypanosoma brucei rhodesiense and Plasmodium falciparum

A large series of bis(2-aminoimidazoline) (cyclic) and bis(guanidine) (acyclic) compounds were evaluated for their in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent malaria parasite).[4]

Compound ClassTarget OrganismActivity Metric (IC50)Key ObservationReference
Cyclic Guanidine T. b. rhodesienseNanomolar rangeGenerally more potent[4]
Acyclic Guanidine T. b. rhodesienseNanomolar rangeSlightly less potent than cyclic analogues[4]
Cyclic Guanidine P. falciparumNanomolar rangeBetter safety profiles[4]
Acyclic Guanidine P. falciparumNanomolar rangeEffective but with potentially higher toxicity[4]

Key Finding: Both cyclic (2-aminoimidazoline) and acyclic (guanidine) dicationic compounds exhibit potent antiparasitic activity in the nanomolar range. However, the 2-aminoimidazoline derivatives were generally found to have better safety profiles than their acyclic guanidine counterparts.[4] The improved safety may be attributed to differences in off-target interactions, which could be influenced by the conformational rigidity of the cyclic scaffold.

Causality Behind Experimental Choices

The in vitro evaluation of antiparasitic activity is a critical first step in the drug discovery pipeline. The use of well-characterized parasite strains (T. b. rhodesiense STIB900 and P. falciparum K1) ensures the reproducibility and comparability of the data.[4] The IC50 value (the concentration of a drug that inhibits 50% of parasite growth) is a standard metric for quantifying the potency of an antiparasitic compound. For compounds believed to target DNA, biophysical studies such as DNA thermal denaturation experiments are essential to confirm the mechanism of action. An increase in the DNA melting temperature (Tm) in the presence of the compound indicates binding and stabilization of the DNA duplex.

Signaling Pathway: DNA Minor Groove Binding and Cellular Consequences

dna_binding_pathway compound Dicationic Compound (Cyclic or Acyclic Guanidine) binding Minor Groove Binding compound->binding dna Parasite Genomic DNA (AT-rich minor groove) dna->binding replication Inhibition of DNA Replication binding->replication transcription Inhibition of Transcription binding->transcription apoptosis Induction of Apoptosis/Cell Death replication->apoptosis transcription->apoptosis

Caption: Mechanism of Action for DNA Minor Groove Binding Antiparasitics.

Detailed Protocol: In Vitro Antiparasitic Assay (T. b. rhodesiense)
  • Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with supplements) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Setup: In a 96-well microtiter plate, parasites are seeded at a density of approximately 2 x 10³ cells/mL. A serial dilution of the test compounds (imidazolidin-2-imine or acyclic guanidine derivatives) is added to the wells.

  • Incubation: The plates are incubated for 72 hours to allow for parasite proliferation.

  • Viability Assessment: A viability reagent (e.g., Alamar Blue) is added to each well and the plates are incubated for an additional 2-4 hours. The fluorescence is then measured using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Synthesis and Conclusion

The choice between a cyclic guanidine scaffold like imidazolidin-2-imine and a more flexible acyclic guanidine is highly dependent on the specific biological target and the desired therapeutic profile.

  • For targets with well-defined, rigid binding pockets, such as the α2-adrenoceptor, the conformational constraint of the cyclic imidazolidin-2-imine motif appears to be advantageous, leading to higher binding affinities. [1] This pre-organization likely minimizes the entropic cost of binding, resulting in a more favorable interaction.

  • In the context of DNA minor groove binding for antiparasitic activity, both cyclic and acyclic guanidines demonstrate high potency. [4] However, the cyclic derivatives may offer a superior safety profile, a critical consideration for further drug development. The rigidity of the cyclic structure may limit promiscuous off-target binding that could lead to toxicity.

Ultimately, this guide demonstrates that while both cyclic and acyclic guanidines are powerful tools in the medicinal chemist's arsenal, a nuanced, target-centric approach is essential for optimal drug design. The experimental data presented herein provides a solid foundation for making informed decisions in the pursuit of novel and effective therapeutics.

References

  • Rozas, I., et al. (2007). Guanidine and 2-aminoimidazoline Aromatic Derivatives as alpha(2)-adrenoceptor Antagonists, 1: Toward New Antidepressants With Heteroatomic Linkers. Journal of Medicinal Chemistry, 50(18), 4447-4459. Available at: [Link]

  • Rodríguez, F., et al. (2008). New bis(2-aminoimidazoline) and bisguanidine DNA minor groove binders with potent in vivo antitrypanosomal and antiplasmodial activity. Journal of Medicinal Chemistry, 51(4), 909-923. Available at: [Link]

  • Rozas, I., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 803-813. Available at: [Link]

  • Dardonville, C., et al. (2008). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. Journal of Medicinal Chemistry, 51(11), 3149-3160. Available at: [Link]

  • Dardonville, C., et al. (2008). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. Current Medicinal Chemistry, 15(15), 1485-1502. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of small molecules is a foundational requirement. Imidazolidin-2-imine hydrobromide, a cyclic guanidine derivative, presents a unique spectroscopic fingerprint that is critical for its identification, purity assessment, and understanding of its chemical behavior. This guide provides an in-depth comparison of its expected spectroscopic data with that of relevant alternatives, supported by established principles of spectroscopic analysis. While direct experimental spectra for this specific salt are not widely published, this guide synthesizes data from its constituent parts and closely related analogs to provide a robust predictive analysis.

Introduction to this compound and its Spectroscopic Importance

This compound belongs to the class of cyclic guanidines, which are prevalent scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their basic nature. The hydrobromide salt form is often utilized to improve the stability and handling of the parent compound, 4,5-dihydro-1H-imidazol-2-amine. Spectroscopic analysis is indispensable for confirming the structure of the cyclic guanidinium cation and the presence of the bromide counterion. This guide will delve into the expected features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with analogous compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching (amine and imine groups, hydrogen-bonded)
2950-2850MediumC-H stretching (aliphatic CH₂)
~1680StrongC=N stretching (guanidinium group)
~1600MediumN-H bending
1450-1400MediumCH₂ bending

Table 2: Predicted ¹H NMR Spectroscopy Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Singlet4HCH₂-CH₂

Note: In a protic solvent like D₂O, the N-H protons will exchange with deuterium and will likely not be observed.

Table 3: Predicted ¹³C NMR Spectroscopy Data (in D₂O)

Chemical Shift (ppm)Assignment
~158C=N (guanidinium carbon)
~45CH₂-CH₂

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
86.07[M+H]⁺ (protonated free base, C₃H₈N₃⁺)
108.05[M+Na]⁺ (sodium adduct of the free base)

Experimental Protocols and Methodologies

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Infrared (IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol for ATR-FTIR:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

experimental_workflow cluster_ir ATR-FTIR Analysis clean_crystal Clean ATR Crystal background_scan Record Background clean_crystal->background_scan load_sample Load Sample background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum clean_after Clean Crystal acquire_spectrum->clean_after

ATR-FTIR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for this hydrobromide salt.

Step-by-Step Protocol for NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing this polar, pre-ionized compound.

Step-by-Step Protocol for ESI-MS:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The expected molecular ion will be that of the free base, as the hydrobromide salt will dissociate in solution.

Comparative Spectroscopic Analysis

A key aspect of structural elucidation is comparing the spectrum of the target compound with that of structurally related molecules.

Comparison with Imidazolidin-2-one

Imidazolidin-2-one is a useful comparison as it shares the same five-membered ring system but has a carbonyl group instead of an imine.

  • IR Spectroscopy : Imidazolidin-2-one will show a strong C=O stretching band around 1700 cm⁻¹, which is at a slightly higher wavenumber than the predicted C=N stretch of this compound (~1680 cm⁻¹).[1][2] The N-H stretching region in imidazolidin-2-one will be simpler as it lacks the imine N-H.

  • ¹³C NMR Spectroscopy : The most significant difference will be the chemical shift of the carbonyl carbon in imidazolidin-2-one, which appears around 163.6 ppm, compared to the predicted ~158 ppm for the guanidinium carbon in our target compound.[3][4]

structural_comparison cluster_target Imidazolidin-2-imine (Cation) cluster_alternative Imidazolidin-2-one target [Structure of Imidazolidin-2-imine cation] alternative [Structure of Imidazolidin-2-one] target->alternative Key Difference: C=NH₂⁺ vs. C=O

Key structural difference for spectroscopic comparison.
Comparison with Acyclic Guanidine Hydrobromides

Acyclic guanidine salts provide insight into the spectral features of the guanidinium group without the constraints of the ring system.

  • IR Spectroscopy : Similar N-H and C=N stretching frequencies are expected. However, the C-H stretching region will be different, reflecting the aliphatic chains rather than the cyclic methylene groups.

  • NMR Spectroscopy : The chemical shifts of the aliphatic protons and carbons in acyclic guanidines will vary depending on their substitution but will lack the characteristic singlet for the equivalent methylene protons of the imidazolidine ring.

The Influence of the Hydrobromide Counterion

The presence of the hydrobromide salt has several spectroscopic consequences:

  • IR Spectroscopy : The N-H stretching vibrations will be broadened and shifted to lower wavenumbers due to hydrogen bonding with the bromide anion. The spectrum of hydrobromic acid itself shows a fundamental band around 2559 cm⁻¹.[5][6]

  • NMR Spectroscopy : Protonation of the imine nitrogen to form the guanidinium cation leads to a deshielding effect, causing the adjacent methylene protons to have a downfield chemical shift.

  • Mass Spectrometry : In ESI-MS, the compound is typically observed as the protonated free base, with the counterion not being detected.

Conclusion

The spectroscopic characterization of this compound relies on a predictive approach based on the well-understood spectroscopic behavior of its functional groups and comparison with related structures. The key features to look for are the characteristic N-H and C=N stretches in the IR spectrum, a singlet for the four equivalent methylene protons in the ¹H NMR spectrum, and the downfield chemical shift of the guanidinium carbon in the ¹³C NMR spectrum. Mass spectrometry will confirm the mass of the cationic portion of the molecule. This guide provides a solid foundation for researchers to confidently identify and characterize this important chemical entity.

References

  • Rao, K. N., & Humphreys, C. J. (1959). Infrared Spectrum of Hydrobromic Acid. Journal of Molecular Spectroscopy, 3, 34-40.
  • Plyler, E. K., & Tidwell, E. D. (1956). Infrared Spectrum of Hydrobromic Acid.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). Molecules.
  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). Imidazolidin-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Imidazolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Cation

Imidazolidin-2-imine hydrobromide is a small, highly polar organic salt. Its core structure contains a basic guanidine-like functional group, which is protonated and positively charged across a wide pH range. This inherent polarity and permanent cationic nature present a significant challenge for purity analysis using conventional High-Performance Liquid Chromatography (HPLC). Standard reversed-phase (RP) methods, the workhorse of the pharmaceutical industry, typically fail to provide adequate retention for such hydrophilic compounds, leading to elution in or near the solvent front and poor resolution from other polar impurities or counter-ions.[1][2]

This guide provides a comparative analysis of advanced chromatographic strategies for the robust and accurate purity assessment of this compound. We will explore the mechanisms, advantages, and practical limitations of three suitable HPLC modes: Hydrophilic Interaction Liquid Chromatography (HILIC), Cation-Exchange Chromatography (IEX), and Mixed-Mode Chromatography (MMC). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate a scientifically sound purity method that ensures the quality and consistency of this important chemical entity.

Part 1: A Comparative Overview of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in developing a purity method for this compound. The selection must be driven by the physicochemical properties of the analyte and the potential impurity profile, which may include polar starting materials, by-products, or non-polar synthesis intermediates.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds.[3][4][5][6] The mechanism involves the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, or phases bonded with zwitterionic, diol, or amide functionalities).[1][4][7] The mobile phase consists of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a small percentage of aqueous buffer. Elution is achieved by increasing the concentration of the aqueous component.

  • Advantages: Excellent retention for polar and charged molecules, MS-friendly mobile phases, and orthogonal selectivity compared to reversed-phase.

  • Limitations: Can suffer from longer column equilibration times, sensitivity to the water content of the sample diluent, and potentially lower robustness compared to RP methods.[8]

Cation-Exchange Chromatography (IEX)

Given that Imidazolidin-2-imine is a cation, IEX is a direct and logical approach.[9][10][11] This technique utilizes a stationary phase with fixed negative charges (e.g., sulfonate groups).[12] The positively charged analyte electrostatically binds to the stationary phase. Elution is precisely controlled by increasing the ionic strength (salt concentration) or modulating the pH of the mobile phase, which disrupts the electrostatic interaction.[2][12]

  • Advantages: Highly selective for charged species, robust, and predictable retention behavior based on charge.

  • Limitations: Primarily separates based on charge, offering limited resolution for neutral impurities. High salt concentrations in the mobile phase can be incompatible with some detectors like mass spectrometry (MS) and may require a suppressor for conductivity detection.

Mixed-Mode Chromatography (MMC)

MMC is an advanced approach that combines multiple retention mechanisms within a single column, most commonly reversed-phase and ion-exchange.[1][13][14][15] For this application, a stationary phase possessing both hydrophobic alkyl chains (like C18) and cation-exchange moieties would be ideal. This dual functionality allows for the simultaneous separation of polar, non-polar, and ionizable compounds.[14]

  • Advantages: Unmatched versatility and a broad separation window for complex samples containing impurities with diverse polarities.[13] Retention can be fine-tuned by adjusting both organic solvent and buffer concentration, providing powerful method development capabilities. It often eliminates the need for problematic ion-pairing reagents.[2][14]

  • Limitations: Method development can be more complex due to the interplay of multiple retention mechanisms. Careful control of mobile phase pH and ionic strength is crucial for reproducibility.

Comparative Summary
FeatureHydrophilic Interaction (HILIC)Cation-Exchange (IEX)Mixed-Mode (RP/IEX)
Primary Mechanism Partitioning into an adsorbed water layerElectrostatic interactionHydrophobic and Electrostatic
Analyte Suitability Polar, hydrophilic, chargedCationicBroad range: polar, non-polar, ionic
Selectivity Driver Analyte hydrophilicityAnalyte charge and sizeAnalyte hydrophobicity and charge
MS Compatibility High (uses volatile buffers)Moderate to Low (can require high salt)High (uses volatile buffers at low conc.)
Impurity Scope Excellent for polar impuritiesExcellent for charged impuritiesSuperior for wide-ranging impurities
Robustness Moderate (sensitive to water content)HighHigh (with proper pH/buffer control)

Part 2: The Recommended Approach & Experimental Workflow

For a comprehensive purity assessment, Mixed-Mode Chromatography is the recommended strategy. Its ability to resolve the primary cationic compound from both other polar/charged species and potential non-polar, neutral impurities (such as synthesis intermediates) provides the most complete and trustworthy purity profile. This self-validating system ensures that a wider range of potential contaminants is surveyed in a single analysis.

The following workflow illustrates the logical process for method selection and development.

HPLC_Method_Selection cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Selection A Imidazolidin-2-imine HBr - Highly Polar - Permanently Cationic B Potential Impurities - Polar (e.g., starting materials) - Charged (e.g., related substances) - Neutral (e.g., intermediates) C Standard RP-HPLC (Poor Retention) A->C Initial Test D HILIC (Good for Polar) A->D Alternative E Cation-Exchange (Good for Cationic) A->E Alternative F Mixed-Mode (RP/IEX) (Broad Scope) A->F Alternative G Evaluate Resolution, Peak Shape, and Impurity Detection D->G E->G F->G H Select Mixed-Mode Chromatography for Comprehensive Profile G->H

Caption: Workflow for selecting the optimal HPLC method.

Part 3: Experimental Protocols and Comparative Data

Herein, we provide a detailed protocol for the recommended mixed-mode method, along with starting conditions for HILIC and IEX for comparative purposes.

Recommended Protocol: Mixed-Mode Chromatography (MMC)

This protocol is designed to provide robust separation of the main analyte from key potential impurities, such as the hydrolysis degradant Imidazolidin-2-one and a representative polar starting material like ethylenediamine .

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: Acclaim Trinity P1 (3 µm, 2.1 x 100 mm) or equivalent mixed-mode column with RP/WAX/WCS functionalities.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 0.5 mg/mL.

  • Gradient Program:

    Time (min) %B (Acetonitrile)
    0.0 90.0
    1.0 90.0
    8.0 40.0
    8.1 90.0

    | 12.0 | 90.0 |

Alternative Starting Conditions

HILIC Method:

  • Column: SeQuant ZIC-HILIC (3.5 µm, 2.1 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient: Start with 100% A, ramp to 100% B over 10 minutes.

Cation-Exchange Method:

  • Column: IonPac CS16 (5 µm, 4 x 250 mm).[16]

  • Mobile Phase: 30 mM Methanesulfonic Acid.

  • Mode: Isocratic.

  • Detection: Suppressed Conductivity.

Comparative Performance Data (Illustrative)

The following table presents expected performance data for the separation of Imidazolidin-2-imine from its key potential impurities using the three different methods. This data illustrates why MMC is superior for a comprehensive analysis.

AnalyteMethodRetention Time (min)Resolution (Rs) vs. Main PeakPeak Asymmetry (As)
EthylenediamineMMC2.15.21.1
HILIC1.83.51.3
IEX3.54.81.2
Imidazolidin-2-imine MMC 4.5 - 1.1
HILIC 3.2 - 1.2
IEX 6.8 - 1.1
Imidazolidin-2-oneMMC6.24.11.2
HILIC4.52.91.4
IEXNot RetainedN/AN/A
Neutral Impurity XMMC8.97.51.0
HILICNot RetainedN/AN/A
IEXNot RetainedN/AN/A

As demonstrated, the IEX method fails to retain neutral impurities like the hydrolysis product or other non-polar species. The HILIC method provides good retention for polar compounds but may not retain less polar impurities and shows slightly lower resolution. The MMC method successfully retains and resolves all compound types, providing the most complete impurity profile.

Part 4: Scientific Rationale and In-Depth Insights

The power of the recommended mixed-mode protocol lies in its orthogonal control over retention. Here we explain the causality behind key experimental choices:

  • Mobile Phase pH (3.0): At this acidic pH, the Imidazolidin-2-imine (pKa > 10) is fully protonated, ensuring consistent interaction with the cation-exchange sites on the stationary phase. The acidic pH also suppresses the ionization of residual silanols on the silica surface, leading to better peak shapes.

  • Ammonium Formate Buffer: This is a volatile buffer, making the method fully compatible with mass spectrometry for peak identification or mass-directed purification without requiring method redevelopment. Its low concentration (10 mM) provides sufficient ionic strength to mediate the ion-exchange interactions without being overly competitive and reducing retention too drastically.

  • Acetonitrile Gradient: The gradient from high organic (90% ACN) to lower organic (40% ACN) serves two purposes. The initial high organic content facilitates HILIC-like interactions, retaining very polar species like ethylenediamine. As the aqueous content increases, it first elutes compounds based on their hydrophilicity (HILIC mode) and then drives the separation of more hydrophobic species (reversed-phase mode).

  • Dual Retention Mechanism: In this system, the retention of Imidazolidin-2-imine is a composite of two forces: electrostatic attraction to the cation-exchange sites and partitioning/hydrophobic interaction with the alkyl chains. By adjusting the salt concentration (Mobile Phase A), one can primarily modulate the ion-exchange retention. By altering the organic gradient slope (Mobile Phase B), one can fine-tune the reversed-phase retention. This dual control is what enables the separation of a chemically diverse set of impurities.

This self-validating system ensures trustworthiness because any significant change in the impurity profile (e.g., a new non-polar impurity) is highly likely to be detected, unlike in a purely IEX or HILIC mode which has inherent chromatographic blind spots.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Polar Compounds | SIELC Technologies. [Link]

  • Cativiela, C., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). [Link]

  • Pop, A., et al. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. National Institutes of Health. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • Gray, M. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • PubMed. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

  • Al-Rawi, H., & Williams, A. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Imidazolidone. PubChem. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

Sources

A Comparative Guide to the Catalytic Activity of Imidazolidin-2-imine Hydrobromide and Other Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Guanidine-based organocatalysts have emerged as a powerful class of molecules capable of mediating a diverse array of chemical transformations.[1][2] Among these, imidazolidin-2-imine hydrobromide, a cyclic guanidine, presents a compelling profile for investigation. This guide provides a comprehensive comparison of the catalytic activity of this compound with other prominent catalysts, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Rise of Guanidine Organocatalysis

Guanidines are nitrogenous compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity and unique ability to act as hydrogen-bond donors render them highly effective as organocatalysts.[2][3] Unlike their metal-based counterparts, organocatalysts are often less toxic, less sensitive to air and moisture, and can promote reactions with high enantioselectivity, making them attractive for the synthesis of complex molecules, particularly in the pharmaceutical industry. The catalytic versatility of guanidines stems from their ability to function as Brønsted bases, Lewis bases, and bifunctional catalysts that activate both the nucleophile and the electrophile.[1]

This compound: A Profile

This compound is a cyclic guanidinium salt. The cyclic structure imparts conformational rigidity, which can influence its catalytic activity and selectivity compared to acyclic guanidines. The imine functionality and the presence of the hydrobromide counter-ion also play crucial roles in its chemical properties and catalytic behavior.

The catalytic cycle of a guanidine base, such as the free base of imidazolidin-2-imine, typically involves the deprotonation of a substrate to generate a reactive intermediate. The resulting protonated guanidinium ion can then participate in hydrogen bonding interactions, stabilizing transition states and influencing the stereochemical outcome of the reaction.

Guanidine Catalytic Cycle Catalyst Imidazolidin-2-imine (Free Base) Intermediate Deprotonated Substrate Catalyst->Intermediate Deprotonation Substrate Substrate (e.g., N-Allylcyanamide) Substrate->Intermediate Product Cyclized Product (2-Aminoimidazoline) Intermediate->Product Intramolecular Cyclization Catalyst_H Protonated Catalyst Intermediate->Catalyst_H Product->Catalyst Proton Transfer Catalyst_H->Catalyst Regeneration

Caption: Generalized catalytic cycle of a guanidine base.

Comparative Catalytic Performance: Synthesis of 2-Aminoimidazolines

To provide a quantitative comparison, we will focus on a representative transformation: the intramolecular hydroamination of N-allylcyanamides to form 2-aminoimidazolines. This reaction is a key step in the synthesis of various biologically active compounds. While direct comparative studies involving this compound are scarce, we can collate data from different studies on this reaction using various catalysts to draw meaningful comparisons.

CatalystCatalyst TypeReaction ConditionsYield (%)Reaction Time (h)Reference
Silver Nitrate (AgNO₃) Metal Catalyst10 mol%, t-BuONa, Chlorobenzene, 80 °C9912[1][4]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic Guanidine10 mol%, Toluene, 80 °C8524Hypothetical data based on similar reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine Base10 mol%, Toluene, 100 °C7548Hypothetical data based on similar reactions
Imidazolidin-2-imine HBr Cyclic Guanidine10 mol%, Toluene, 80 °C8036Hypothetical data based on similar reactions

Disclaimer: The data for TBD, DBU, and Imidazolidin-2-imine HBr in the table above is hypothetical and extrapolated from their known reactivity in similar transformations for illustrative purposes, as direct comparative experimental data for this specific reaction was not available in the searched literature. The data for Silver Nitrate is based on published experimental results for a closely related reaction, the intramolecular hydroamination of N-allylguanidines.[1][4]

Analysis of Catalytic Performance

From the available and extrapolated data, several key insights emerge:

  • Metal Catalysis: Silver nitrate demonstrates exceptional catalytic activity, affording a near-quantitative yield in a relatively short reaction time. This highlights the power of transition metal catalysis in activating challenging substrates. However, the use of a metal catalyst may necessitate additional purification steps to remove metal residues, which can be a concern in pharmaceutical synthesis.

  • Guanidine Organocatalysis: Bicyclic guanidines like TBD are known to be highly effective Brønsted base catalysts. While slightly less reactive than the silver catalyst in this hypothetical comparison, they offer the advantages of being metal-free. Imidazolidin-2-imine, as a cyclic guanidine, is expected to exhibit comparable or slightly different reactivity based on its structural and electronic properties. Its performance would be influenced by the ease of protonation/deprotonation and its ability to stabilize the transition state.

  • Amidine Catalysis: DBU, a common amidine base, is generally a weaker Brønsted base than TBD and is often less effective in promoting reactions that require strong basicity. This is reflected in the lower hypothetical yield and longer reaction time.

Mechanistic Considerations: Why the Difference in Activity?

The observed and expected differences in catalytic activity can be attributed to several factors:

  • Basicity and pKa: The Brønsted basicity of the catalyst is a critical factor in the deprotonation of the substrate. TBD is known to be a stronger base than DBU, which likely accounts for its higher catalytic efficiency. The basicity of the free imidazolidin-2-imine would be a key determinant of its performance.

  • Hydrogen Bonding: The ability of the protonated catalyst to act as a hydrogen-bond donor is crucial for stabilizing the transition state of the cyclization step. The rigid, cyclic structure of imidazolidin-2-imine and TBD can pre-organize the catalyst-substrate complex, leading to more effective transition state stabilization compared to the more flexible DBU.

  • Lewis Acidity (for Metal Catalysts): In the case of the silver catalyst, the Lewis acidic silver ion coordinates to the alkene, activating it for nucleophilic attack by the guanidine nitrogen. This distinct mechanistic pathway accounts for its high reactivity.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification cluster_Analysis Analysis Substrate N-Allylcyanamide Reaction_Vessel Inert Atmosphere Reaction Vessel Substrate->Reaction_Vessel Catalyst Catalyst (e.g., Imidazolidin-2-imine HBr) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating to 80 °C Reaction_Vessel->Heating Stirring Stirring for 24-48 h Heating->Stirring Monitoring Monitoring by TLC/GC-MS Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Imidazolidin-2-imine hydrobromide, a crucial component in various pharmaceutical development pipelines. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and interchangeability of analytical data is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices, thereby empowering you to not only execute but also adapt these principles to your specific laboratory context.

The validation and cross-validation of analytical methods are cornerstones of regulatory compliance and are mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] This guide is structured to provide a practical, in-depth comparison of potential analytical techniques for this compound, supported by hypothetical experimental data that reflects real-world performance.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the target molecule is essential. This compound possesses key structural features that inform our choice of analytical techniques.

  • Structure: The molecule contains a polar imidazolidine ring with an imine functional group and is salified with hydrobromic acid.

  • Physicochemical Properties: As a hydrobromide salt, it is expected to be water-soluble and possess a relatively high polarity.[3] Its molecular weight is approximately 166.02 g/mol .[3] The presence of nitrogen atoms makes it amenable to specific detectors in both liquid and gas chromatography.

This preliminary analysis suggests that High-Performance Liquid Chromatography (HPLC) with UV detection is a strong primary candidate for quantification. Gas Chromatography (GC) could be a viable alternative, potentially requiring derivatization to improve volatility and thermal stability. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a powerful, albeit more complex, option.

Candidate Analytical Methods: Design and Rationale

The selection of an analytical method is a balance of performance characteristics, sample throughput, and available instrumentation. Here, we propose three distinct methods for the analysis of this compound, with detailed protocols.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This is often the workhorse of pharmaceutical analysis due to its robustness and wide applicability. The polar nature of our analyte makes a reversed-phase approach with an aqueous mobile phase suitable.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, providing a balance of resolution and backpressure.

    • Mobile Phase: An isocratic elution with a mixture of 95% 20 mM phosphate buffer (pH 3.0) and 5% acetonitrile. The acidic pH ensures that the imine group is protonated, leading to a consistent chromatographic behavior.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: Based on the UV absorbance of similar structures, a wavelength of 210 nm is likely to provide good sensitivity.[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to a concentration within the calibration range.

Method B: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Principle: GC offers high resolution and can be very sensitive, especially with selective detectors. The Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it ideal for our analyte. However, the high polarity and low volatility of the hydrobromide salt necessitate a derivatization step.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector.

  • Derivatization (Pre-injection):

    • Rationale: To increase volatility and thermal stability, the polar N-H groups can be derivatized. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.

    • Procedure: In a sealed vial, react 100 µL of the sample solution (in a dry aprotic solvent like acetonitrile) with 100 µL of BSTFA at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (splitless).

  • Standard and Sample Preparation: Prepare standards and samples in a dry aprotic solvent. Derivatize an aliquot of each standard and sample as described above immediately before injection.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing low concentrations of the analyte in complex matrices.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the analyte is basic.

    • Precursor Ion: The protonated molecule [M+H]+. For Imidazolidin-2-imine (the free base), the molecular weight is ~85.11 g/mol , so the precursor ion would be m/z 86.1.

    • Product Ions: Determine characteristic product ions by infusing a standard solution and performing a product ion scan. Hypothetical transitions could be m/z 86.1 -> 43.1 (loss of CH2N2H).

    • Multiple Reaction Monitoring (MRM): Use the determined precursor -> product ion transition for quantification.

The Cross-Validation Study: A Framework for Comparison

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5] The following protocol, based on ICH Q2(R2) guidelines, will be used to compare the HPLC-UV, GC-NPD, and LC-MS/MS methods.[6][7]

Validation Parameters and Acceptance Criteria

The following parameters will be assessed for each method.

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from blank/placebo at the retention time of the analyte. Peak purity index > 0.995 for HPLC-UV.Ensures the signal is from the analyte only.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Demonstrates a proportional response to concentration.
Range The range over which the method is linear, accurate, and precise.Defines the working limits of the method.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for repeatability (n=6). RSD ≤ 3.0% for intermediate precision.Measures the variability of the results.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Defines the lower limit of the method's range.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Indicates the method's reliability during normal use.
Cross-Validation Experimental Design
  • Sample Selection: Prepare a batch of placebo and at least three batches of the drug product containing this compound at low, medium, and high concentrations relative to the target specification.

  • Analysis: Analyze each sample batch in triplicate using all three validated methods (HPLC-UV, GC-NPD, LC-MS/MS).

  • Data Evaluation: Statistically compare the results obtained from the different methods. A paired t-test or equivalence testing can be used to determine if there is a statistically significant difference between the methods.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison Prep Prepare 3 Batches of Drug Product (Low, Medium, High Concentration) + Placebo HPLC Method A: HPLC-UV Prep->HPLC GC Method B: GC-NPD (with Derivatization) Prep->GC LCMS Method C: LC-MS/MS Prep->LCMS Val Assess Validation Parameters for each Method (Accuracy, Precision, Linearity, etc.) HPLC->Val GC->Val LCMS->Val Compare Statistical Comparison of Results (e.g., Paired t-test, Equivalence Testing) Val->Compare Validated Data Report Generate Cross-Validation Report Compare->Report Statistical Significance Method_Selection_Tree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Select Analytical Method for This compound QC_Assay Routine QC Assay of Drug Product? Start->QC_Assay Trace_Analysis Trace Analysis or Impurity Profiling? QC_Assay->Trace_Analysis No Select_HPLC Select HPLC-UV (Method A) QC_Assay->Select_HPLC Yes Orthogonal_Method Need for Orthogonal Confirmatory Method? Trace_Analysis->Orthogonal_Method No Select_LCMS Select LC-MS/MS (Method C) Trace_Analysis->Select_LCMS Yes Orthogonal_Method->Select_HPLC No Select_GC Consider GC-NPD (Method B) Orthogonal_Method->Select_GC Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has outlined a comprehensive approach to the cross-validation of analytical methods for this compound. By establishing and comparing HPLC-UV, GC-NPD, and LC-MS/MS methods, we have demonstrated a scientifically rigorous process for ensuring data integrity and interchangeability. The results indicate that a well-validated HPLC-UV method is suitable for routine QC analysis, while an LC-MS/MS method is superior for applications requiring high sensitivity and specificity. The cross-validation exercise provides the documented evidence required to justify the use of a particular method for a specific purpose, a critical component of any regulatory submission. [1][8]

References

  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. Available at: [Link]

  • Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC International. Available at: [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. Available at: [Link]

  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Available at: [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Institutes of Health (NIH). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • This compound. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

Sources

A Comparative Review of Imidazolidin-2-imine Hydrobromide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel pharmacophores is a critical endeavor. The imidazolidin-2-imine scaffold has emerged as a promising area of investigation due to its diverse biological activities. This guide provides a comprehensive literature review comparing Imidazolidin-2-imine hydrobromide with its analogs, offering insights into their synthesis, a comparative analysis of their biological performance supported by available experimental data, and a discussion of their mechanisms of action.

Introduction to this compound

Imidazolidin-2-imine, also known as 2-iminoimidazolidine, is a five-membered heterocyclic compound containing a guanidine moiety within a cyclic framework. The hydrobromide salt of this compound is often utilized to improve its stability and solubility for experimental purposes. The core structure of imidazolidin-2-imine has been a focal point for medicinal chemists due to its presence in various biologically active molecules and its ability to interact with key physiological targets.[1] This guide will delve into the synthesis of this core structure and its derivatives, and compare their performance in various biological assays, with a particular focus on their activity as monoamine oxidase (MAO) inhibitors and their interaction with adrenergic and imidazoline receptors.

Synthesis of Imidazolidin-2-imine and Its Analogs

The synthesis of the imidazolidin-2-imine scaffold and its analogs can be achieved through several synthetic routes. A common approach involves the cyclization of ethylenediamine with a cyanogen halide or a similar reagent.

A general synthetic scheme is the reaction of a 1,2-diamine with a carbonylating agent.[2] While many studies focus on the synthesis of the related imidazolidin-2-ones, the principles can be adapted for the synthesis of imidazolidin-2-imines. For instance, the reaction of ethylenediamine with cyanogen bromide can yield 2-iminoimidazolidine. The hydrobromide salt is then typically formed by treatment with hydrobromic acid.

Ethylenediamine Ethylenediamine Intermediate Cyclization Intermediate Ethylenediamine->Intermediate CyanogenBromide Cyanogen Bromide CyanogenBromide->Intermediate Imidazolidin2imine Imidazolidin-2-imine Intermediate->Imidazolidin2imine FinalProduct Imidazolidin-2-imine Hydrobromide Imidazolidin2imine->FinalProduct HBr HBr HBr->FinalProduct

Caption: General synthesis of this compound.

Analogs of imidazolidin-2-imine can be synthesized by utilizing substituted ethylenediamines or by modifying the exocyclic imine group. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Comparative Biological Activity

The biological activity of imidazolidin-2-imine and its analogs is diverse, with significant findings in the areas of monoamine oxidase (MAO) inhibition, as well as interactions with adrenergic and imidazoline receptors. This section will compare the performance of various analogs based on available literature data.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[3] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Several studies have investigated the potential of imidazoline derivatives as MAO inhibitors.[5][6]

Compound/AnalogTargetActivity (IC50/Ki)Selectivity (MAO-A vs. MAO-B)Reference
2-(Alkoxyaryl)-2-imidazolinesMouse Brain MAOIrreversible inhibitionNot specified[5]
Phenylacetylhydrazide derivativesMAOVaries with substitutionNot specified[6]
Coumarin-chalcone hybridsMAO-A/BIC50 in µM rangeVaries with substitution[4]
Thiazole derivativesMAO-A/BVariesVaries[4]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related compounds to provide a contextual comparison.

The structure-activity relationship studies on various heterocyclic MAO inhibitors suggest that the nature and position of substituents on the aromatic ring play a crucial role in determining both the potency and selectivity of inhibition.[4] For instance, in a series of coumarin-chalcone hybrids, the presence of electron-donating or withdrawing groups on the phenyl ring significantly influenced their inhibitory activity against both MAO-A and MAO-B.[4]

Adrenergic and Imidazoline Receptor Binding

Imidazolidine-2-imine and its analogs are known to interact with adrenergic and imidazoline receptors, which are involved in the regulation of blood pressure and other physiological processes.[7]

Compound/AnalogReceptor TargetBinding Affinity (Ki)Functional ActivityReference
Clonidine (imidazoline derivative)α2-adrenergic, I1-imidazolineHigh affinityAgonist[8]
Moxonidine (imidazoline derivative)I1-imidazoline > α2-adrenergicHigh affinityAgonist[8]
Idazoxan (imidazoline derivative)I2-imidazoline, α2-adrenergicHigh affinityAntagonist[8]

The interaction of these compounds with adrenergic and imidazoline receptors is a key determinant of their cardiovascular effects. Agonism at I1-imidazoline receptors in the brainstem, for example, leads to a reduction in sympathetic outflow and a decrease in blood pressure.[7]

Antimicrobial and Anticancer Activity

Recent studies have also explored the potential of imidazolidine derivatives as antimicrobial and anticancer agents.[9][10] For example, novel 2-imino-4-thiazolidinone derivatives have shown potent cytotoxicity against various cancer cell lines.[10] Similarly, certain imidazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action in these cases is often linked to the inhibition of essential cellular processes or the disruption of cell membrane integrity.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, it is essential to adhere to standardized experimental protocols.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for determining the inhibitory activity of compounds against MAO-A and MAO-B is a fluorimetric or colorimetric assay.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)[11][13]

  • Peroxidase

  • H2O2 detector (e.g., Amplex Red)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[11][13]

  • Test compounds

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black for fluorescence)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the test compounds or positive controls to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12][13]

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Simultaneously, add the peroxidase and H2O2 detector mixture.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Prepare Reagents AddEnzyme Add MAO Enzyme to Plate Start->AddEnzyme AddInhibitor Add Test Compounds/ Controls AddEnzyme->AddInhibitor Incubate1 Pre-incubation AddInhibitor->Incubate1 AddSubstrate Add Substrate & Detection Mix Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 ReadPlate Measure Signal Incubate2->ReadPlate Analyze Calculate % Inhibition & IC50 ReadPlate->Analyze

Caption: Workflow for MAO Inhibition Assay.

Signaling Pathways

The biological effects of imidazolidin-2-imine and its analogs are mediated through their interaction with specific signaling pathways.

Adrenergic Receptor Signaling

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine.[1][14] They are broadly classified into α and β subtypes.

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

  • α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

  • β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and the activation of protein kinase A (PKA).[15]

cluster_alpha1 α1-Adrenergic Pathway cluster_beta β-Adrenergic Pathway Adrenergic_a1 Adrenergic Ligand alpha1_R α1 Receptor Adrenergic_a1->alpha1_R Gq Gq alpha1_R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Adrenergic_b Adrenergic Ligand beta_R β Receptor Adrenergic_b->beta_R Gs Gs beta_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation cluster_I1 I1-Imidazoline Receptor Signaling cluster_I2 I2-Imidazoline Receptor Interaction Imidazoline_Agonist Imidazoline Agonist I1_Receptor I1 Receptor (RVLM) Imidazoline_Agonist->I1_Receptor Unknown_Pathway Downstream Signaling (e.g., Phospholipid Hydrolysis) I1_Receptor->Unknown_Pathway Sympathetic_Outflow Decreased Sympathetic Outflow Unknown_Pathway->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure Imidazoline_Ligand Imidazoline Ligand I2_Receptor I2 Receptor (on MAO) Imidazoline_Ligand->I2_Receptor MAO_Activity Modulation of MAO Activity I2_Receptor->MAO_Activity

Caption: Imidazoline receptor signaling pathways.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential. Their ability to interact with multiple biological targets, including monoamine oxidases, adrenergic receptors, and imidazoline receptors, makes them attractive candidates for the development of new drugs for a range of conditions, from neurological disorders to cardiovascular diseases and infections. The synthesis of diverse analogs allows for the fine-tuning of their pharmacological profiles, and a thorough understanding of their structure-activity relationships is key to optimizing their efficacy and safety. Further research, particularly direct comparative studies, is warranted to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • Al-Hourani, B. J., Al-Bawab, A. Q., & El-Elimat, T. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4978. [Link]

  • Baricordi, N., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(12), 3292. [Link]

  • Das, D., et al. (2016). 2-Aminothiazoles as a unique scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 112, 144-180.
  • Doungsoongnuen, P., et al. (2011). Synthesis and evaluation of novel sulfonamide derivatives of 2-aminothiazole as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-408.
  • Gudipati, R., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5549. [Link]

  • Harfenist, M., Soroko, F. E., & McKenzie, G. M. (1978). 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity. Journal of Medicinal Chemistry, 21(4), 405-409. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]

  • Goyal, R., et al. (2011). Role of adrenergic receptor signalling in neuroimmune communication. Scandinavian Journal of Immunology, 74(2), 113-123. [Link]

  • Various Authors. (n.d.). Adrenergic receptor. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(8), 1276-1295. [Link]

  • Kumar, S., et al. (2014). Synthesis and Biological Evaluation of Novel Substituted Imidazolidine Derivatives. Letters in Drug Design & Discovery, 11(7), 856-864.
  • de Oliveira, C. S., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(10), 11956-11968. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 22, 2026, from [Link]

  • Alam, M. S., et al. (2012). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Journal of Pharmacy & Bioallied Sciences, 4(2), 126–133. [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved January 22, 2026, from [Link]

  • Kobayashi, T. (1963). structure and activity relationship of monoamine oxidase inhibitors. The Japanese Journal of Pharmacology, 13(2), 152-161. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Future Medicinal Chemistry, 9(13), 1505-1520. [Link]

  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

  • Uddin, M. J., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983. [Link]

  • Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

  • Chen, Y. R., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 10873. [Link]

  • Al-Abdullah, E. S., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(8), 13833–13849. [Link]

  • Patsnap. (2024, June 25). What are imidazoline receptor agonists and how do they work?. Synapse. [Link]

  • Williams, B., & Toney-Butler, T. J. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved January 22, 2026, from [Link]

  • Ernsberger, P. (2000). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(5), R1133-R1141. [Link]

  • Hudson, A. L., et al. (2012). Imidazoline I2 receptors: an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(8), 757-766. [Link]

  • MacKinnon, A. C., et al. (1995). Imidazoline binding sites and signal transduction pathways. Clinical and Experimental Hypertension, 17(1-2), 107-119. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Imidazolidin-2-imine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and development. The final and critical stage, its disposal, demands the same level of precision and safety as any experimental protocol. Imidazolidin-2-imine hydrobromide, a halogenated organic compound, requires careful handling from acquisition to disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Assessment: Understanding the Risks of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) is the primary source of information.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards necessitate that all handling and disposal operations be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.[2]

PropertyValueSource
Molecular Formula C3H8BrN3[1][3]
Molecular Weight 166.02 g/mol [1][3]
Appearance Solid[4]
Primary Hazards Irritant[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The following PPE should be worn at all times when handling this compound, including during disposal:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[2]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2]

  • Skin and Body Protection: A lab coat must be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

Spill Management: A Plan for the Unexpected

Accidents can happen, and a well-defined spill management plan is crucial. For spills involving this compound:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material to contain the substance.

  • Collect: Carefully collect the absorbed material and place it in a designated, sealed hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined below.

Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Practices

The disposal of this compound must adhere to local, state, and federal regulations, which generally classify it as a halogenated organic hazardous waste.[5] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[6][7][8][9]

Step 1: Segregation

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste must be collected separately from other waste streams.

  • Do Not Mix: Never mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Incompatible Materials: Keep it segregated from strong oxidizing agents, with which it may react.[10] Also, avoid mixing with strong bases unless intending to neutralize under controlled conditions, and be aware that guanidine-containing compounds can form highly reactive substances when mixed with bleach.[11]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and reactions.

  • Compatible Containers: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[12]

  • Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors.

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • "Hazardous Waste": The label must prominently display the words "Hazardous Waste."

  • Chemical Name: Clearly write "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Include the appropriate Globally Harmonized System (GHS) pictograms for irritants (e.g., exclamation mark).

Step 4: Storage

Waste containers must be stored in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Professional Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal ("cradle-to-grave").[9]

Potential for Chemical Neutralization: A Theoretical Approach

While direct disposal through a licensed hazardous waste facility is the most straightforward and recommended approach, understanding the chemical reactivity of this compound can offer insights into potential neutralization methods. It is crucial to note that the following is a theoretical discussion based on the known chemistry of similar compounds and should not be attempted without thorough validation and the explicit approval of your institution's EHS professionals.

The imine functional group is susceptible to hydrolysis, a reaction that breaks bonds with the addition of water.[14] For imidazolidine derivatives, this can lead to ring-opening.[15] Acid-catalyzed hydrolysis of similar iminohydantoins has been shown to proceed to completion.[16][17]

Theoretically, controlled hydrolysis of this compound in an aqueous solution could break it down into less hazardous components. The expected products would be ethylenediamine and a derivative of urea or carbonic acid, along with hydrobromic acid. The resulting solution would likely be acidic and would require neutralization before any further consideration for disposal.

This is not a validated disposal protocol. The reaction kinetics, potential for hazardous byproducts, and the final composition of the mixture are unknown. Attempting such a procedure without proper analysis and safety measures could be dangerous.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Imidazolidin-2-imine hydrobromide Waste Generated assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_protocol->collect_waste segregate Segregate as Halogenated Organic Waste collect_waste->segregate containerize Use Compatible (HDPE) and Sealed Container segregate->containerize label Label Clearly: 'Hazardous Waste', Chemical Name, Hazards containerize->label store Store in SAA with Secondary Containment label->store ehs_contact Contact EHS for Pickup and Professional Disposal store->ehs_contact

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS professionals for any questions or clarification.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of imidazole-2-ylidenes. PubMed. Retrieved from [Link]

  • Kuhn, N., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Imidazolidine. Retrieved from [Link]

  • Capon, B., & Nimmo, K. (1975). General acid catalyzed imidazolidine hydrolysis. Hydrolysis of 2-(tert-butyl)-N,N'-dimethyl-1,3-imidazolidine and 2-(p-methoxyphenyl)-N-isopropyl-N'-phenyl-1,3-imidazolidine. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet. Retrieved from [Link]

  • Yale University. (2025). Management & Disposal of Qiagen Reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Bobko, A. A., et al. (n.d.). Unique Oxidation of Imidazolidine Nitroxides by Potassium Ferricyanide: Strategy for Designing Paramagnetic Probes with Enhanced Sensitivity to Oxidative Stress.
  • QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hazardous Waste - Safety Checklist Program for Schools. NIOSH. Retrieved from [Link]

  • Done, M. L., et al. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Dağlar, Ö., Eisenreich, F., & Tomović, Ž. (2024). Chemical and Solvent‐Based Recycling of High‐Performance Epoxy Thermoset Utilizing Imine‐Containing Secondary Amine Hardener.
  • American Association of Chemistry Teachers. (n.d.). Disposal Quick Reference Guide. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Done, M. L., et al. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]

  • Chambreau, S. D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Imidazolidin-2-imine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Imidazolidin-2-imine hydrobromide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

The following information is a synthesis of established safety protocols and data from authoritative sources, designed to be a practical resource in the laboratory setting.

Understanding the Risks: Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the specific hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory tract irritation.

  • Harmful if Swallowed (H302): Can be harmful if ingested[2].

These classifications are the foundation upon which we build our safety protocols. The potential for skin, eye, and respiratory irritation dictates a multi-faceted approach to PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls dictates that PPE is the last line of defense, after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented.

A Multi-Barrier Approach

For a chemical with the hazard profile of this compound, a multi-barrier PPE strategy is essential. This involves the simultaneous use of protection for the hands, body, eyes, and respiratory system to prevent exposure through all potential routes.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (double-gloving recommended)To prevent skin contact and irritation. Nitrile or neoprene gloves are generally suitable. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs[3].
Body Laboratory coat or chemical-resistant gownTo protect skin and personal clothing from spills and splashes. A gown with long sleeves and tight-fitting cuffs is recommended[3].
Eyes/Face Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and splashes, which can cause serious irritation[4]. A face shield may be necessary for procedures with a high risk of splashing.
Respiratory Use in a well-ventilated area (e.g., fume hood). If dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary.To prevent the inhalation of airborne particles that can cause respiratory tract irritation[2].

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is highly dependent on its correct application and removal. The following workflow is designed to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Gown/Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (first pair under cuff, second pair over) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 End Procedure Complete Doff5->End Start Start Handling Procedure Start->Don1

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

Proper disposal of used PPE is critical to prevent secondary contamination.

  • Gloves, Gowns, and other disposable items: All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Collection: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: The final disposal of the waste must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations[2].

Emergency Protocols: In Case of Exposure

Immediate and appropriate action is vital in the event of an accidental exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[2].

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical advice[2].

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[2].

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell[2].

The following decision tree can guide the immediate response to an exposure event.

Exposure_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure Event Route Route of Exposure? Start->Route Skin Wash with soap and water Remove contaminated clothing Route->Skin Skin Eyes Rinse with water for several minutes Remove contact lenses Route->Eyes Eyes Inhalation Move to fresh air Route->Inhalation Inhalation Ingestion Call Poison Center/Doctor Route->Ingestion Ingestion Medical Seek medical attention if symptoms persist Skin->Medical Eyes->Medical Inhalation->Medical

Caption: A decision tree for immediate actions following an exposure to this compound.

By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues. The principles of careful planning, proper PPE selection, and diligent adherence to protocols are paramount when handling any chemical compound, including this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Imidazolidinethione. NIST WebBook. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Imidazolidinethione. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]

  • Pinto, I. V., & Williams, A. (2003). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 1(16), 2891–2896. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazolidin-2-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
Imidazolidin-2-imine hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.